Product packaging for Einecs 235-687-8(Cat. No.:CAS No. 12516-52-8)

Einecs 235-687-8

Cat. No.: B15177296
CAS No.: 12516-52-8
M. Wt: 694.3477 g/mol
InChI Key: WTZSLOBFGUJSOI-UHFFFAOYSA-N
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Description

Einecs 235-687-8 (CAS 12516-52-8) is a defined intermetallic compound with the molecular formula Co 7 Pr 2 and a molecular weight of 694.35 g/mol. This cobalt-praseodymium alloy is primarily utilized in advanced materials research and development. Its applications are leveraged in the study of magnetic materials, catalysis, and the development of high-performance alloys for specialized industrial applications. The unique properties arising from the combination of cobalt and praseodymium metals make it a compound of interest for investigating new functional materials. As a registered substance in the European Inventory of Existing Commercial Chemical Substances (Einecs), it is characterized by its specific stoichiometry and structure. This product is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use. Researchers can find key identifiers including its CAS Number, molecular formula, and weight for their documentation and procurement needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Co7Pr2 B15177296 Einecs 235-687-8 CAS No. 12516-52-8

Properties

CAS No.

12516-52-8

Molecular Formula

Co7Pr2

Molecular Weight

694.3477 g/mol

IUPAC Name

cobalt;praseodymium

InChI

InChI=1S/7Co.2Pr

InChI Key

WTZSLOBFGUJSOI-UHFFFAOYSA-N

Canonical SMILES

[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Pr].[Pr]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bis(2-ethylhexyl) Phosphate (D2EHPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of bis(2-ethylhexyl) phosphate (D2EHPA), a versatile organophosphorus compound with significant applications in solvent extraction, drug formulation, and as a surfactant. This document details established synthesis methodologies, purification protocols, and in-depth characterization techniques.

Synthesis of Bis(2-ethylhexyl) Phosphate

D2EHPA can be synthesized through several methods, with the most common routes involving the reaction of either phosphorus pentoxide or phosphorus oxychloride with 2-ethylhexanol. A third, multi-step approach utilizes phosphorus trichloride.

Synthesis from Phosphorus Pentoxide and 2-Ethylhexanol

This method involves the direct reaction of phosphorus pentoxide (P₄O₁₀) with 2-ethylhexanol. The reaction produces a mixture of mono-, di-, and trisubstituted phosphates, from which D2EHPA can be isolated.[1]

Experimental Protocol:

  • A slurry of phosphorus pentoxide in a suitable inert solvent (e.g., a light mineral oil) is prepared in a reaction vessel equipped with a stirrer and a cooling system.

  • An equimolar mixture of 2-ethylhexanol is gradually added to the slurry while maintaining the reaction temperature below 250°F (approximately 121°C) through controlled addition and cooling.

  • The reaction is vigorous and exothermic. The molar ratio of 2-ethylhexanol to phosphorus pentoxide is crucial and is typically maintained at 4:1 to favor the formation of the diester.

  • After the addition is complete, the reaction mixture is stirred for a specified period to ensure completion.

  • The resulting product is a mixture of mono(2-ethylhexyl) phosphate (M2EHPA), D2EHPA, and tris(2-ethylhexyl) phosphate (T2EHP).

Synthesis from Phosphorus Oxychloride and 2-Ethylhexanol

This route involves the reaction of phosphorus oxychloride (POCl₃) with 2-ethylhexanol, followed by hydrolysis. This method can offer better control over the product distribution.[2]

Experimental Protocol:

  • Phosphorus oxychloride and a catalyst are added to a reaction kettle.

  • 2-Ethylhexanol is slowly added to the mixture, with the molar ratio of phosphorus oxychloride to 2-ethylhexanol being approximately 1:2. The addition is carried out over 0.5-1.5 hours at a temperature of 0-10°C.[2]

  • The mixture is then stirred continuously at 15-25°C for 1-3 hours.

  • The generated hydrogen chloride (HCl) gas is removed, and the reaction is continued for another 0.5-2 hours.

  • The temperature is raised to 40-70°C and held for 1-4 hours.

  • A sodium hydroxide (NaOH) solution (20-60% mass concentration) is added, and the mixture is heated to 80-90°C for 1-3 hours.

  • The final product is obtained after washing, filtration, and distillation.[2]

Purification of Bis(2-ethylhexyl) Phosphate

Commercial D2EHPA often contains impurities such as M2EHPA, T2EHP, and residual starting materials. A common purification method involves ion exchange chromatography.

Experimental Protocol:

  • The crude D2EHPA is dissolved in an inert organic solvent.

  • The solution is passed through a column packed with a macroreticular anion exchange resin in its base form.

  • D2EHPA, being acidic, is adsorbed onto the resin, while neutral impurities pass through.

  • The resin is then washed with a suitable solvent to remove any remaining non-acidic impurities.

  • The purified D2EHPA is eluted from the resin using an appropriate eluent, followed by acidification to recover the final product.

Quantitative Data for D2EHPA Synthesis
ParameterSynthesis from POCl₃Reference
Molar Ratio (POCl₃:2-Ethylhexanol)1:2[3]
Reaction Temperature0-5°C (initial), then raised[3]
Product Composition (Crude)D2EHPA, M2EHPA, T2EHP, Pyrophosphate[3]

Characterization of Bis(2-ethylhexyl) Phosphate

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized D2EHPA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of D2EHPA. Both ¹H and ³¹P NMR are informative.

Experimental Protocols:

  • Sample Preparation: A small amount of the purified D2EHPA is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

  • ¹H NMR Spectroscopy:

    • Instrument: A standard NMR spectrometer (e.g., 400 MHz).

    • Parameters: Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ³¹P NMR Spectroscopy:

    • Instrument: An NMR spectrometer equipped with a phosphorus probe.

    • Parameters: Proton decoupling is typically used to simplify the spectrum. The chemical shifts are referenced to an external standard of 85% H₃PO₄.[4]

Quantitative Data from NMR Spectroscopy:

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H~4.0m-O-CH₂-
¹H~1.6m-CH-
¹H~1.3-1.5m-CH₂- (alkyl chain)
¹H~0.9t-CH₃
³¹P~0 to -1sP=O
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the D2EHPA molecule.

Experimental Protocol:

  • Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two potassium bromide (KBr) plates to form a thin film.[5] Alternatively, the attenuated total reflectance (ATR) technique can be used by placing a drop of the liquid directly on the ATR crystal.[6]

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Quantitative Data from FTIR Spectroscopy:

Wavenumber (cm⁻¹)AssignmentReference
~2960, 2930, 2860C-H stretching (alkyl groups)[7]
~2325P-OH stretching
~1650P=O stretching (hydrogen-bonded dimer)
~1230P=O stretching[7]
~1030P-O-C stretching[7]
~980P-OH bending[7]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of D2EHPA. Electrospray ionization (ESI) is a common technique for this analysis.

Experimental Protocol:

  • Sample Preparation: The D2EHPA sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration.

  • Instrument: An ESI mass spectrometer.

  • Analysis: The analysis is typically performed in negative ion mode to detect the deprotonated molecule [M-H]⁻.

Quantitative Data from Mass Spectrometry:

Ionm/z (calculated)m/z (observed)
[M-H]⁻ (Monomer)321.22321.2
[2M-H]⁻ (Dimer)643.45643.5

Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Phosphorus Source (P4O10 or POCl3) + 2-Ethylhexanol Reaction Controlled Reaction (Temperature, Time) Reactants->Reaction Crude_Product Crude D2EHPA Mixture Reaction->Crude_Product Dissolution Dissolve in Organic Solvent Crude_Product->Dissolution Ion_Exchange Anion Exchange Chromatography Dissolution->Ion_Exchange Elution_Acidification Elution and Acidification Ion_Exchange->Elution_Acidification Pure_D2EHPA Purified D2EHPA Elution_Acidification->Pure_D2EHPA

Caption: Workflow for the synthesis and purification of D2EHPA.

Characterization Logic Diagram

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Confirmation Purified_D2EHPA Purified D2EHPA Sample NMR NMR Spectroscopy (¹H and ³¹P) Purified_D2EHPA->NMR FTIR FTIR Spectroscopy Purified_D2EHPA->FTIR MS Mass Spectrometry (ESI) Purified_D2EHPA->MS Structural_Elucidation Structural Elucidation (Functional Groups, Connectivity) NMR->Structural_Elucidation Purity_Assessment Purity Assessment (Absence of Impurities) NMR->Purity_Assessment FTIR->Structural_Elucidation MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Final_Confirmation Confirmed D2EHPA Structure and Purity Structural_Elucidation->Final_Confirmation Purity_Assessment->Final_Confirmation MW_Confirmation->Final_Confirmation

Caption: Logical flow of the characterization process for D2EHPA.

References

An In-Depth Technical Guide to the Physicochemical Properties of Di(2-ethylhexyl) Phosphoric Acid (DEHPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(2-ethylhexyl) phosphoric acid, commonly known as DEHPA or HDEHP, is an organophosphorus compound with significant industrial and research applications. It is a diester of phosphoric acid and 2-ethylhexanol, rendering it a versatile extractant in solvent extraction processes, particularly for the separation of rare earth elements, uranium, and other metals. Its utility also extends to various other fields, including pharmaceuticals and materials science, owing to its unique physicochemical characteristics. This guide provides a comprehensive overview of the core physicochemical properties of DEHPA, complete with quantitative data, detailed experimental methodologies, and process visualizations to support researchers and professionals in its application.

General and Physical Properties

DEHPA is a colorless to yellowish, viscous, and oily liquid at room temperature.[1] It is odorless and has a high boiling point and low vapor pressure.

Table 1: General and Physical Properties of DEHPA

PropertyValueReference(s)
Molecular Formula C₁₆H₃₅O₄P[1]
Molecular Weight 322.42 g/mol [1]
Appearance Colorless or yellowish transparent viscous oily liquid[1]
Freezing Point -60 °C[1]
Boiling Point Decomposes before boiling at atmospheric pressure-
Flash Point ≥160 °C (Open cup)[1]
Refractive Index (n²⁰D) 1.4434 - 1.4444[1]

Density and Viscosity

The density and viscosity of DEHPA are crucial parameters for applications in solvent extraction and fluid dynamics. These properties are temperature-dependent.

Table 2: Density and Viscosity of DEHPA

Temperature (°C)Density (g/mL)Viscosity (mPa·s or cP)Reference(s)
200.9736 - 0.975642 ± 3[1]
200.974 - 0.98055 - 60
200.9640[2]
250.965-[2]
Experimental Protocol: Determination of Density and Viscosity

The density and viscosity of DEHPA and its mixtures can be determined using standard laboratory equipment.[2][3]

Objective: To accurately measure the density and viscosity of a DEHPA sample at a controlled temperature.

Materials:

  • Di(2-ethylhexyl) phosphoric acid (DEHPA) sample

  • Hydrometer

  • Ostwald U-tube viscometer

  • Constant temperature water bath

  • Stopwatch

  • Volumetric flasks

  • Pipettes

  • Beakers

  • Thermometer

Procedure:

Density Measurement (Hydrometer Method):

  • Calibrate the hydrometer using deionized water at a known temperature.

  • Bring the DEHPA sample to the desired temperature using the constant temperature water bath.

  • Carefully pour the temperature-equilibrated DEHPA into a graduated cylinder of appropriate size.

  • Gently immerse the hydrometer into the liquid, ensuring it floats freely without touching the cylinder walls.

  • Read the density value from the scale on the hydrometer at the point where the liquid surface meets the stem.

  • Record the temperature of the sample.

Viscosity Measurement (Ostwald Viscometer Method):

  • Clean the Ostwald viscometer thoroughly with a suitable solvent (e.g., acetone) and dry it completely.

  • Calibrate the viscometer using a standard liquid of known viscosity (e.g., deionized water) at the desired temperature.

  • Pipette a precise volume of the temperature-equilibrated DEHPA sample into the larger bulb of the viscometer.

  • Place the viscometer in the constant temperature water bath and allow it to thermally equilibrate.

  • Using a pipette bulb, draw the liquid up through the capillary tube into the smaller bulb until the meniscus is above the upper timing mark.

  • Release the suction and allow the liquid to flow back down the capillary tube.

  • Start the stopwatch precisely when the meniscus passes the upper timing mark and stop it when it passes the lower timing mark.

  • Repeat the measurement at least three times to ensure reproducibility.

  • Calculate the kinematic viscosity using the viscometer constant and the average flow time.

  • Convert the kinematic viscosity to dynamic viscosity by multiplying by the density of DEHPA at the same temperature.

G Experimental Workflow for Density and Viscosity Determination cluster_density Density Measurement cluster_viscosity Viscosity Measurement D1 Calibrate Hydrometer D2 Equilibrate DEHPA Sample Temperature D1->D2 D3 Pour DEHPA into Graduated Cylinder D2->D3 D4 Immerse Hydrometer D3->D4 D5 Read Density D4->D5 End End D5->End V1 Clean and Calibrate Ostwald Viscometer V2 Equilibrate DEHPA Sample Temperature V1->V2 V3 Fill Viscometer with DEHPA V2->V3 V4 Draw Liquid Above Upper Mark V3->V4 V5 Measure Flow Time Between Marks V4->V5 V6 Calculate Viscosity V5->V6 V6->End Start Start Start->D1 Start->V1

Caption: Workflow for determining the density and viscosity of DEHPA.

Solubility and Partitioning Behavior

DEHPA is sparingly soluble in water but readily soluble in many organic solvents. This differential solubility is the basis for its use in solvent extraction.

Table 3: Solubility of DEHPA

SolventSolubilityReference(s)
Water Sparingly soluble[4]
Organic Solvents (e.g., kerosene, hexane, toluene) Soluble[1]

The solubility of DEHPA in aqueous solutions is influenced by factors such as pH and the salt concentration in the aqueous phase.[4] Higher pH values lead to deprotonation of the acidic phosphate group, increasing its aqueous solubility.[4] Conversely, the presence of salts can decrease its aqueous solubility due to the salting-out effect.[4]

Experimental Protocol: Determination of Solubility

Objective: To determine the solubility of DEHPA in a specific organic solvent.

Materials:

  • DEHPA

  • Selected organic solvent

  • Saturated solution preparation apparatus (e.g., shaker, temperature-controlled bath)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Spectrophotometer or other suitable analytical instrument for concentration determination

Procedure:

  • Prepare a series of standard solutions of DEHPA in the chosen organic solvent with known concentrations.

  • Generate a calibration curve by measuring the absorbance (or other analytical signal) of the standard solutions.

  • Prepare a saturated solution of DEHPA in the solvent by adding an excess amount of DEHPA to a known volume of the solvent in a sealed container.

  • Agitate the mixture in a temperature-controlled bath for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

  • Allow the solution to settle, and carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with the solvent to a concentration that falls within the range of the calibration curve.

  • Measure the analytical signal of the diluted solution.

  • Use the calibration curve to determine the concentration of DEHPA in the diluted solution and back-calculate the concentration in the saturated solution, which represents the solubility.

Acidity (pKa)

The acidity of DEHPA, represented by its pKa value, is a critical parameter that governs its extraction behavior, as it determines the pH range over which it can effectively exchange protons for metal ions.

Table 4: pKa of DEHPA

pKa ValueReference(s)
~1.4[5]
3.24[5]

Note: The reported pKa values for DEHPA can vary depending on the experimental conditions, such as the solvent system and temperature.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of DEHPA in a suitable solvent system.

Materials:

  • DEHPA

  • Standardized solution of a strong base (e.g., NaOH)

  • Suitable solvent or mixed-solvent system (e.g., ethanol-water)

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh a known amount of DEHPA and dissolve it in a measured volume of the chosen solvent system.

  • Calibrate the pH meter using standard buffer solutions.

  • Immerse the pH electrode in the DEHPA solution and begin stirring.

  • Record the initial pH of the solution.

  • Titrate the DEHPA solution with the standardized strong base, adding the titrant in small, known increments.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the measured pH values against the volume of titrant added to generate a titration curve.

  • Determine the volume of titrant required to reach the half-equivalence point (the point at which half of the DEHPA has been neutralized).

  • The pH at the half-equivalence point is equal to the pKa of DEHPA.

Aggregation and Dimerization

In non-polar organic solvents, DEHPA molecules tend to form hydrogen-bonded dimers. This dimerization significantly influences its extraction efficiency and the stoichiometry of the extracted metal complexes. The extent of dimerization is dependent on the nature of the diluent. Aromatic diluents can interact with DEHPA monomers, reducing the extent of dimerization compared to aliphatic diluents.[6]

Synthesis of DEHPA

DEHPA is typically synthesized through the reaction of phosphorus pentoxide with 2-ethylhexanol or via the chlorination and subsequent hydrolysis of bis(2-ethylhexyl) hydrogen phosphite.[7][8]

Synthetic Workflow

A common industrial synthesis involves a multi-step process:[8]

  • Phosphite Formation: Phosphorus trichloride is reacted with 2-ethylhexanol to produce bis(2-ethylhexyl) hydrogen phosphite.

  • Chlorination: The phosphite intermediate is then chlorinated to yield di(2-ethylhexyl) phosphorochloridate.

  • Hydrolysis: The final step involves the hydrolysis of the phosphorochloridate to produce Di(2-ethylhexyl) phosphoric acid.

G Synthesis of Di(2-ethylhexyl) Phosphoric Acid Reactant1 Phosphorus Trichloride Intermediate1 Bis(2-ethylhexyl) Hydrogen Phosphite Reactant1->Intermediate1 Reactant2 2-Ethylhexanol Reactant2->Intermediate1 Chlorination Chlorination Intermediate1->Chlorination Intermediate2 Di(2-ethylhexyl) Phosphorochloridate Chlorination->Intermediate2 Hydrolysis Hydrolysis Intermediate2->Hydrolysis Product Di(2-ethylhexyl) Phosphoric Acid Hydrolysis->Product

Caption: A simplified workflow for the synthesis of DEHPA.

Conclusion

The physicochemical properties of Di(2-ethylhexyl) phosphoric acid are integral to its function and application across various scientific and industrial domains. This guide has provided a detailed overview of its key characteristics, supported by quantitative data and standardized experimental protocols. A thorough understanding of these properties will enable researchers and professionals to effectively utilize DEHPA in their respective fields, from optimizing metal extraction processes to designing novel drug delivery systems.

References

The Unseen Hand: A Technical Guide to Metal Extraction with Bis(2-ethylhexyl) Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical separations, bis(2-ethylhexyl) phosphate, commonly known as D2EHPA, stands as a cornerstone extractant, particularly in the realm of hydrometallurgy. Its remarkable selectivity and efficiency in partitioning metal ions between aqueous and organic phases have made it an indispensable tool for the purification and recovery of a wide array of metals, from common transition elements to valuable rare earths. This technical guide delves into the core mechanism of metal extraction by D2EHPA, offering a comprehensive overview of the underlying chemical principles, quantitative performance data, and detailed experimental methodologies.

The Core Mechanism: Cation Exchange

The primary mechanism by which D2EHPA extracts metals from acidic aqueous solutions is cation exchange . In non-polar organic diluents such as kerosene, D2EHPA exists predominantly as a dimer, (HR)₂, formed through hydrogen bonding between two monomers. The extraction process involves the exchange of the acidic proton of the D2EHPA dimer for a metal cation (Mⁿ⁺) from the aqueous phase. This results in the formation of a stable metal-D2EHPA complex in the organic phase.

The general stoichiometry for the extraction of a divalent metal ion (M²⁺) can be represented as:

M²⁺(aq) + 2(HR)₂(org) ⇌ MR₂(HR)₂(org) + 2H⁺(aq)

This equilibrium is heavily influenced by the pH of the aqueous phase. As the concentration of protons (H⁺) decreases (i.e., pH increases), the equilibrium shifts to the right, favoring the extraction of the metal ion into the organic phase. This pH dependency is a critical factor in achieving selective separation of different metals. For instance, metals like zinc and copper can be extracted at lower pH values compared to nickel and cobalt.[1][2][3]

Quantitative Analysis of Extraction Efficiency

The efficiency of metal extraction by D2EHPA is typically quantified by the distribution ratio (D) and the percentage of extraction (%E). The distribution ratio is the ratio of the metal concentration in the organic phase to its concentration in the aqueous phase at equilibrium. The percentage of extraction is calculated as:

%E = (D / (D + V_aq / V_org)) * 100

Where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

The following tables summarize the extraction efficiency of various metals with D2EHPA under different experimental conditions.

Table 1: pH Dependence of Divalent Metal Extraction with D2EHPA

Metal IonD2EHPA ConcentrationDiluentAqueous MediumEquilibrium pHExtraction Efficiency (%)Reference
Mn(II)0.1 MKeroseneAcetate Buffer4.5296[2]
Co(II)0.023 mol L⁻¹Kerosene-7.00High transport rate[4]
Ni(II)30%KeroseneSulfate6~72[5]
Cu(II)30%KeroseneSulfate6~55[5]
Zn(II)20% v/v--3.698.3[3]

Table 2: Extraction of Rare Earth Elements (REEs) with D2EHPA

REED2EHPA ConcentrationDiluentpHExtraction Efficiency (%)Reference
Y(III)0.54 MKerosene-~80 (at 283 K)[6]
Ce(III)6 vol%Kerosene1.596.86
Nd(III)6 vol%Kerosene1.597.94
Eu(III)6 vol%Kerosene1.599.62

Table 3: Stripping of Metals from Loaded D2EHPA

Metal IonStripping AgentConcentrationStripping Efficiency (%)Reference
Y, Er, YbH₂SO₄5 M>90[1]
Y, ErHCl5 M>80[1]
Co(II), Mn(II)H₂SO₄0.05 MComplete[7]

Experimental Protocols

The following section outlines a generalized experimental protocol for the solvent extraction of a divalent metal ion using D2EHPA.

Preparation of Solutions
  • Organic Phase: Prepare the organic phase by dissolving a specific concentration of D2EHPA (e.g., 0.1 M to 1 M) in a suitable non-polar diluent, such as kerosene, n-heptane, or toluene.

  • Aqueous Phase: Prepare a stock solution of the metal salt (e.g., sulfate or chloride) in deionized water. The final concentration of the metal in the aqueous phase for extraction experiments is typically in the range of 0.01 M to 0.1 M. The pH of the aqueous phase should be adjusted to the desired value using a suitable acid (e.g., H₂SO₄ or HCl) or base (e.g., NaOH).

Extraction Procedure
  • In a separatory funnel, mix equal volumes of the prepared organic and aqueous phases (e.g., 20 mL each).

  • Shake the funnel vigorously for a predetermined contact time (typically 5 to 30 minutes) to ensure that equilibrium is reached.

  • Allow the phases to separate. The time for phase disengagement can vary depending on the system.

  • Carefully separate the two phases. The aqueous phase is the lower layer, and the organic phase is the upper layer.

Analysis
  • Aqueous Phase Analysis: Determine the concentration of the metal ion remaining in the aqueous phase using an appropriate analytical technique. Common methods include:

    • Atomic Absorption Spectrometry (AAS): A sensitive technique for determining the concentration of specific metal elements.

    • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Suitable for multi-element analysis.

    • EDTA Titration: A classical titrimetric method for determining the concentration of metal ions.[2]

  • Organic Phase Analysis: The concentration of the metal in the organic phase can be determined by a mass balance calculation or by stripping the metal from the organic phase and analyzing the resulting aqueous solution.

Stripping Procedure
  • Take the metal-loaded organic phase from the extraction step.

  • Contact it with a stripping solution, which is typically a mineral acid of higher concentration than the initial aqueous phase (e.g., 1 M to 6 M H₂SO₄ or HCl).[1][7]

  • Follow the same mixing and separation procedure as in the extraction step.

  • Analyze the metal concentration in the resulting aqueous (strip) solution.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Mechanism of Divalent Metal Extraction by D2EHPA cluster_aqueous Aqueous Phase cluster_organic Organic Phase M2_aq M²⁺(aq) Metal_complex MR₂(HR)₂(org) M2_aq->Metal_complex Extraction H_plus_aq 2H⁺(aq) D2EHPA_dimer 2(HR)₂(org) D2EHPA_dimer->Metal_complex Metal_complex->H_plus_aq Release

Caption: Cation exchange mechanism of divalent metal extraction with D2EHPA.

G Experimental Workflow for Metal Extraction prep_aq Prepare Aqueous Phase (Metal Salt Solution, Adjust pH) extraction Solvent Extraction (Mix Aqueous & Organic Phases) prep_aq->extraction prep_org Prepare Organic Phase (D2EHPA in Diluent) prep_org->extraction phase_sep Phase Separation extraction->phase_sep analyze_aq Analyze Aqueous Phase (AAS, ICP-OES, Titration) phase_sep->analyze_aq Aqueous loaded_org Loaded Organic Phase phase_sep->loaded_org Organic stripping Stripping (Contact with Acid) loaded_org->stripping stripped_org Stripped Organic Phase (Recycle) stripping->stripped_org strip_solution Analyze Strip Solution stripping->strip_solution

Caption: A typical workflow for a solvent extraction experiment.

Conclusion

Bis(2-ethylhexyl) phosphate is a versatile and powerful extractant for a multitude of metals. The efficiency and selectivity of the extraction process are primarily governed by the cation exchange mechanism and are highly dependent on the pH of the aqueous phase. By carefully controlling experimental parameters such as pH, extractant concentration, and the choice of stripping agent, researchers can achieve highly effective separations and purifications of target metals. The data and protocols presented in this guide provide a solid foundation for developing and optimizing metal extraction processes using D2EHPA in various scientific and industrial applications.

References

An In-depth Technical Guide to the Thermal and Chemical Stability of Bis(2-ethylhexyl) phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) phosphate (D2EHPA), a diester of phosphoric acid, is a versatile organophosphorus compound with applications ranging from solvent extraction in hydrometallurgy to its use as a plasticizer and component in chemical synthesis. For researchers and professionals in drug development, a thorough understanding of its thermal and chemical stability is paramount. This guide provides a comprehensive overview of the stability profile of D2EHPA, detailing its behavior under various conditions, outlining experimental protocols for its assessment, and discussing its degradation pathways.

Thermal Stability

The thermal stability of a compound is a critical parameter, influencing its storage, handling, and application in processes that may involve elevated temperatures.

Decomposition Temperature

Bis(2-ethylhexyl) phosphate exhibits a decomposition temperature of approximately 240°C .[1] Upon heating to this temperature, it undergoes decomposition, releasing toxic fumes of phosphorus oxides.[1]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) provides quantitative information on the thermal degradation of a substance. A typical TGA thermogram for D2EHPA shows a significant weight loss in the temperature range of 200°C to 650°C. This indicates that while the initial decomposition begins around 240°C, the complete degradation of the molecule occurs over a broader temperature range.

Table 1: Summary of Thermal Stability Data for D2EHPA

ParameterValueReference
Decomposition Temperature~240°C[1]
Main Weight Loss Range (TGA)200°C - 650°C
Experimental Protocol: Thermogravimetric Analysis (TGA) of Liquid D2EHPA

A standard method for performing TGA on a liquid sample like D2EHPA is outlined below.

Objective: To determine the thermal stability and decomposition profile of liquid Bis(2-ethylhexyl) phosphate.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Alumina or platinum crucibles (pans)

  • Analytical balance

  • Inert gas supply (e.g., Nitrogen, Argon)

  • Oxidizing gas supply (e.g., Air) - for combustion studies

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample of liquid D2EHPA (typically 5-10 mg) into a clean, tared TGA crucible.[2][3] Ensure the liquid covers the bottom of the pan without being close to the edges to prevent sudden sample loss.[3]

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA furnace.

    • Set the initial temperature to ambient (e.g., 25°C).

    • Select the desired atmosphere (e.g., nitrogen for inert decomposition, air for oxidative decomposition) and set the purge gas flow rate (e.g., 20-50 mL/min).[2]

  • Thermal Program:

    • Equilibrate the sample at the initial temperature.

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 700°C).[4]

  • Data Collection: Record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage weight loss versus temperature. The onset temperature of decomposition and the temperature of maximum weight loss rate (from the derivative of the TGA curve) can be determined.

Workflow for TGA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of D2EHPA place Place in TGA crucible weigh->place load Load sample and reference crucibles place->load set_gas Set atmosphere (N2 or Air) load->set_gas set_temp Set initial temperature set_gas->set_temp ramp Ramp temperature at constant rate set_temp->ramp record Record weight loss vs. temperature ramp->record plot Plot % weight loss vs. temperature record->plot determine Determine decomposition temperatures plot->determine

Caption: Workflow for Thermogravimetric Analysis of D2EHPA.

Chemical Stability

The chemical stability of D2EHPA is influenced by factors such as pH, the presence of water, and interaction with other chemical agents.

Hydrolysis

Bis(2-ethylhexyl) phosphate is susceptible to hydrolysis, particularly at the ester linkages. The rate of hydrolysis is significantly dependent on pH and temperature.

  • pH Dependence: The solubility and/or degradation of D2EHPA in aqueous media increases significantly at a pH above 4. This is attributed to the deprotonation of the acidic phosphate group, which increases its water solubility and potentially facilitates hydrolysis.

Table 2: Summary of Chemical Stability Data for D2EHPA

ConditionObservationReference
pH > 4 (aqueous)Increased solubility/degradation
Contact with WaterShows no measurable hydrolysis after 3 weeks at 25°C and pH ~3, but some deterioration over months.
Strong Reducing AgentsSusceptible to formation of highly toxic and flammable phosphine gas.[5]
Oxidizing AgentsPartial oxidation may result in the release of toxic phosphorus oxides.[5]
MetalsAttacks many metals, producing flammable/explosive hydrogen gas.[1]
Chemical Compatibility

D2EHPA exhibits reactivity with several classes of chemical substances:

  • Strong Reducing Agents: In the presence of strong reducing agents like hydrides, D2EHPA can form highly toxic and flammable phosphine gas.[5]

  • Oxidizing Agents: Partial oxidation of D2EHPA by oxidizing agents can lead to the release of toxic phosphorus oxides.[5]

  • Metals: D2EHPA is known to attack many metals, which can result in the formation of flammable hydrogen gas.[1]

  • Pharmaceutical Excipients: There is a lack of specific data on the compatibility of D2EHPA with a wide range of pharmaceutical excipients. Compatibility testing with specific excipients is crucial during pre-formulation studies. Techniques like Differential Scanning Calorimetry (DSC) can be employed for such assessments by analyzing changes in the thermal profiles of drug-excipient mixtures.

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Compatibility Studies

DSC is a valuable tool for assessing the compatibility of an active pharmaceutical ingredient (API) with excipients by detecting changes in melting points, and the appearance of new thermal events.

Objective: To assess the compatibility of D2EHPA with a selected pharmaceutical excipient.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • Analytical balance

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-10 mg of D2EHPA into a DSC pan.[6]

    • Accurately weigh 2-10 mg of the excipient into a separate DSC pan.

    • Prepare a 1:1 (w/w) physical mixture of D2EHPA and the excipient and weigh 2-10 mg into a DSC pan.

    • Seal all pans hermetically.[6]

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the purge gas (e.g., nitrogen) flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature that is well above the melting or decomposition points of the individual components.[6]

  • Data Collection: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Obtain the DSC thermograms for D2EHPA, the excipient, and the physical mixture.

    • Compare the thermogram of the mixture to those of the individual components. The absence of new peaks and significant shifts in the melting or decomposition peaks of D2EHPA suggests compatibility.

Logical Flow for DSC Compatibility Assessment

DSC_Compatibility start Start: Assess D2EHPA-Excipient Compatibility prep_d2ehpa Prepare D2EHPA Sample start->prep_d2ehpa prep_excipient Prepare Excipient Sample start->prep_excipient prep_mixture Prepare 1:1 Mixture Sample start->prep_mixture run_dsc Run DSC Analysis on all three samples prep_d2ehpa->run_dsc prep_excipient->run_dsc prep_mixture->run_dsc analyze Analyze Thermograms run_dsc->analyze compatible Conclusion: Compatible analyze->compatible No new peaks or significant shifts incompatible Conclusion: Incompatible (Further Investigation Needed) analyze->incompatible New peaks or significant shifts

Caption: Logical workflow for DSC compatibility studies.

Degradation Pathways

Understanding the degradation pathways of D2EHPA is crucial for predicting its stability and identifying potential degradation products that could impact the safety and efficacy of a drug product.

Chemical Degradation

The primary chemical degradation pathway for D2EHPA is hydrolysis of the ester bonds. This results in the formation of mono(2-ethylhexyl) phosphate (M2EHPA) and 2-ethylhexanol. Further hydrolysis of M2EHPA can yield phosphoric acid and another molecule of 2-ethylhexanol.

Proposed Hydrolysis Pathway of D2EHPA

Hydrolysis_Pathway D2EHPA Bis(2-ethylhexyl) phosphate (D2EHPA) M2EHPA Mono(2-ethylhexyl) phosphate (M2EHPA) D2EHPA->M2EHPA + H2O - 2-Ethylhexanol Alcohol1 2-Ethylhexanol D2EHPA->Alcohol1 PhosphoricAcid Phosphoric Acid M2EHPA->PhosphoricAcid + H2O - 2-Ethylhexanol Alcohol2 2-Ethylhexanol M2EHPA->Alcohol2

Caption: Proposed hydrolysis degradation pathway of D2EHPA.

Metabolic Pathways

In a biological context, organophosphate esters like D2EHPA are primarily metabolized through two phases:

  • Phase I Metabolism: This phase involves oxidation and hydrolysis reactions.[7]

    • Oxidation: Cytochrome P450 (CYP) enzymes can catalyze the oxidation of the alkyl chains.[8]

    • Hydrolysis: Esterases, such as paraoxonase-1 (PON1) and carboxylesterases (CE), play a crucial role in hydrolyzing the ester bonds to form dialkyl or monoalkyl phosphates and the corresponding alcohol.[8]

  • Phase II Metabolism: The metabolites from Phase I, which are more polar, can undergo conjugation reactions with endogenous molecules like glucuronic acid or sulfate, facilitated by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[8] This process further increases their water solubility and facilitates their excretion from the body.[8]

General Metabolic Pathway for Organophosphate Esters

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism OPE Organophosphate Ester (e.g., D2EHPA) Oxidation Oxidation (CYP450) OPE->Oxidation Hydrolysis Hydrolysis (Esterases like PON1, CE) OPE->Hydrolysis Metabolite1 Hydroxylated and/or Dealkylated Metabolites Oxidation->Metabolite1 Hydrolysis->Metabolite1 Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Metabolite1->Conjugation ExcretedMetabolite Water-Soluble Conjugated Metabolites for Excretion Conjugation->ExcretedMetabolite

Caption: General metabolic pathway of organophosphate esters.

Conclusion

Bis(2-ethylhexyl) phosphate demonstrates moderate thermal stability, with decomposition initiating around 240°C. Its chemical stability is highly dependent on the surrounding environment, particularly pH, with hydrolysis being a key degradation pathway. It is reactive towards strong oxidizing and reducing agents, as well as certain metals. In biological systems, D2EHPA is expected to undergo metabolic transformation through oxidation and hydrolysis, followed by conjugation, to facilitate its excretion. For drug development professionals, it is imperative to conduct thorough compatibility studies with specific formulation components and to consider the potential for degradation under various storage and physiological conditions.

References

Toxicological Profile of Di(2-ethylhexyl) Phosphoric Acid (DEHPA) for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Di(2-ethylhexyl) phosphoric acid (DEHPA) is an organophosphorus compound with a wide range of industrial applications, including as a solvent extractor in hydrometallurgy, a plasticizer, and a component of lubricating oils.[1] Its prevalence in various industrial processes necessitates a thorough understanding of its toxicological profile to ensure the safety of laboratory personnel and to accurately interpret experimental outcomes where DEHPA may be a confounding factor. This technical guide provides a comprehensive overview of the known toxicological properties of DEHPA, with a focus on data relevant to a laboratory setting. The information is presented to meet the needs of researchers, scientists, and drug development professionals, with a strong emphasis on quantitative data, detailed experimental methodologies, and visual representations of key toxicological pathways.

Hazard Identification and Classification

DEHPA is classified as a corrosive chemical that can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin.[2]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.

Toxicological Data

The toxicological effects of DEHPA have been evaluated through various studies, the quantitative results of which are summarized in the following tables.

Acute Toxicity

The acute toxicity of DEHPA has been determined for oral, dermal, and inhalation routes of exposure.

Exposure Route Test Species Endpoint Value Reference
OralRatLD501400 mg/kg bw[3]
DermalRabbitLD50> 2000 mg/kg bw[3]
InhalationRatLC50> 1300 mg/m³/8h[3]

Table 1: Acute Toxicity of DEHPA

Skin and Eye Irritation

DEHPA is a known irritant to the skin and eyes.

Endpoint Test Species Result Reference
Skin Corrosion/IrritationRabbitCorrosive[4]
Serious Eye Damage/IrritationRabbitCorrosive[4]

Table 2: Skin and Eye Irritation of DEHPA

Genotoxicity

The genotoxicity of DEHPA has been investigated in several in vitro and in vivo assays. While some studies have reported negative results, others suggest a potential for genotoxic effects, particularly at high doses or through secondary mechanisms like oxidative stress.[5]

Carcinogenicity

The carcinogenic potential of DEHPA has been a subject of debate. Some studies in rodents have shown an increase in liver tumors, while others have not found a statistically significant increase.[6] The mechanism is often linked to peroxisome proliferation, a process to which rodents are particularly sensitive.[7]

Reproductive and Developmental Toxicity

DEHPA has been shown to exert reproductive and developmental toxicity in animal studies.

Toxicity Type Test Species Endpoint Value Reference
Reproductive Toxicity (Fertility)RatNOAEL150 mg/kg bw/day
Developmental ToxicityRatNOAEL1000 mg/kg bw/day

Table 3: Reproductive and Developmental Toxicity of DEHPA

Experimental Protocols

The following sections provide an overview of the methodologies for key toxicological experiments relevant to the assessment of DEHPA. These are based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[8][9]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test chemical is incubated with the bacteria, and the rate of reverse mutations to a prototrophic state (the ability to synthesize histidine) is measured. An increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Methodology:

  • Strain Selection: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1530, TA1535, TA1537) is selected to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism and detect mutagens that require metabolic activation.[9]

  • Exposure: The bacterial strains are exposed to a range of concentrations of the test substance, along with positive and negative controls.

  • Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control is considered a positive result.[8]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Bacteria Salmonella typhimurium (his- strains) Incubation Incubation of Bacteria with DEHPA (+/- S9 mix) Bacteria->Incubation S9_Mix S9 Metabolic Activation System S9_Mix->Incubation DEHPA DEHPA (Test Chemical) DEHPA->Incubation Plating Plating on Histidine-deficient Agar Incubation->Plating Incubate_Plates Incubation (37°C, 48-72h) Plating->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count Result Mutagenic Potential Count->Result Micronucleus_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cells Mammalian Cell Culture Exposure Exposure of Cells to DEHPA Cells->Exposure DEHPA DEHPA (Test Chemical) DEHPA->Exposure CytoB Addition of Cytochalasin B Exposure->CytoB Harvest Harvesting and Fixation CytoB->Harvest Staining Staining with DNA Dye Harvest->Staining Scoring Microscopic Scoring of Micronucleated Cells Staining->Scoring Result Genotoxic Potential Scoring->Result PPAR_Signaling_Pathway cluster_ligand Ligand Binding cluster_activation Receptor Activation cluster_response Cellular Response DEHPA DEHPA PPAR PPARα DEHPA->PPAR activates Heterodimer PPARα-RXR Heterodimer PPAR->Heterodimer PPRE PPRE Binding Heterodimer->PPRE Gene_Expression Altered Gene Expression (Lipid Metabolism) PPRE->Gene_Expression Peroxisome_Proliferation Peroxisome Proliferation Gene_Expression->Peroxisome_Proliferation Hepatotoxicity Hepatotoxicity (in rodents) Peroxisome_Proliferation->Hepatotoxicity Oxidative_Stress_Pathway cluster_induction Induction cluster_mechanism Mechanism cluster_damage Cellular Damage DEHPA DEHPA Exposure ROS Increased ROS Production DEHPA->ROS Antioxidant_Depletion Depletion of Antioxidants DEHPA->Antioxidant_Depletion Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Antioxidant_Depletion->Lipid_Peroxidation Antioxidant_Depletion->Protein_Oxidation Antioxidant_Depletion->DNA_Damage Cell_Death Cell Death Lipid_Peroxidation->Cell_Death Protein_Oxidation->Cell_Death DNA_Damage->Cell_Death

References

Environmental Fate and Degradation of Di(2-ethylhexyl) Phosphoric Acid (D2EHPA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(2-ethylhexyl) phosphoric acid (D2EHPA) is an organophosphorus compound widely utilized as a solvent extractant in hydrometallurgy, particularly for the recovery of rare earth elements and other metals. Its extensive industrial application necessitates a thorough understanding of its environmental fate and degradation to assess its potential ecological impact. This technical guide provides a comprehensive overview of the current knowledge on the environmental persistence, mobility, and degradation pathways of D2EHPA, along with its ecotoxicological profile. The document summarizes key physicochemical properties and environmental parameters, details relevant experimental protocols based on standardized guidelines, and presents visual representations of degradation pathways and analytical workflows to support further research and risk assessment.

Physicochemical Properties of D2EHPA

A fundamental understanding of the physicochemical properties of D2EHPA is essential for predicting its behavior in the environment. Key parameters are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₃₅O₄P[1]
Molecular Weight 322.42 g/mol [1]
Appearance Colorless or yellowish transparent viscous oily liquid[2]
Boiling Point 155 °C at 0.015 mm Hg[3]
Melting Point -60 °C[1]
Vapor Pressure 5 x 10⁻⁸ mmHg at 25°C[3]
Water Solubility Low; specific value not readily available[4]
log Pow (Octanol-Water Partition Coefficient) 2.67[1]
pKa (Acid Dissociation Constant) 1.47 (estimated)[5]
Henry's Law Constant 4.1 x 10⁻⁸ atm-m³/mol (estimated)[5]

Environmental Fate and Mobility

The environmental distribution of D2EHPA is governed by its partitioning behavior between air, water, soil, and sediment.

Soil and Sediment Mobility

The mobility of D2EHPA in soil and sediment is primarily determined by its sorption to organic carbon. The organic carbon-water partition coefficient (Koc) is a key parameter for assessing this behavior.

Environmental ParameterValueInterpretationReference
Koc (Soil Organic Carbon-Water Partition Coefficient) 1.7 x 10⁴ (estimated)Immobile in soil[6][7]

A high Koc value indicates that D2EHPA is expected to be strongly adsorbed to soil and sediment, limiting its potential for leaching into groundwater. The sorption of organophosphorus compounds like D2EHPA is influenced by both the organic matter and clay content of the soil, with sorption increasing as the soil pH decreases.[6]

Volatilization

The tendency of a chemical to partition from water to air is described by its Henry's Law constant.

With an estimated Henry's Law constant of 4.1 x 10⁻⁸ atm-m³/mol, D2EHPA is considered essentially nonvolatile from water surfaces.[5] Its low vapor pressure also suggests that it will exist predominantly in the particulate phase in the atmosphere if released to air.[3]

Degradation Pathways

The environmental persistence of D2EHPA is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation

Information on the biodegradation of D2EHPA is limited and at times conflicting.[4] Some studies suggest it is inherently biodegradable.[4] The ester bonds in D2EHPA are susceptible to cleavage by microbial enzymes, which would be a primary mechanism of biodegradation.

A proposed, though not experimentally verified for D2EHPA, biodegradation pathway would likely involve the hydrolysis of the ester bonds to yield 2-ethylhexanol and phosphoric acid. These intermediates would then be further metabolized by microorganisms.

Biodegradation_Pathway D2EHPA Di(2-ethylhexyl) phosphoric acid (D2EHPA) Hydrolysis1 Ester Bond Cleavage (Microbial Hydrolases) D2EHPA->Hydrolysis1 MEHPA Mono(2-ethylhexyl) phosphoric acid Hydrolysis1->MEHPA Ethylhexanol1 2-Ethylhexanol Hydrolysis1->Ethylhexanol1 Hydrolysis2 Ester Bond Cleavage MEHPA->Hydrolysis2 FurtherDegradation1 Further Biodegradation Ethylhexanol1->FurtherDegradation1 PhosphoricAcid Phosphoric Acid Hydrolysis2->PhosphoricAcid Ethylhexanol2 2-Ethylhexanol Hydrolysis2->Ethylhexanol2 Mineralization CO2 + H2O + Biomass PhosphoricAcid->Mineralization FurtherDegradation2 Further Biodegradation Ethylhexanol2->FurtherDegradation2 FurtherDegradation1->Mineralization FurtherDegradation2->Mineralization

Caption: Hypothetical biodegradation pathway of D2EHPA.

Photodegradation

D2EHPA is not expected to be susceptible to direct photolysis by sunlight as it does not contain chromophores that absorb light at wavelengths greater than 290 nm.[6] However, indirect photodegradation through reaction with photochemically produced hydroxyl radicals in the atmosphere is possible. The estimated atmospheric half-life for this reaction is approximately 5.9 hours.[6] In aquatic environments, indirect photolysis in the presence of sensitizing substances like dissolved organic matter could contribute to its degradation, although specific studies on D2EHPA are lacking.

Hydrolysis

Ecotoxicity

The potential for D2EHPA to cause adverse effects in aquatic and terrestrial organisms is a key component of its environmental risk assessment.

OrganismEndpointValueReference
Zebra danio (Danio rerio) 96-hour LC50>56 mg/L[3]
Aquatic Organisms (general) -Harmful[1]

The bioconcentration potential of D2EHPA in aquatic organisms is considered to be low, with reported bioconcentration factor (BCF) values ranging from 1 to 6.0 in carp.[7]

Experimental Protocols

Standardized test guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) provide frameworks for assessing the environmental fate of chemicals like D2EHPA.

Biodegradation in Soil (based on OECD Guideline 307)

This protocol is designed to determine the rate of aerobic and anaerobic transformation of a chemical in soil.

Soil_Biodegradation_Workflow start Start soil_prep Prepare Soil Samples (sieved, characterized) start->soil_prep spiking Spike Soil with D2EHPA (and radiolabeled tracer if applicable) soil_prep->spiking incubation Incubate Samples (controlled temperature, moisture, and aeration) spiking->incubation sampling Collect Samples at Time Intervals incubation->sampling extraction Solvent Extraction of D2EHPA and Degradation Products sampling->extraction analysis Analyze Extracts (HPLC, GC-MS, or LC-MS) extraction->analysis data_analysis Data Analysis (calculate degradation rates and half-life) analysis->data_analysis end End data_analysis->end

Caption: Workflow for soil biodegradation assessment.

Hydrolysis as a Function of pH (based on OECD Guideline 111)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Dosing: Add a known concentration of D2EHPA to each buffer solution.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Sampling: At selected time intervals, take aliquots from each solution.

  • Analysis: Analyze the samples for the concentration of D2EHPA remaining using a suitable analytical method (e.g., HPLC or LC-MS).

  • Data Analysis: Determine the hydrolysis rate constant and half-life at each pH.

Analytical Methodology (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantification of D2EHPA and its degradation products in environmental matrices at trace levels.[8]

Analytical_Workflow sample_collection Environmental Sample Collection (Water or Soil) extraction Sample Extraction (e.g., Solid Phase Extraction for water, Solvent Extraction for soil) sample_collection->extraction concentration Concentration of Extract extraction->concentration lc_separation Liquid Chromatography (LC) Separation (e.g., C18 column) concentration->lc_separation ms_detection Mass Spectrometry (MS) Detection (e.g., Electrospray Ionization) lc_separation->ms_detection quantification Quantification and Data Analysis ms_detection->quantification

Caption: General analytical workflow for D2EHPA analysis.

Conclusion

The available data suggest that D2EHPA has low mobility in soil and is not readily volatile. While it is not expected to undergo direct photodegradation, atmospheric and potentially aquatic indirect photolysis may occur. Hydrolysis is an expected degradation pathway, though specific environmental rates are not well-documented. There is a notable lack of comprehensive data on the biodegradation of D2EHPA, which represents a significant knowledge gap in its environmental risk assessment. The ecotoxicity data indicate that D2EHPA is harmful to aquatic organisms, but more extensive testing on a wider range of species is needed for a complete ecological risk profile. Further research, particularly on the biodegradation pathways and rates of D2EHPA in various environmental compartments, is crucial for a more definitive understanding of its environmental fate and potential for long-term impacts.

References

The Role of Bis(2-ethylhexyl) Phosphate as a Surfactant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DEHPA's amphiphilic nature, stemming from its polar phosphate head group and non-polar branched alkyl chains, underpins its surface-active properties. This guide will delve into the fundamental characteristics that define a surfactant, including its ability to reduce surface tension and form micelles, and will contextualize these properties for DEHPA and its salts.

Chemical and Physical Properties

DEHPA is a viscous, colorless to light yellow liquid with a molecular formula of C16H35O4P and a molecular weight of 322.42 g/mol .[3][4] Its structural features are key to its surfactant behavior.

PropertyValueReference
Molecular Formula C16H35O4P[3]
Molecular Weight 322.42 g/mol [3]
Appearance Colorless to yellowish viscous oily liquid[5]
Density 0.965 g/mL at 25 °C[4]
Melting Point -60 °C[4]
Solubility Soluble in alcohol and other organic solvents; slightly miscible with water.[6][7][8]
Surface Tension 20 mN/m at 20 °C[4]

Surfactant Properties of DEHPA and its Salts

The surfactant properties of a compound are primarily defined by its ability to lower the surface tension of a liquid and to form aggregates known as micelles above a certain concentration, the Critical Micelle Concentration (CMC).

Surface Tension Reduction

DEHPA significantly reduces the surface tension of aqueous solutions. A reported value for the surface tension of DEHPA is 20 mN/m at 20°C, indicating its strong surface activity.[4] This property is crucial for its function in emulsions and at interfaces.

Critical Micelle Concentration (CMC)
Surfactant SaltSolventCMC (mol/L)
D2EHPA(Li)Octane0.0108
Decane0.0098
Dodecane0.0089
Tetradecane0.0081
Hexadecane0.0075
D2EHPA(Na)Octane0.0115
Decane0.0105
Dodecane0.0096
Tetradecane0.0087
Hexadecane0.0080
D2EHPA(K)Octane0.0123
Decane0.0113
Dodecane0.0103
Tetradecane0.0094
Hexadecane0.0086

Data sourced from a microcalorimetric study on the micelle formation of di(2-ethyl-hexyl) phosphate salts in organic solvents.[9][10]

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the relative affinity of a surfactant for water and oil. The HLB value can be calculated using various methods, such as Griffin's method for non-ionic surfactants or methods based on saponification and acid numbers for esters.[6][11][12]

Griffin's Method (for non-ionic surfactants):

HLB = 20 * (Mh / M)

Where:

  • Mh = molecular mass of the hydrophilic portion

  • M = total molecular mass of the molecule

Method for Esters:

HLB = 20 * (1 - S / A)

Where:

  • S = saponification value

  • A = acid number of the fatty acid

Specific experimental data for the saponification and acid values of DEHPA are required to calculate a precise HLB value. However, based on its structure with a polar phosphate head and large non-polar tails, DEHPA is expected to have a relatively low HLB value, indicating a preference for the oil phase and making it a good candidate for forming water-in-oil emulsions.

Experimental Protocols

Determination of Surface Tension and CMC by Wilhelmy Plate Tensiometry

This method measures the force exerted on a platinum plate at the air-liquid interface to determine surface tension. By measuring the surface tension of solutions with varying surfactant concentrations, the CMC can be identified as the concentration at which the surface tension plateaus.

Materials:

  • Tensiometer with a Wilhelmy plate attachment (e.g., Krüss or DataPhysics Instruments)[13]

  • Platinum Wilhelmy plate[14]

  • High-purity Bis(2-ethylhexyl) phosphate (DEHPA)

  • Deionized water

  • Glass beakers

  • Magnetic stirrer and stir bars

Procedure:

  • Plate Preparation: Clean the platinum Wilhelmy plate thoroughly with deionized water and then flame it to red-hot to remove any organic contaminants. Allow it to cool completely.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

  • Sample Preparation: Prepare a stock solution of DEHPA in deionized water. Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Measurement: a. Pour the first sample solution into a clean glass beaker placed on the tensiometer's sample stage. b. Lower the Wilhelmy plate until it just touches the surface of the liquid. The instrument will detect the contact.[7] c. The force exerted on the plate is measured by the microbalance.[3] d. The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cosθ), where F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean, perfectly wetted platinum plate).[3] e. Record the surface tension value. f. Repeat the measurement for each of the prepared DEHPA solutions, starting from the lowest concentration.

  • Data Analysis: a. Plot the surface tension (γ) as a function of the logarithm of the DEHPA concentration (log C). b. The plot will show a decrease in surface tension with increasing concentration, followed by a plateau. c. The CMC is the concentration at the inflection point where the surface tension stops decreasing significantly.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Clean Plate Clean Plate Calibrate Tensiometer Calibrate Tensiometer Clean Plate->Calibrate Tensiometer Prepare DEHPA Solutions Prepare DEHPA Solutions Calibrate Tensiometer->Prepare DEHPA Solutions Measure Force on Plate Measure Force on Plate Prepare DEHPA Solutions->Measure Force on Plate Calculate Surface Tension Calculate Surface Tension Measure Force on Plate->Calculate Surface Tension Repeat for all Concentrations Repeat for all Concentrations Calculate Surface Tension->Repeat for all Concentrations Plot γ vs. log C Plot γ vs. log C Repeat for all Concentrations->Plot γ vs. log C Identify Inflection Point (CMC) Identify Inflection Point (CMC) Plot γ vs. log C->Identify Inflection Point (CMC) G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Prepare Pyrene Stock Prepare Pyrene Stock Prepare DEHPA Solutions with Pyrene Prepare DEHPA Solutions with Pyrene Prepare Pyrene Stock->Prepare DEHPA Solutions with Pyrene Excite Sample at 334 nm Excite Sample at 334 nm Prepare DEHPA Solutions with Pyrene->Excite Sample at 334 nm Record Emission Spectrum Record Emission Spectrum Excite Sample at 334 nm->Record Emission Spectrum Measure I1 and I3 Intensities Measure I1 and I3 Intensities Record Emission Spectrum->Measure I1 and I3 Intensities Repeat for all Concentrations Repeat for all Concentrations Measure I1 and I3 Intensities->Repeat for all Concentrations Calculate I3/I1 Ratio Calculate I3/I1 Ratio Repeat for all Concentrations->Calculate I3/I1 Ratio Plot I3/I1 vs. log C Plot I3/I1 vs. log C Calculate I3/I1 Ratio->Plot I3/I1 vs. log C Determine CMC from Inflection Point Determine CMC from Inflection Point Plot I3/I1 vs. log C->Determine CMC from Inflection Point G cluster_membrane Cell Membrane (Lipid Bilayer) cluster_effects Potential Effects Lipid Bilayer Lipid Bilayer Altered Fluidity Altered Fluidity Lipid Bilayer->Altered Fluidity Increased Permeability Increased Permeability Lipid Bilayer->Increased Permeability Cell Lysis Cell Lysis Lipid Bilayer->Cell Lysis DEHPA Monomers DEHPA Monomers DEHPA Monomers->Lipid Bilayer Insertion DEHPA Micelle DEHPA Micelle DEHPA Micelle->Lipid Bilayer Solubilization

References

D2EHPA applications in industrial chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Industrial Applications of Di-2-ethylhexyl Phosphoric Acid (D2EHPA)

Authored for: Researchers, Scientists, and Drug Development Professionals October 24, 2025

Abstract

Di-2-ethylhexyl phosphoric acid, commonly known as D2EHPA or HDEHP, is a versatile and highly selective organophosphorus extractant that has become indispensable in the field of industrial chemistry, particularly within hydrometallurgy.[1][2][3] Its efficacy in forming stable complexes with a wide range of metal ions allows for their separation and purification from aqueous solutions.[3][4] This technical guide provides a comprehensive overview of the core industrial applications of D2EHPA, focusing on its role in solvent extraction circuits for valuable metals. It details the chemical principles, presents quantitative data from key studies, outlines typical experimental protocols, and visualizes the complex workflows involved. The primary applications covered include the separation of rare earth elements, the challenging segregation of cobalt and nickel, the recovery of zinc and cadmium, the purification of gallium and indium, and the extraction of uranium for the nuclear fuel cycle.[2][4]

Introduction to D2EHPA

D2EHPA (Chemical Formula: C₁₆H₃₅O₄P) is an acidic extractant belonging to the family of phosphoric acid esters.[3][4] In non-polar organic solvents such as kerosene, D2EHPA typically exists as a hydrogen-bonded dimer, (HL)₂.[5] The primary mechanism of metal extraction is cation exchange, where the proton of the acidic hydroxyl group in the D2EHPA molecule is exchanged for a metal cation (Mⁿ⁺) from the aqueous phase.[6][7]

The general extraction equilibrium can be represented as: Mⁿ⁺(aq) + n(HL)₂(org) ⇌ MLₙ(HL)ₙ(org) + nH⁺(aq)

This equilibrium is highly dependent on the pH of the aqueous solution; as the pH increases (i.e., H⁺ concentration decreases), the equilibrium shifts to the right, favoring the extraction of the metal ion into the organic phase.[8][9] This pH dependency is the cornerstone of its selectivity, allowing for the targeted separation of different metals by carefully controlling the acidity of the system.

Core Application: Solvent Extraction in Hydrometallurgy

Solvent extraction is the most prominent industrial application of D2EHPA, providing an efficient method for purifying and concentrating metals from leach solutions.[1][10] A typical solvent extraction circuit is a continuous, counter-current process involving two main stages: extraction and stripping.

  • Extraction: The aqueous solution containing the target metal ions (pregnant leach solution) is intimately mixed with the organic phase (D2EHPA dissolved in a diluent like kerosene). The target metal is selectively transferred to the organic phase.[1]

  • Stripping: The metal-loaded organic phase is then contacted with a highly acidic aqueous solution (e.g., sulfuric or hydrochloric acid), which reverses the extraction equilibrium. The metal is transferred back to the aqueous phase, creating a concentrated and purified electrolyte solution, while regenerating the D2EHPA for reuse.[1][11]

Solvent_Extraction_Workflow cluster_extraction Extraction Stage cluster_stripping Stripping Stage PLS Pregnant Leach Solution (Aqueous, Low Metal Conc.) Mixer1 Mixer-Settler PLS->Mixer1 Aqueous Feed Raffinate Raffinate (Aqueous, Depleted of Metal) Mixer1->Raffinate LoadedOrg Loaded D2EHPA (Organic) Mixer1->LoadedOrg Loaded Organic StripSol Strip Solution (Strong Acid) Mixer2 Mixer-Settler StripSol->Mixer2 Aqueous Feed Product Product Electrolyte (Aqueous, High Metal Conc.) Mixer2->Product RegenOrg Regenerated D2EHPA (Organic) Mixer2->RegenOrg Stripped Organic RegenOrg->Mixer1 Recycled Organic LoadedOrg->Mixer2

Key Industrial Separations Using D2EHPA

Rare Earth Elements (REEs) Separation

The separation of individual REEs is notoriously difficult due to their similar chemical properties. D2EHPA is a cornerstone extractant in the REE industry, capable of separating them into groups—light (LREEs), middle (MREEs), and heavy (HREEs)—and even isolating individual elements.[4][12][13] The extraction efficiency generally increases with the atomic number of the REE.

A common strategy involves a two-stage extraction process.[12] First, HREEs are selectively extracted from a highly acidic solution. The raffinate, now enriched in LREEs, is then treated with D2EHPA at a higher pH to extract the LREEs.[12]

REE_Separation cluster_stage1 Stage 1: HREE Extraction cluster_stage2 Stage 2: LREE Extraction PLS Pregnant Leach Solution (LREEs + HREEs) Extract1 Extraction with D2EHPA (Low pH) PLS->Extract1 Raffinate1 Raffinate 1 (LREE-rich) Extract1->Raffinate1 Aqueous LoadedOrg1 Loaded Organic 1 (HREE-rich) Extract1->LoadedOrg1 Organic pH_Adjust pH Adjustment (Increase pH to ~1.6) Raffinate1->pH_Adjust Strip1 Stripping (e.g., 4M H₂SO₄) LoadedOrg1->Strip1 HREE_Product HREE Product Strip1->HREE_Product Extract2 Extraction with D2EHPA (Higher pH) pH_Adjust->Extract2 LoadedOrg2 Loaded Organic 2 (LREE-rich) Extract2->LoadedOrg2 Strip2 Stripping (e.g., 1M H₂SO₄) LoadedOrg2->Strip2 LREE_Product LREE Product Strip2->LREE_Product

Table 1: Quantitative Data for REE Extraction with D2EHPA

REE(s) D2EHPA Conc. Aqueous Medium pH / Acidity Extraction Efficiency Stripping Agent Source
La(III) 1.0 M 0.1 M HNO₃ - 99.4% Not Specified [14]
Nd(III) 1.0 M 0.1 M HNO₃ - 99.7% Not Specified [14]
Ce(IV) 1.0 M 0.1 M HNO₃ - 100% Not Specified [14]
HREEs 1.8 M Leach Solution Initial pH 1 >90% 4 M H₂SO₄ [12]
LREEs 1.8 M Raffinate from HREE extraction 1.6 - 1.7 >93% 1 M H₂SO₄ [12]

| Y, Ce, Nd, Eu | 6 vol% | Leach Solution | 1.5 | >96% | Dilute HCl |[13] |

Cobalt and Nickel Separation

The separation of cobalt from nickel is a significant challenge in hydrometallurgy due to their similar physicochemical properties.[15] While D2EHPA can extract both metals, it shows a preferential selectivity for cobalt over nickel, although the separation factor is often modest.[15][16] Industrial processes often use D2EHPA in combination with other extractants (synergistic systems) or employ multi-stage counter-current circuits to achieve high-purity cobalt and nickel streams.[15][17] The extraction of both metals is highly pH-dependent, with cobalt typically being extracted at a lower pH than nickel.[16]

CoNi_Separation Input Aqueous Feed (Co²⁺ + Ni²⁺ in Sulfate Solution) Extractor Extraction Stage (D2EHPA in Kerosene) Input->Extractor LoadedOrg Loaded Organic Phase (Primarily Co-D2EHPA complex) Extractor->LoadedOrg Organic Raffinate Raffinate (Ni²⁺-rich aqueous solution) Extractor->Raffinate Aqueous pH_Control pH Control (e.g., pH 3.5-4.5) pH_Control->Extractor Stripper Stripping Stage (Acidic Solution) LoadedOrg->Stripper Ni_Recovery Further processing for Nickel Recovery Raffinate->Ni_Recovery Co_Product Cobalt Product Solution Stripper->Co_Product

Table 2: Quantitative Data for Cobalt-Nickel Separation

Metal Extractant System pH Separation Factor (βCo/Ni) Notes Source
Co/Ni D2EHPA ~5.1 6.01 Comparison study [16]
Co/Ni D2EHPA + Cyanex 302 (0.3:0.3 ratio) - Optimum separation with ΔpH₅₀ of 0.9 Synergistic system improves separation [15]
Co 0.13 M Cyanex 272 (60% neutralized) - >99.9% Co separation Ni co-extraction was only 0.18% [17]
Ni 1 M D2EHPA (60% neutralized) - >99% Ni extraction From Co-depleted raffinate [17]

| Mn, Al, Cu, Fe | 0.8 M D2EHPA | 3.1 | - | Impurity removal prior to Co/Ni separation. >90% Mn, 88% Al, 55% Cu, ~100% Fe removed. |[18] |

Zinc, Cadmium, Gallium, and Indium Recovery

D2EHPA is widely used for the recovery of zinc from various industrial effluents and leach solutions.[6][8][10] It demonstrates excellent selectivity for zinc over common impurities like manganese and cadmium at specific pH ranges.[8] Similarly, D2EHPA is effective for separating valuable minor metals like gallium and indium from zinc refinery residues.[19][20] The separation is based on controlling the pH to exploit the different extraction behaviors of the metal ions.

Table 3: Quantitative Data for Zn, Cd, Ga, and In Extraction

Metal(s) D2EHPA Conc. pH Extraction Efficiency Notes Source
Zn 10% (v/v) 2.5 97% Mn extraction: 14%, Cd extraction: 3% [8]
Zn 30% (v/v) 2.0 >98% From a sulfate solution [8]
In 0.02 M 1.0 ~99.9% From spent IGZO target leach solution [21]
Ga 0.015 M 3.0 ~99.9% From raffinate after Indium extraction [21]
In/Ga Not Specified Decreasing pH Separation factor increases From sulfate solutions [19]

| Fe³⁺ | 1.0 M (saponified) | 1.0 | 95.65% | Removal of iron from Ni-Cd battery leachate |[7] |

Uranium Extraction

In the nuclear industry, D2EHPA is a key reagent for extracting uranium from ore leachates, particularly from wet-process phosphoric acid.[4] It often works in a synergistic system with neutral organophosphorus compounds like tri-n-butyl phosphate (TBP) or trioctylphosphine oxide (TOPO).[22] This combination enhances the extraction efficiency and selectivity for uranium.

Table 4: Quantitative Data for Uranium Extraction | D2EHPA System | Aqueous Medium | O/A Ratio | Temperature | Efficiency | Notes | Source | |---|---|---|---|---|---| | D2EHPA-DBBP | Wet-Process Phosphoric Acid | - | - | High recovery | Two-cycle process | | | D2EHPA-TRPO | Phosphoric Acid | 1/4 (secondary extraction) | 40°C | - | Secondary extraction conditions |[23] | | 0.7M D2EHPA + 0.18M TOPO | 6.6M Acid | - | - | 57% recovery | Synergistic effect demonstrated |[22] |

General Experimental Protocols

The following sections outline a generalized methodology for lab-scale solvent extraction experiments using D2EHPA, based on common practices reported in the literature.

Preparation of Phases
  • Organic Phase: A stock solution of D2EHPA is prepared by dissolving a known weight or volume of the extractant in a suitable organic diluent, most commonly an aliphatic kerosene (e.g., Shellsol, Exxsol).[1][18] Concentrations typically range from 0.2 M to 1.8 M (approx. 5% to 40% v/v).[8]

  • Aqueous Phase: A synthetic pregnant leach solution (PLS) is prepared by dissolving salts of the target metals (e.g., sulfates, chlorides) in deionized water to achieve desired concentrations.[8][18] The initial pH of the aqueous phase is adjusted using a suitable acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, NH₄OH).[1]

  • Saponification (Optional but common): To prevent a drop in pH during extraction, the D2EHPA can be partially neutralized (saponified) beforehand.[6] This is done by adding a stoichiometric amount of a concentrated base (like NaOH) to the organic phase, which replaces the acidic proton with a cation (e.g., Na⁺).[6][16]

Extraction Procedure
  • Equal volumes of the prepared aqueous and organic phases (or a specified Organic-to-Aqueous (O/A) phase ratio) are added to a separatory funnel or a jacketed beaker for temperature control.

  • The two phases are vigorously mixed for a predetermined time (e.g., 5 to 30 minutes) to allow the system to reach equilibrium.[12][21]

  • After mixing, the phases are allowed to separate. The time required for complete phase disengagement is noted.

  • The aqueous phase (raffinate) is carefully separated from the organic phase (loaded organic).

  • The equilibrium pH of the raffinate is measured.

  • Samples from the raffinate are taken for metal concentration analysis (e.g., by Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis) to determine the amount of metal extracted.

Stripping Procedure
  • A known volume of the loaded organic phase is contacted with a stripping solution, which is typically a strong mineral acid (e.g., 1-4 M H₂SO₄).[12]

  • The phases are mixed and separated as described in the extraction procedure.

  • The metal concentration in the resulting aqueous strip liquor is analyzed to determine the stripping efficiency.

Conclusion

Di-2-ethylhexyl phosphoric acid (D2EHPA) is a powerful and economically significant extractant in industrial chemistry. Its high selectivity, which can be finely tuned by adjusting system pH, makes it the reagent of choice for numerous challenging separations in hydrometallurgy. From the strategic recovery of rare earth elements and uranium to the purification of base metals like cobalt, nickel, and zinc, D2EHPA-based solvent extraction processes are fundamental to modern metal production and recycling.[2][4] Ongoing research into synergistic systems and process optimization continues to expand its utility, reinforcing its critical role in resource management and the supply of high-purity materials for advanced technological applications.

References

Methodological & Application

Application Notes and Protocols for Solvent Extraction of Rare Earth Elements using D2EHPA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent extraction is a crucial hydrometallurgical technique for the separation and purification of rare earth elements (REEs). Among the various extractants used, Di-2-ethylhexyl phosphoric acid (D2EHPA) is one of the most effective and widely employed for this purpose. Its efficiency stems from the formation of stable complexes with REE ions, allowing for their selective transfer from an aqueous phase to an immiscible organic phase. The separation of individual REEs is possible due to the differences in the stability of their D2EHPA complexes, which is influenced by factors such as ionic radius and charge.[1] Generally, the smaller the ionic radius and the larger the charge of the REE ion, the stronger the resulting complex with D2EHPA.[1] This document provides detailed application notes and protocols for the solvent extraction of REEs using D2EHPA.

Principles of Extraction

The extraction of REEs using D2EHPA is an ion-exchange process. D2EHPA, often represented as (HL)₂, exists as a dimer in nonpolar diluents like kerosene. The extraction mechanism can be represented by the following general equation[2]:

REE³⁺(aq) + 3(HL)₂(org) ⇌ REE(HL₂)₃(org) + 3H⁺(aq)

This equilibrium is highly dependent on the pH of the aqueous phase. As the reaction proceeds, it releases H⁺ ions, thus lowering the pH. To maintain a high extraction efficiency, the pH of the aqueous phase needs to be controlled.

Experimental Protocols

Preparation of Organic and Aqueous Phases

Organic Phase Preparation:

  • Extractant: Di-2-ethylhexyl phosphoric acid (D2EHPA).

  • Diluent: Kerosene is a common and effective diluent.[3][4][5] Other nonpolar solvents like toluene and cyclohexane can also be used.[3]

  • Procedure: Prepare the desired concentration of D2EHPA in the chosen diluent. Concentrations can range from 0.2 M to 3.0 M, with 1.8 M being effective for separating heavy and light REEs.[3] For example, to prepare a 1.8 M D2EHPA solution in kerosene, dissolve the appropriate molar amount of D2EHPA in the final volume of kerosene.

Aqueous Phase (Feed) Preparation:

  • Source: The aqueous feed is typically a pregnant leach solution (PLS) from the acid leaching of REE-containing ores.[3] Alternatively, synthetic solutions can be prepared by dissolving REE oxides or salts in an acidic medium (e.g., HCl, H₂SO₄, or HNO₃).[5][6]

  • pH Adjustment: The pH of the aqueous feed is a critical parameter. For selective extraction of heavy REEs (HREEs) over light REEs (LREEs), a lower pH (around 1.0) is often used.[3] For the extraction of LREEs, the pH may be adjusted to a higher value (e.g., 1.6-1.7).[3] Use acids (e.g., H₂SO₄, HCl) or bases (e.g., NaOH) for pH adjustment.[2]

Solvent Extraction Protocol
  • Phase Contact: In a separation funnel or a mixer-settler, combine the organic phase and the aqueous feed at a specified organic-to-aqueous (O:A) phase ratio. The O:A ratio can vary from 10:1 to 1:10, depending on the specific application and desired extraction efficiency.[3]

  • Mixing: Agitate the mixture vigorously for a predetermined contact time to ensure efficient mass transfer of the REEs from the aqueous to the organic phase. A stirring rate of around 300 rpm for 10-15 minutes is often sufficient.[3] The extraction of REEs is generally rapid, with over 90% extraction achieved within the first 30 seconds for some systems.[2]

  • Phase Separation: Allow the two phases to separate. The denser aqueous phase will settle at the bottom, and the lighter organic phase will be on top.

  • Collection: Carefully separate and collect the two phases. The REE-depleted aqueous phase is termed the "raffinate," and the REE-loaded organic phase is the "loaded organic."

  • Analysis: Analyze the REE concentration in the raffinate and the initial feed solution to determine the extraction efficiency. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a common analytical technique for this purpose.[7]

Stripping Protocol (Back-Extraction)
  • Stripping Agent: Prepare an acidic stripping solution. Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective stripping agents.[3][8] The concentration of the acid is a key parameter, with concentrations ranging from 1 M to 6 M being used.[1][3]

  • Phase Contact: Combine the loaded organic phase with the stripping solution at a specific O:A ratio.

  • Mixing: Agitate the mixture to transfer the REEs from the organic phase back into the aqueous phase.

  • Phase Separation and Collection: Allow the phases to separate and collect the REE-rich aqueous phase (strip solution) and the regenerated (barren) organic phase.

  • Analysis: Analyze the REE concentration in the strip solution and the loaded organic to determine the stripping efficiency.

Data Presentation

The following tables summarize quantitative data from various studies on the solvent extraction of REEs using D2EHPA.

Table 1: Extraction Efficiency of REEs with D2EHPA

REE GroupD2EHPA ConcentrationAqueous Phase pHO:A RatioExtraction Efficiency (%)Reference
HREEs1.8 M in kerosene~1.01:2>90%[3]
LREEs1.8 M in kerosene1.6 - 1.71:3>93%[3]
Y, Ce, Nd, Eu6 vol% in kerosene1.51:1Y: 99.99%, Ce: 96.18%, Nd: 97.67%, Eu: 99.84%[2]
La, Nd, Ce1.0 M in kerosene0.1 M HNO₃1:1La: 99.4%, Nd: 99.7%, Ce: 100%[5]

Table 2: Stripping Efficiency of REEs from Loaded D2EHPA

REE GroupStripping AgentO:A RatioStripping Efficiency (%)Reference
HREEs4 M H₂SO₄Not Specified>95%[3]
LREEs1 M H₂SO₄Not Specified>90%[3]
Y, Er, Yb5 M H₂SO₄0.5>90%[8]
Y, Er5 M HClNot Specified>80%[8]

Table 3: Separation Factors (β) for REE Pairs using D2EHPA

REE PairD2EHPA ConcentrationSeparation Factor (β)Reference
Yb/ErNot Specified12[1]
Y/DyNot Specified9[1]
Dy/YbNot Specified160[1]
Dy/La0.05 M4267.67[4]
Gd/Nd0.05 M31.78[4]

Visualizations

Solvent Extraction Workflow

Solvent_Extraction_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_process Aqueous_Feed Aqueous Feed (REEs in Acid) Extraction Extraction Aqueous_Feed->Extraction Raffinate Raffinate (REE-depleted) Fresh_Organic Fresh Organic (D2EHPA in Kerosene) Fresh_Organic->Extraction Loaded_Organic Loaded Organic (REE-D2EHPA Complex) Stripping Stripping Loaded_Organic->Stripping Barren_Organic Barren Organic (Regenerated D2EHPA) Barren_Organic->Fresh_Organic Recycle Extraction->Raffinate Extraction->Loaded_Organic REEs transfer to organic phase Stripping->Barren_Organic REEs transfer to aqueous phase Strip_Solution Strip Solution (Concentrated REEs) Stripping->Strip_Solution Stripping_Agent Stripping Agent (e.g., H₂SO₄) Stripping_Agent->Stripping D2EHPA_REE_Complexation cluster_interface REE REE³⁺ REE->interface H_ion 3H⁺ D2EHPA 3(HL)₂ D2EHPA->interface Complex REE(HL₂)₃ interface->H_ion Ion Exchange interface->Complex Complexation

References

Application Note and Protocol for Cobalt-Nickel Separation Using Bis(2-ethylhexyl) Phosphate (D2EHPA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The separation of cobalt and nickel is a significant challenge in hydrometallurgy, particularly in the recycling of spent lithium-ion batteries and the processing of laterite ores, due to their similar chemical properties.[1][2][3] Solvent extraction using organophosphorus reagents is a widely employed and effective method for this separation.[1][2] Among these, Bis(2-ethylhexyl) phosphate, commonly known as D2EHPA, is a frequently utilized extractant.[1][4] This document provides a detailed protocol for the separation of cobalt and nickel from aqueous solutions using D2EHPA, including the extraction, scrubbing, and stripping stages.

Principle of Separation

The separation of cobalt and nickel with D2EHPA is based on the differential extraction of the two metals at specific pH ranges. D2EHPA is an acidic extractant that operates via a cation exchange mechanism.[5] Generally, D2EHPA shows a preference for extracting cobalt over nickel, although the separation factor can be influenced by various experimental parameters.[1][6] The extraction equilibrium for a divalent metal ion (M²⁺) can be represented as:

M²⁺(aq) + 2(HR)₂(org) ⇌ MR₂(HR)₂(org) + 2H⁺(aq)

Where (HR)₂ represents the dimeric form of D2EHPA in the organic phase. The equilibrium of this reaction is highly dependent on the pH of the aqueous phase.

Experimental Protocols

This protocol outlines a general procedure for the solvent extraction-based separation of cobalt and nickel using D2EHPA. The concentrations and pH values provided are starting points and may require optimization based on the specific composition of the feed solution.

1. Preparation of Organic and Aqueous Phases

  • Organic Phase: Prepare the organic phase by dissolving a specific concentration of D2EHPA (e.g., 0.8 M) in a suitable diluent such as kerosene or Exxsol® D80™.[4] The viscosity of the organic phase can be a factor, and the choice of diluent helps to mitigate this.[4]

  • Aqueous Phase (Feed Solution): The aqueous feed solution should contain the dissolved cobalt and nickel salts, typically in a sulfate or chloride medium.[7][8] The initial pH of the aqueous phase is a critical parameter and should be adjusted to the desired value (e.g., pH 3.0-4.0) using a suitable acid (e.g., H₂SO₄) or base (e.g., NaOH).[4]

2. Extraction

The primary objective of the extraction step is to selectively transfer cobalt from the aqueous phase to the organic phase.

  • Procedure:

    • Combine the prepared aqueous and organic phases in a separatory funnel at a specific aqueous-to-organic (A/O) phase ratio (e.g., 1:1).

    • Shake the funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure thorough mixing and allow for mass transfer.

    • Allow the phases to disengage and separate completely.

    • Collect the two phases separately. The organic phase is now the "loaded organic," and the aqueous phase is the "raffinate."

    • Analyze the metal concentrations in the raffinate to determine the extraction efficiency.

  • Key Parameters:

    • pH: The pH of the aqueous phase is the most critical factor influencing the separation. Cobalt extraction is favored at a lower pH than nickel extraction.[1]

    • D2EHPA Concentration: The concentration of D2EHPA in the organic phase affects the extraction efficiency.

    • Phase Ratio (A/O): The ratio of the aqueous to the organic phase volume will influence the loading capacity of the organic phase and the overall efficiency.

    • Contact Time: Sufficient time must be allowed for the extraction equilibrium to be reached.

    • Temperature: Temperature can influence the extraction kinetics and thermodynamics.[9]

3. Scrubbing

A scrubbing step is often necessary to remove any co-extracted nickel from the loaded organic phase, thereby increasing the purity of the cobalt in the organic phase.

  • Procedure:

    • Take the loaded organic phase from the extraction step.

    • Contact it with a scrubbing solution. A dilute acidic solution or a solution containing a small amount of cobalt sulfate can be used.[4]

    • Mix the phases for a specific duration and then allow them to separate.

    • The scrubbed organic phase now contains purified cobalt.

4. Stripping

The final step is to recover the cobalt from the scrubbed organic phase and regenerate the D2EHPA for reuse.

  • Procedure:

    • Contact the scrubbed organic phase with a stripping agent, which is typically a more concentrated acidic solution (e.g., 2 M H₂SO₄).[4]

    • The acidic solution strips the cobalt from the organic phase back into the aqueous phase.

    • After phase separation, the aqueous phase is the "strip liquor" containing the purified cobalt, and the organic phase is the "barren organic," which can be recycled back to the extraction stage.

Data Presentation

The following table summarizes typical quantitative data for the separation of cobalt and nickel using D2EHPA, compiled from various studies.

ParameterValueConditionsSource
Extraction
Co Extraction Efficiency>99%0.13 M Cyanex 272 (60% neutralized), A/O = 1.1:1, 2 stages[10]
Ni Co-extraction0.18%0.13 M Cyanex 272 (60% neutralized), A/O = 1.1:1, 2 stages[10]
Mn Extraction Efficiency~58%0.8 M D2EHPA, pH = 2.14[4]
Fe, Al, Cu, Mn Removal>90% for Fe, 88% for Al, 55% for Cu, 91% for Mn0.8 M D2EHPA, pH = 3.1[4]
Stripping
Co Stripping Efficiency>99%Synthetic spent electrolyte, O/A = 2.5, 2 stages[10]
Ni Stripping Efficiency>99%1 M D2EHPA (60% neutralized), synthetic spent electrolyte, O/A = 1.6, 2 stages[10]
Co Stripping Efficiency70%pH = 2.5[11]

Note: Cyanex 272 is another organophosphorus extractant often used in conjunction with or as a comparison to D2EHPA.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the separation of cobalt and nickel using D2EHPA.

CobaltNickelSeparation AqueousFeed Aqueous Feed (Co²⁺, Ni²⁺) Extraction Extraction AqueousFeed->Extraction Organic_In Barren Organic (D2EHPA in Diluent) Organic_In->Extraction LoadedOrganic Loaded Organic (Co-D2EHPA, Ni-D2EHPA) Extraction->LoadedOrganic Organic Phase Raffinate Raffinate (Ni²⁺) Extraction->Raffinate Aqueous Phase Scrubbing Scrubbing LoadedOrganic->Scrubbing ScrubbingSolution Scrubbing Solution (e.g., dilute acid) ScrubbingSolution->Scrubbing ScrubbedOrganic Scrubbed Organic (Co-D2EHPA) Scrubbing->ScrubbedOrganic Stripping Stripping ScrubbedOrganic->Stripping StrippingAgent Stripping Agent (e.g., 2M H₂SO₄) StrippingAgent->Stripping Stripping->Organic_In Organic Phase (Recycled) StripLiquor Strip Liquor (Purified Co²⁺) Stripping->StripLiquor Aqueous Phase

Caption: Workflow for Co-Ni separation using D2EHPA.

The logical flow for separating cobalt and nickel using a solvent extraction process is depicted in the following signaling pathway diagram.

SignalingPathway Start Start: Mixed Co/Ni Solution AdjustpH Adjust pH (e.g., 3.0-4.0) Start->AdjustpH SolventExtraction Solvent Extraction with D2EHPA AdjustpH->SolventExtraction PhaseSeparation1 Phase Separation SolventExtraction->PhaseSeparation1 AqueousPhase1 Aqueous Phase (Ni-rich raffinate) PhaseSeparation1->AqueousPhase1 Aqueous OrganicPhase1 Organic Phase (Co-loaded) PhaseSeparation1->OrganicPhase1 Organic End End: Separated Co and Ni AqueousPhase1->End Scrubbing Scrubbing (Remove co-extracted Ni) OrganicPhase1->Scrubbing PhaseSeparation2 Phase Separation Scrubbing->PhaseSeparation2 AqueousPhase2 Scrub Solution (Ni) PhaseSeparation2->AqueousPhase2 Aqueous OrganicPhase2 Purified Co-loaded Organic PhaseSeparation2->OrganicPhase2 Organic Stripping Stripping (e.g., with H₂SO₄) OrganicPhase2->Stripping PhaseSeparation3 Phase Separation Stripping->PhaseSeparation3 AqueousPhase3 Aqueous Phase (Purified Co Solution) PhaseSeparation3->AqueousPhase3 Aqueous OrganicPhase3 Barren Organic (Recycle D2EHPA) PhaseSeparation3->OrganicPhase3 Organic AqueousPhase3->End

Caption: Logical steps in Co-Ni solvent extraction.

References

Application Notes and Protocols for D2EHPA-Based Extraction of Uranium from Ore Leachates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The solvent extraction of uranium from acidic ore leachates is a critical step in the nuclear fuel cycle. Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a widely used and effective extractant for this purpose. This document provides detailed application notes and protocols for the D2EHPA-based extraction of uranium, including synergistic solvent systems and stripping procedures. The information is intended to guide laboratory-scale research and process development.

Principle of Extraction

D2EHPA is an acidic extractant that can selectively chelate uranyl ions (UO₂²⁺) from an aqueous phase into an organic phase. The extraction process is a cation exchange mechanism, where protons from the D2EHPA molecule are exchanged for uranyl ions. The efficiency of this extraction can be enhanced by the addition of synergistic agents like tri-n-octylphosphine oxide (TOPO) or modifiers such as n-octanol. The uranium is then recovered from the loaded organic phase through a stripping process, typically using a carbonate solution.

The general chemical equation for the extraction of uranium by D2EHPA can be represented as:

UO₂²⁺(aq) + 2(HX)₂(org) ↔ UO₂H₂X₄(org) + 2H⁺(aq)[1]

Where (HX)₂ represents the dimeric form of D2EHPA in the organic diluent.

Experimental Protocols

Protocol 1: Uranium Extraction using D2EHPA/Octanol in Kerosene

This protocol describes the extraction of uranium from a dissolved yellow cake solution using a synergistic mixture of D2EHPA and octanol in kerosene.

Materials:

  • Dissolved yellow cake solution (e.g., in hydrochloric acid)

  • Di-(2-ethylhexyl) phosphoric acid (D2EHPA)

  • n-Octanol

  • Kerosene (diluent)

  • Sodium carbonate (Na₂CO₃) solution (20% w/v) for stripping

  • Ammonia solution

  • Mechanically agitated beakers

  • Separatory funnels

  • pH meter

  • Analytical instrumentation for uranium concentration measurement (e.g., UV-Vis spectrophotometer, ICP-MS)

Procedure:

  • Feed Solution Preparation: Dissolve the crude yellow cake in hydrochloric acid. Adjust the pH of the resulting pregnant leach solution to approximately 1.7.[1]

  • Organic Solvent Preparation: Prepare the organic solvent by mixing 0.5 M D2EHPA and 0.63 M octanol in kerosene.[1]

  • Extraction:

    • Place a known volume of the feed solution into a mechanically agitated beaker.

    • Add the organic solvent at a specific organic to aqueous (O/A) phase ratio (e.g., ranging from 0.5 to 4).[1]

    • Agitate the mixture at a constant stirring rate (e.g., 800 rpm) for a set time (e.g., 15 minutes) at room temperature.[1]

    • After stirring, allow the phases to separate in a separatory funnel.

    • Collect both the aqueous (raffinate) and organic (loaded solvent) phases.

  • Analysis: Determine the uranium concentration in the initial feed solution and the raffinate to calculate the extraction efficiency.

  • Stripping:

    • Take the loaded organic phase containing the extracted uranium.

    • Contact it with a 20% (w/v) sodium carbonate solution at a specific O/A ratio.

    • Agitate the mixture to transfer the uranium back into the aqueous phase (strip solution).

  • Precipitation:

    • Take the uranium-rich strip solution.

    • Adjust the pH to 6.2 using an ammonia solution to precipitate the uranium.[1]

    • Wash and dry the precipitate for further analysis.

Protocol 2: Two-Cycle Uranium Extraction and Stripping using D2EHPA/TOPO

This protocol outlines a two-cycle process for extracting uranium from phosphoric acid, which is a common leachate in the processing of phosphate ores.

Materials:

  • Phosphoric acid containing uranium

  • D2EHPA

  • Tri-n-octylphosphine oxide (TOPO)

  • Kerosene

  • Ammonium carbonate ((NH₄)₂CO₃) solution

  • Mixer-settlers or equivalent laboratory-scale contactors

Procedure:

  • First Cycle Extraction:

    • Contact the uranium-bearing phosphoric acid with the D2EHPA/TOPO solvent in kerosene in a multi-stage counter-current extraction setup (e.g., four stages).[2]

  • First Cycle Stripping (Uranium Concentration):

    • Strip the uranium from the loaded organic phase by contacting it with a concentrated and reduced stream of fresh phosphoric acid. This step concentrates the uranium in a smaller volume of acid.[2]

  • Second Cycle Extraction:

    • Take the concentrated uranium-in-phosphoric acid solution from the first cycle stripping.

    • Extract the uranium from this solution using a fresh D2EHPA/TOPO solvent in a multi-stage counter-current setup (e.g., four stages).[2]

  • Second Cycle Stripping (Uranium Recovery):

    • Strip the uranium from the second cycle loaded organic phase using an ammonium carbonate solution. A 0.5 mol/L ammonium carbonate solution at 50°C and an aqueous to organic (A/O) phase ratio of 1/1 can be effective.[2][3]

    • Operating with two counter-current stripping stages can yield over 99% uranium recovery.[2][3]

  • Precipitation: The uranium can be precipitated from the ammonium carbonate strip solution, for example, by adjusting the pH.

Data Presentation

The following tables summarize quantitative data from various studies on D2EHPA-based uranium extraction.

Table 1: Factors Affecting Uranium Extraction Efficiency with D2EHPA/Octanol. [1]

ParameterConditionUranium Extraction Efficiency (%)
Initial Uranium Concentration 153.3 g/L92
460 g/L25
Organic/Aqueous Phase Ratio 0.5Increases with ratio
489
Stirring Time 1 min to 15 minIncreases with time
Temperature 25°C to 50°CIncreases with temperature

Table 2: Optimal Conditions for a Two-Stage D2EHPA/TRPO Uranium Extraction Process. [4]

Process StageParameterOptimal ValueEfficiency (%)
Primary Solvent Extraction O/A Ratio1/386.40
Temperature40°C
Mixing Time7 minutes
TRPO Concentration6% (v/v)
Primary Stripping O/A Ratio34/1 (two steps of 17/1)95.60
Temperature40°C
Mixing Time40 minutes
Secondary Solvent Extraction O/A Ratio1/4
Temperature40°C
Mixing Time7 minutes
Scrubbing O/A Ratio10/1
Temperature40°C
Mixing Time7 minutes
Secondary Stripping Stripping Agent2M Ammonium Carbonate
Temperature40°C
Stirring Time15 minutes

Table 3: Uranium Stripping from D2EHPA/TOPO with Ammonium Carbonate. [3]

ParameterConditionStripping Yield (%)
Ammonium Carbonate Conc. 0.5 mol/L>99 (in 2 stages)
Phase Ratio (A/O) 1/1>99 (in 2 stages)
Temperature 50°C>99 (in 2 stages)
Number of Stages 2 (counter-current)>99

Visualizations

Diagram 1: General Workflow for D2EHPA-Based Uranium Extraction

G cluster_leaching Ore Processing cluster_extraction Solvent Extraction cluster_stripping Stripping cluster_precipitation Product Recovery Ore Ore Leachate Leachate Ore->Leachate Leaching (e.g., H₂SO₄, H₃PO₄) Mixer_Settler_Extraction Extraction (Mixer-Settler) Leachate->Mixer_Settler_Extraction Aqueous Feed Raffinate Raffinate Mixer_Settler_Extraction->Raffinate Barren Aqueous (Raffinate) Loaded_Organic Loaded_Organic Mixer_Settler_Extraction->Loaded_Organic Loaded Organic D2EHPA_Solvent D2EHPA/Diluent (e.g., Kerosene) D2EHPA_Solvent->Mixer_Settler_Extraction Organic Phase Mixer_Settler_Stripping Stripping (Mixer-Settler) Loaded_Organic->Mixer_Settler_Stripping Barren_Organic Barren_Organic Mixer_Settler_Stripping->Barren_Organic Barren Organic (Recycled) Pregnant_Strip Pregnant_Strip Mixer_Settler_Stripping->Pregnant_Strip Pregnant Strip Solution Stripping_Agent Stripping Solution (e.g., Na₂CO₃, (NH₄)₂CO₃) Stripping_Agent->Mixer_Settler_Stripping Barren_Organic->D2EHPA_Solvent Recycle Precipitation Precipitation Pregnant_Strip->Precipitation Precipitation (e.g., with NH₃) Yellowcake Yellowcake Precipitation->Yellowcake Drying/Calcination

Caption: Workflow of uranium extraction from ore to yellowcake.

Diagram 2: Chemical Principle of Uranium Extraction by D2EHPA

G cluster_aqueous Aqueous Phase (Leachate) cluster_organic Organic Phase (Kerosene) UO2_aq UO₂²⁺ (Uranyl Ion) U_D2EHPA_complex_org UO₂(D2EHPA)₂(H-D2EHPA)₂ UO2_aq->U_D2EHPA_complex_org Complexation H_plus_aq 2H⁺ (Protons) D2EHPA_org 2(D2EHPA)₂ D2EHPA_org->U_D2EHPA_complex_org U_D2EHPA_complex_org->H_plus_aq Ion Exchange

Caption: Cation exchange mechanism in uranium extraction by D2EHPA.

References

Application of Di-(2-ethylhexyl) phosphoric acid (D2EHPA) in Actinide Partitioning: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a widely utilized acidic extractant in solvent extraction processes for the separation of actinides from lanthanides and other fission products present in spent nuclear fuel.[1] Its application is a crucial step in advanced nuclear fuel reprocessing, aiming to reduce the long-term radiotoxicity of nuclear waste.[2][3] D2EHPA exhibits favorable selectivity for trivalent actinides over trivalent lanthanides under specific conditions, although this separation can be challenging due to their similar ionic radii and chemical properties.[1][4] This document provides detailed application notes and experimental protocols for the use of D2EHPA in actinide partitioning for researchers, scientists, and professionals in related fields.

Data Presentation: Quantitative Extraction Data

The efficiency of actinide partitioning using D2EHPA is influenced by several factors, including the acidity of the aqueous phase, the concentration of the extractant, and the presence of other complexing agents. The following table summarizes key quantitative data from various studies.

Metal IonAqueous Phase ConditionsOrganic PhaseDistribution Ratio (D) / Extraction Constant (log Kex)Separation Factor (SF)Reference
Am(III)0.1 M HNO₃0.1-0.3 M D2EHPA in benzenelog Kex: ~0.5SF (Am/Cm): ~1.3[5]
Cm(III)0.1 M HNO₃0.1-0.3 M D2EHPA in benzenelog Kex: ~0.4-[5]
Cf(III)0.1 M HNO₃0.1-0.3 M D2EHPA in benzenelog Kex: ~1.0SF (Cf/Cm): ~4.0[5]
Fm(III)0.1 M HNO₃0.1-0.3 M D2EHPA in benzenelog Kex: ~0.2-[6][7]
Eu(III)0.1 M HNO₃0.1-0.3 M D2EHPA in benzenelog Kex: ~0.8SF (Am/Eu): <1[5]
Ac(III)pH 1-6D2EHPA in an organic solventHigh Extraction Yield-[8]
Pu(IV)pH 1-6D2EHPA in an organic solventLow Extraction Yield (in presence of 343HOPO)SF (Ac/Pu) > 10⁶[8]
Np(IV)Simulated HLLW (5 M HNO₃)HDEHP>99% Extraction-[9]

Note: The extraction behavior is highly dependent on the experimental conditions. The data presented should be considered as illustrative. The separation of trivalent actinides from lanthanides often requires the use of aqueous complexing agents like DTPA in processes such as TALSPEAK.[1][4]

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for actinide partitioning using D2EHPA.[5][6][10]

Protocol 1: Batch Solvent Extraction of Trivalent Actinides

1. Preparation of Solutions:

  • Aqueous Phase: Prepare a stock solution of the actinide(s) of interest (e.g., Am(III), Cm(III)) in a suitable acid, typically nitric acid (HNO₃) or hydrochloric acid (HCl). The final acidity for the extraction is crucial and should be adjusted to the desired value (e.g., 0.1 M HNO₃).[5][6] Radiotracers of the actinides are often used to facilitate their quantification.

  • Organic Phase: Prepare a solution of D2EHPA in a suitable organic diluent, such as benzene, kerosene, or n-dodecane.[6][10] The concentration of D2EHPA typically ranges from 0.01 M to 1 M, depending on the target actinides and desired extraction efficiency.[5]

2. Extraction Procedure:

  • In a centrifuge tube, mix equal volumes of the prepared aqueous and organic phases (e.g., 5 mL of each).

  • Shake the mixture vigorously for a predetermined time (e.g., 10-30 minutes) to ensure equilibrium is reached.[5][6] A mechanical shaker is recommended for reproducibility.

  • Centrifuge the mixture to achieve a clean separation of the two phases.

3. Analysis:

  • Carefully separate the aqueous and organic phases.

  • Take an aliquot from each phase for analysis.

  • The concentration of the actinide in each phase can be determined using appropriate analytical techniques such as gamma-ray spectrometry, alpha spectrometry, or ICP-MS.[6]

  • The distribution ratio (D) is calculated as the concentration of the actinide in the organic phase divided by its concentration in the aqueous phase.

Protocol 2: Stripping of Actinides from the Loaded Organic Phase

1. Preparation of Stripping Solution:

  • Prepare an aqueous solution with a higher acidity or a suitable complexing agent to back-extract the actinides from the organic phase. A common stripping agent is a more concentrated nitric acid solution (e.g., 5-10 M HNO₃).[6]

2. Stripping Procedure:

  • Take the actinide-loaded organic phase from the extraction step.

  • Mix it with an equal volume of the stripping solution.

  • Shake and centrifuge as described in the extraction procedure.

3. Analysis:

  • Analyze the actinide concentration in both phases to determine the stripping efficiency.

Visualizations

Diagram 1: General Workflow for Actinide Partitioning

G General Workflow for Actinide Partitioning using D2EHPA cluster_prep 1. Preparation cluster_extraction 2. Solvent Extraction cluster_analysis1 3. Analysis cluster_stripping 4. Stripping cluster_analysis2 5. Final Products Aq_prep Aqueous Phase (Actinides in HNO₃) Mix Mixing & Agitation Aq_prep->Mix Org_prep Organic Phase (D2EHPA in Diluent) Org_prep->Mix Separate Phase Separation (Centrifugation) Mix->Separate Aq_out Aqueous Phase (Raffinate) Separate->Aq_out Org_loaded Loaded Organic Phase (Actinide-D2EHPA Complex) Separate->Org_loaded Strip_mix Mixing & Separation Org_loaded->Strip_mix Strip_agent Stripping Agent (e.g., high molarity HNO₃) Strip_agent->Strip_mix Aq_product Actinide Product Solution Strip_mix->Aq_product Org_regenerated Regenerated Organic Phase Strip_mix->Org_regenerated

Caption: Workflow for actinide separation using D2EHPA.

Diagram 2: Chemical Interaction in Actinide Extraction by D2EHPA

G Mechanism of Trivalent Actinide Extraction by D2EHPA cluster_aqueous Aqueous Phase cluster_organic Organic Phase An3 An³⁺ An_complex An(D2EHPA·H(D2EHPA))₃ An3->An_complex Extraction H_plus 3H⁺ D2EHPA 3(D2EHPA)₂ D2EHPA->An_complex An_complex->H_plus Release

Caption: Actinide extraction mechanism with D2EHPA.

References

Application Notes and Protocols for Metal Recovery Using Di(2-ethylhexyl) Phosphoric Acid (D2EHPA)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Di(2-ethylhexyl) phosphoric acid (D2EHPA) is a widely utilized organophosphorus extractant in hydrometallurgy for the selective recovery and separation of various metals from aqueous solutions.[1][2] Its high selectivity and efficiency make it a preferred choice for extracting metals such as copper, nickel, cobalt, zinc, iron, and rare earth elements.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals involved in drug development and related fields who are exploring metal recovery processes.

The general mechanism of metal extraction with D2EHPA involves a cation exchange reaction where the acidic proton of the D2EHPA molecule is exchanged for a metal ion in the aqueous phase, forming a metal-D2EHPA complex that is soluble in the organic phase.[4] The efficiency of this process is influenced by several key parameters, including the pH of the aqueous solution, the concentration of the extractant, the phase ratio (aqueous to organic), temperature, and contact time.

Data Presentation: Metal Recovery Efficiencies with D2EHPA

The following tables summarize quantitative data on the extraction and stripping of various metals using D2EHPA under different experimental conditions.

Table 1: Extraction Efficiency of Various Metals with D2EHPA

Metal IonD2EHPA ConcentrationpHPhase Ratio (A:O)Extraction Efficiency (%)Reference
Copper (Cu²⁺)Not SpecifiedNot SpecifiedNot Specified≥ 99%[1]
Zinc (Zn²⁺)30% (v/v)51:1.699.99%[3]
Iron (Fe³⁺)1.0 mol/L (saponified)1.001:195.65%[5]
Manganese (Mn²⁺)30% (v/v)51:1.688.46%[3]
Calcium (Ca²⁺)30% (v/v)51:1.695.21%[3]
Cobalt (Co²⁺)0.023 mol/L5.251:1> 94.79% (transport)[6]
Nickel (Ni²⁺)25% (v/v)Not SpecifiedNot Specified95.5%[7]
Aluminum (Al³⁺)0.6 M2.51:299% (in four stages)[8]
Yttrium (Y³⁺)40% (v/v)Not Specified0.5:1> 90%[9]
Erbium (Er³⁺)40% (v/v)Not Specified0.5:1> 90%[9]
Ytterbium (Yb³⁺)40% (v/v)Not Specified0.5:1> 90%[9]

Table 2: Stripping Efficiency of Metals from D2EHPA

Metal IonStripping AgentStripping Agent ConcentrationPhase Ratio (O:A)Stripping Efficiency (%)Reference
Iron (Fe³⁺)Oxalic Acid1 mol/L1:185.51%[5]
Yttrium (Y³⁺)H₂SO₄5 M0.5:1> 90%[9]
Erbium (Er³⁺)H₂SO₄5 M0.5:1> 90%[9]
Ytterbium (Yb³⁺)H₂SO₄5 M0.5:1> 90%[9]
Aluminum (Al³⁺)H₂SO₄0.9 MNot Specified88% (in one stage)[8][10]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in metal recovery using D2EHPA.

Protocol 1: Solvent Extraction of Metals

Objective: To extract metal ions from an aqueous solution into an organic phase containing D2EHPA.

Materials:

  • Di(2-ethylhexyl) phosphoric acid (D2EHPA)

  • Organic diluent (e.g., kerosene, naphtha)[1]

  • Aqueous feed solution containing the target metal(s)

  • Acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH) for pH adjustment

  • Separatory funnels or mixer-settler units

  • pH meter

  • Analytical instrumentation for metal concentration determination (e.g., AAS, ICP-OES)

Procedure:

  • Preparation of the Organic Phase:

    • Dilute the D2EHPA to the desired concentration with the chosen organic diluent (e.g., 25% v/v D2EHPA in kerosene).[7]

    • For certain applications, saponification of D2EHPA with a base (e.g., NaOH) may be required to improve extraction efficiency, particularly for trivalent ions like Fe³⁺.[5]

  • pH Adjustment of the Aqueous Phase:

    • Measure the initial pH of the aqueous feed solution.

    • Adjust the pH to the optimal value for the target metal using an appropriate acid or base.[1] The optimal pH varies depending on the metal being extracted.

  • Extraction Process:

    • Combine the aqueous and organic phases in a separatory funnel at the desired aqueous-to-organic (A:O) phase ratio (e.g., 1:1).

    • Shake the mixture vigorously for a predetermined contact time (e.g., 20-60 minutes) to ensure thorough mixing and facilitate mass transfer.[5][7]

    • Allow the phases to separate. The time for phase disengagement can vary.

  • Phase Separation and Analysis:

    • Carefully separate the two phases. The lower density organic phase will typically be the top layer.

    • Collect samples from both the raffinate (aqueous phase after extraction) and the loaded organic phase.

    • Analyze the metal concentration in the raffinate to determine the extraction efficiency. The concentration in the organic phase can be determined by mass balance or by stripping the metal and analyzing the stripping solution.

  • Calculation of Extraction Efficiency:

    • Calculate the extraction efficiency (%) using the following formula:

      • Extraction Efficiency (%) = [ (Initial Aqueous Concentration - Final Aqueous Concentration) / Initial Aqueous Concentration ] * 100

Protocol 2: Stripping of Metals from Loaded Organic Phase

Objective: To recover the extracted metal ions from the D2EHPA-containing organic phase back into an aqueous solution.

Materials:

  • Loaded organic phase containing the metal-D2EHPA complex

  • Stripping agent (e.g., H₂SO₄, HCl, Oxalic Acid)[5][9]

  • Separatory funnels or mixer-settler units

  • Analytical instrumentation for metal concentration determination

Procedure:

  • Preparation of the Stripping Solution:

    • Prepare an aqueous solution of the chosen stripping agent at the desired concentration (e.g., 5 M H₂SO₄).[9]

  • Stripping Process:

    • Combine the loaded organic phase and the stripping solution in a separatory funnel at the desired organic-to-aqueous (O:A) phase ratio (e.g., 1:1).

    • Shake the mixture vigorously for a specified contact time (e.g., 40 minutes).[5]

  • Phase Separation and Analysis:

    • Allow the phases to separate and then carefully collect the aqueous stripping solution (strip liquor) and the regenerated organic phase.

    • Analyze the metal concentration in the strip liquor.

  • Calculation of Stripping Efficiency:

    • Calculate the stripping efficiency (%) using the following formula:

      • Stripping Efficiency (%) = (Amount of metal in strip liquor / Amount of metal in loaded organic) * 100

Visualizations

Experimental Workflow for Metal Recovery

Metal_Recovery_Workflow Aqueous_Feed Aqueous Feed (with Metal Ions) pH_Adjustment pH Adjustment Aqueous_Feed->pH_Adjustment Solvent_Extraction Solvent Extraction (Mixer-Settler) pH_Adjustment->Solvent_Extraction Raffinate Raffinate (Depleted Aqueous Phase) Solvent_Extraction->Raffinate Aqueous Loaded_Organic Loaded Organic Phase (Metal-D2EHPA Complex) Solvent_Extraction->Loaded_Organic Organic Organic_Phase Organic Phase (D2EHPA + Diluent) Organic_Phase->Solvent_Extraction Stripping Stripping (Mixer-Settler) Loaded_Organic->Stripping Strip_Liquor Strip Liquor (Concentrated Metal Solution) Stripping->Strip_Liquor Aqueous Regenerated_Organic Regenerated Organic Phase Stripping->Regenerated_Organic Organic Stripping_Agent Stripping Agent (e.g., H2SO4) Stripping_Agent->Stripping Recycle Recycle Regenerated_Organic->Recycle Recycle->Solvent_Extraction

Caption: Workflow for metal recovery using D2EHPA.

Signaling Pathway of Metal Extraction

Metal_Extraction_Pathway Aqueous_Phase Aqueous Phase Organic_Phase Organic Phase Metal_Ion Metal Ion (Mⁿ⁺) Metal_Complex Metal-D2EHPA Complex (M(RO)₂POO)ₙ Metal_Ion->Metal_Complex Complexation D2EHPA D2EHPA ((RO)₂POOH) D2EHPA->Metal_Complex Proton Proton (H⁺) Metal_Complex->Proton Release

Caption: Cation exchange mechanism in D2EHPA extraction.

References

Application Notes and Protocols: D2EHPA in Supported Liquid Membranes for Metal Ion Transport

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Supported Liquid Membrane (SLM) technology utilizing Di-(2-ethylhexyl) phosphoric acid (D2EHPA) as a carrier offers a highly selective and efficient method for the separation and transport of various metal ions. This technique combines the advantages of solvent extraction and membrane separation, providing a continuous extraction and stripping process in a single unit operation. D2EHPA, an acidic extractant, acts as a selective carrier, facilitating the transport of metal cations across a microporous support impregnated with the organic membrane phase. These application notes provide an overview of the use of D2EHPA in SLMs, including key performance data and detailed experimental protocols.

Principle of Metal Ion Transport

The transport of metal ions through a D2EHPA-based SLM is a facilitated transport mechanism driven by a pH gradient between the feed and stripping phases. D2EHPA, being a cation exchanger, reacts with metal ions at the feed-membrane interface to form a metal-carrier complex. This complex diffuses across the liquid membrane to the stripping-membrane interface, where the metal ions are released into the acidic stripping solution, and the carrier is regenerated to continue the transport cycle. The overall process is coupled with the counter-transport of protons (H⁺ ions) from the stripping phase to the feed phase.[1][2]

Applications

D2EHPA-mediated SLMs have been extensively studied for the separation and preconcentration of a wide range of metal ions from aqueous solutions.[1] Notable applications include:

  • Heavy Metal Removal: Efficient removal of heavy metals such as cadmium, zinc, nickel, and copper from industrial wastewater.[1][3]

  • Cobalt and Nickel Separation: Selective separation of cobalt and nickel, which is a significant challenge in hydrometallurgy.[4][5]

  • Rare Earth Element (REE) Separation: Separation of individual or groups of REEs from leach liquors.[6][7]

  • Preconcentration of Trace Metals: Use as an analytical tool for the preconcentration of metal ions prior to determination by instrumental methods.[1]

Quantitative Data on Metal Ion Transport

The performance of D2EHPA-based SLMs is influenced by various experimental parameters. The following tables summarize quantitative data from different studies on the transport of selected metal ions.

Table 1: Transport of Cobalt (II) and Nickel (II) Ions

Metal IonCarrier SystemFeed PhaseStripping PhaseRecovery/Transport Efficiency (%)Separation Factor (β)Reference
Co(II)D2EHPA in kerosenepH 60.5 M H₂SO₄~95% after 24h-[1][8]
Ni(II)D2EHPA & 1,10-didecyl-1,10-diaza-18-crown-6 etherAqueous samples-Reliable for measuring Ni(II) down to 10⁻⁷ M-[1]
Co(II)/Ni(II)D2EHPA---β(Co/Ni) = 6.01 at pH 5.1[5]
Ni(II)D2EHPA/M2EHPApH 5.0pH 0.50.45%-[9]

Table 2: Transport of Zinc (II) and Cadmium (II) Ions

Metal IonCarrier SystemFeed PhaseStripping PhaseRecovery/Transport Efficiency (%)Separation Factor (β)Reference
Zn(II)D2EHPA in kerosenepH 2.0–2.5->99%Zn(II) can be quickly separated from Cu(II)[1]
Zn(II)D2EHPA--98.8%-[1]
Cd(II) & Zn(II)D2EHPA & M2EHPApH 0.5-90% (Cd), 60% (Zn)-[1]
Cd(II)/Ni(II)D2EHPA/M2EHPApH 5.0pH 0.583.3% (Cd)β(Cd/Ni) = 185.1[9]
Zn(II)D2EHPA 10% (v/v)pH 2.5-97%-[10]
Cd(II)D2EHPA 10% (v/v)pH 2.5-3%-[10]

Table 3: Transport of Other Metal Ions

Metal IonCarrier SystemFeed PhaseStripping PhaseRecovery/Transport Efficiency (%)Reference
Mn(II) & Ni(II)D2EHPA---[1]
Cu(II)D2EHPApH 4.50.5 M HNO₃>68%[11]
Pb(II)D2EHPA-HCl > H₂SO₄ > HNO₃96–97% (with HCl)[1]
Cr(III)D2EHPA in kerosenepH 41.25 M HCl~80% after 180 min[3][12]
Rare Earth Elements (HREEs)1.8 M D2EHPA in kerosenepH 1.04 M H₂SO₄>90%[7]
Rare Earth Elements (LREEs)1.8 M D2EHPA in kerosenepH 1.61 M H₂SO₄>93%[7]

Experimental Protocols

Protocol 1: Preparation of the Supported Liquid Membrane (SLM)

This protocol describes the standard procedure for preparing a D2EHPA-based supported liquid membrane.

Materials:

  • Support: Microporous hydrophobic polymer membrane (e.g., Celgard 2400 polypropylene, PTFE film).[3][9]

  • Carrier: Di-(2-ethylhexyl) phosphoric acid (D2EHPA).

  • Diluent: Kerosene, isopar-L, or other suitable organic solvent.[3][11]

  • Beaker

  • Forceps

  • Ultrasonic bath (optional)

Procedure:

  • Prepare the Organic Phase: Prepare the membrane solution by dissolving the desired concentration of D2EHPA in the chosen diluent (e.g., 0.04 to 0.6 M D2EHPA in kerosene).[3] The optimal concentration can vary depending on the target metal ion.[1]

  • Cut the Support Membrane: Cut a piece of the microporous support membrane to the required dimensions for the transport cell.

  • Impregnate the Support: Immerse the support membrane in the prepared organic phase for a sufficient time to ensure complete impregnation of the pores.[9] This can range from 1 to 24 hours.[9] Gentle agitation or sonication can facilitate the impregnation process.

  • Remove Excess Liquid: Carefully remove the impregnated membrane from the solution using forceps. Wipe off any excess liquid from the surface of the membrane with absorbent paper to avoid blockage of the pores. The membrane should appear uniformly translucent.

Protocol 2: Metal Ion Transport Experiment

This protocol outlines the general procedure for conducting a metal ion transport experiment using a two-compartment permeation cell.

Materials:

  • Permeation cell with two compartments (feed and stripping) separated by the SLM.

  • Stirrers (magnetic or mechanical).

  • pH meter.

  • Analytical instrument for metal ion concentration measurement (e.g., Atomic Absorption Spectrophotometer, ICP-OES).

  • Feed Phase: Aqueous solution containing the target metal ion(s) at a known concentration and pH. The pH is typically adjusted to a value between 2 and 6.[1]

  • Stripping Phase: Acidic aqueous solution (e.g., H₂SO₄, HCl, HNO₃) at a concentration typically ranging from 0.5 M to 4 M.[1][7][8]

Procedure:

  • Assemble the Permeation Cell: Mount the prepared SLM between the two compartments of the permeation cell, ensuring a leak-proof seal.

  • Fill the Compartments: Fill one compartment with the feed phase solution and the other with the stripping phase solution. Ensure equal volumes in both compartments to maintain pressure equilibrium.

  • Stir the Solutions: Begin stirring the solutions in both compartments at a constant rate (e.g., 300 rpm) to minimize concentration polarization effects at the membrane interfaces.[8]

  • Monitor the Transport: At regular time intervals, take samples from both the feed and stripping phases.

  • Analyze Metal Ion Concentration: Determine the concentration of the metal ion(s) in the collected samples using a suitable analytical technique.

  • Calculate Transport Efficiency: The percentage of metal ion transported from the feed phase to the stripping phase can be calculated using the following equation:

    Transport (%) = ( [M]s,t / [M]f,0 ) * 100

    where [M]s,t is the concentration of the metal ion in the stripping phase at time t, and [M]f,0 is the initial concentration of the metal ion in the feed phase.

Visualizations

Metal_Ion_Transport_Mechanism Mechanism of Metal Ion Transport with D2EHPA cluster_feed Feed Phase (Aqueous) cluster_membrane Supported Liquid Membrane (Organic) cluster_strip Stripping Phase (Aqueous) Feed Metal Ion (Mⁿ⁺) + H₂O Interface1 Feed-Membrane Interface Feed->Interface1 Diffusion Membrane_Complex Metal-D2EHPA Complex [M(HR₂)ₙ] Interface1->Membrane_Complex Complexation Mⁿ⁺ + n(HR)₂ ⇌ [M(HR₂)ₙ] + nH⁺ Interface2 Membrane-Strip Interface Membrane_Complex->Interface2 Diffusion of Complex Strip Metal Ion (Mⁿ⁺) + nH⁺ Interface2->Strip Stripping [M(HR₂)ₙ] + nH⁺ ⇌ Mⁿ⁺ + n(HR)₂ D2EHPA D2EHPA Carrier (HR)₂ Interface2->D2EHPA Carrier Regeneration

Caption: Mechanism of metal ion transport across a D2EHPA-based SLM.

SLM_Experimental_Workflow Experimental Workflow for SLM Transport Studies cluster_prep Membrane Preparation cluster_exp Transport Experiment cluster_analysis Data Analysis prep_solution 1. Prepare Organic Phase (D2EHPA in Diluent) prep_impregnate 2. Impregnate Porous Support prep_solution->prep_impregnate prep_dry 3. Remove Excess Liquid prep_impregnate->prep_dry exp_assemble 4. Assemble Permeation Cell prep_dry->exp_assemble Prepared SLM exp_fill 5. Add Feed and Strip Phases exp_assemble->exp_fill exp_stir 6. Start Stirring exp_fill->exp_stir exp_sample 7. Collect Samples Periodically exp_stir->exp_sample analysis_measure 8. Measure Metal Ion Concentration exp_sample->analysis_measure Aqueous Samples analysis_calc 9. Calculate Transport Efficiency analysis_measure->analysis_calc

Caption: Workflow for SLM preparation and metal ion transport experiments.

References

Application Notes and Protocols for the Quantification of Di-(2-ethylhexyl)phosphoric Acid (D2EHPA) in Organic Phases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Di-(2-ethylhexyl)phosphoric acid (D2EHPA) in various organic phases. The protocols described herein are essential for quality control, process monitoring, and research and development in solvent extraction processes and other applications where D2EHPA is utilized.

Introduction

Di-(2-ethylhexyl)phosphoric acid (D2EHPA) is a widely used organophosphorus extractant in hydrometallurgy for the separation and purification of metals, including rare earth elements and uranium. It is also employed in various other industrial processes. Accurate quantification of D2EHPA in organic diluents such as kerosene, hexane, and other aliphatic or aromatic solvents is crucial for process optimization, efficiency, and quality assurance. This document outlines three common analytical methods for this purpose: potentiometric titration, Fourier-transform infrared (FTIR) spectroscopy, and gas chromatography with flame ionization detection (GC-FID).

Analytical Methods Overview

A summary of the analytical methods for D2EHPA quantification is presented below, with detailed protocols and performance characteristics provided in the subsequent sections.

Method Principle Typical Organic Phase Advantages Disadvantages
Potentiometric Titration Acid-base titration where the acidic proton of D2EHPA is neutralized by a standard base. The endpoint is determined by monitoring the potential change.Kerosene, Hexane, Acetone, Ethanol/Water mixturesSimple, cost-effective, and does not require expensive instrumentation.Less sensitive than chromatographic methods; potential for interference from other acidic or basic components.
FTIR Spectroscopy Measurement of the absorption of infrared radiation by the P=O and P-O-C functional groups in the D2EHPA molecule.Hexane, Toluene, Carbon TetrachlorideRapid, non-destructive, and provides structural information.Requires careful calibration; solvent absorption can interfere with the analysis.
Gas Chromatography (GC-FID) Separation of D2EHPA from the solvent and other components on a chromatographic column followed by detection using a flame ionization detector.Hexane, Kerosene, and other volatile organic solvents.High sensitivity, selectivity, and can simultaneously quantify impurities.Requires sample volatilization, which may necessitate derivatization for less volatile compounds; more complex instrumentation.

Potentiometric Titration

Potentiometric titration is a robust and straightforward method for determining the concentration of D2EHPA in an organic phase. The method is based on the neutralization of the acidic phosphate group of D2EHPA with a standardized solution of a strong base, typically sodium hydroxide (NaOH).

Experimental Protocol

Reagents and Materials:

  • D2EHPA sample in an organic solvent (e.g., kerosene, hexane).

  • Acetone, reagent grade.

  • Alternatively, 50% (v/v) aqueous ethanol.

  • Standardized 0.1 M Sodium Hydroxide (NaOH) in a suitable solvent (e.g., ethanol).

  • pH meter with a glass electrode and a reference electrode suitable for non-aqueous or mixed-solvent titrations.

  • Magnetic stirrer and stir bar.

  • Burette (10 mL or 25 mL).

Procedure:

  • Accurately weigh a known amount of the D2EHPA-containing organic phase sample into a 100 mL beaker.

  • Add 50 mL of reagent-grade acetone to dissolve the sample completely. Alternatively, a 50% (v/v) aqueous ethanol solution can be used as the solvent.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the pH electrode and reference electrode into the solution, ensuring the electrodes do not touch the bottom or sides of the beaker.

  • Allow the initial potential reading to stabilize.

  • Titrate the sample with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1-0.2 mL).

  • Record the potential (mV) or pH reading after each addition of titrant, allowing the reading to stabilize before recording.

  • Continue the titration past the equivalence point, which is characterized by a sharp change in potential.

  • To accurately determine the endpoint, a differential plot of ΔpH/ΔV versus the volume of NaOH added can be generated. The peak of this plot corresponds to the equivalence point.

Calculation: The concentration of D2EHPA in the sample can be calculated using the following formula:

Concentration of D2EHPA (mol/L) = (V * M) / w

Where:

  • V = Volume of NaOH solution used at the equivalence point (L)

  • M = Molarity of the NaOH solution (mol/L)

  • w = Weight of the D2EHPA sample taken (kg)

Workflow Diagram

Potentiometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh D2EHPA sample dissolve Dissolve in Acetone or Ethanol/Water weigh->dissolve setup Set up titration apparatus (pH meter, stirrer) dissolve->setup titrate Titrate with standardized 0.1 M NaOH setup->titrate record Record pH/mV vs. Volume of titrant titrate->record plot Generate differential plot (ΔpH/ΔV vs. V) record->plot endpoint Determine equivalence point plot->endpoint calculate Calculate D2EHPA concentration endpoint->calculate FTIR_Workflow cluster_prep Preparation cluster_measurement FTIR Measurement cluster_analysis Data Analysis standards Prepare D2EHPA calibration standards spectra Record spectra of standards and sample standards->spectra sample_prep Prepare sample (dilute if necessary) sample_prep->spectra background Record background spectrum (pure solvent) background->spectra peak Identify and measure characteristic peak absorbance spectra->peak calibration Construct calibration curve peak->calibration quantify Quantify D2EHPA in sample calibration->quantify GC_FID_Workflow cluster_prep Preparation cluster_analysis_gc GC-FID Analysis cluster_data Data Processing standards Prepare calibration standards with internal standard inject Inject standards and sample standards->inject sample_prep Prepare sample with internal standard sample_prep->inject separate Separate components on GC column inject->separate detect Detect with FID separate->detect integrate Integrate peak areas detect->integrate ratio Calculate peak area ratios integrate->ratio calibration Construct calibration curve ratio->calibration quantify Quantify D2EHPA calibration->quantify

Application Notes and Protocols for the Spectroscopic Analysis of D2EHPA-Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Di(2-ethylhexyl) phosphoric acid (D2EHPA) is a versatile organophosphorus extractant extensively utilized in hydrometallurgy for the selective separation of metal ions. Its efficacy stems from the formation of stable complexes with a wide range of metals. The characterization of these D2EHPA-metal complexes is crucial for understanding and optimizing extraction processes, as well as for potential applications in areas such as drug delivery and catalysis. Spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), provide invaluable insights into the structure, bonding, and stoichiometry of these complexes.

These application notes provide a comprehensive overview and detailed protocols for the spectroscopic analysis of D2EHPA-metal complexes, intended to guide researchers in their analytical endeavors.

Data Presentation: Spectroscopic Characteristics of D2EHPA-Metal Complexes

The formation of a complex between D2EHPA and a metal ion leads to characteristic changes in their respective spectroscopic signatures. The following tables summarize key quantitative data obtained from various spectroscopic analyses of D2EHPA and its metal complexes.

Table 1: Characteristic FTIR Spectral Data for D2EHPA and its Metal Complexes

Functional GroupFree D2EHPA (cm⁻¹)D2EHPA-Metal Complex (cm⁻¹)Metal Ion Example(s)Observations
P=O (phosphoryl)~1222 - 1257~1201 - 1229Cr(III), Fe(III), Sc(III)Shift to lower wavenumber upon coordination to the metal center.[1][2][3]
P-O-H (hydroxyl)~1030 - 1041, ~1683-1693~1022, ~1631Fe(III)Shift to lower wavenumbers due to the replacement of the acidic proton by the metal ion.[4]
P-(OH) stretch~2550 - 2750AbsentCr(III), Sc(III)Disappearance of the broad P-(OH) band indicates complex formation.[1]

Table 2: UV-Visible Spectroscopic Data for D2EHPA-Metal Complexes

Metal IonSolvent/Mediumλmax (nm)Coordination GeometryReference
Co(II)Aliphatic diluent~625Tetrahedral[5]
Cu(II)Aliphatic diluent~822-[5]
Fe(III)Kerosene~290.5-[4]

Table 3: ³¹P NMR Chemical Shift Data for D2EHPA and its Complexes

SpeciesSolvent³¹P Chemical Shift (δ, ppm)Observations
Free D2EHPA--1.7 (dilute) to -4.5 (concentrated)Chemical shift is concentration-dependent due to dimerization.
La(III)-D2EHPA1,3-diisopropylbenzeneMultiple signalsIndicates the presence of various complex species and/or ligand exchange.[6][7]
Sm(III)-D2EHPA1,3-diisopropylbenzeneMultiple signalsSlower ligand exchange kinetics compared to La(III) complexes.[6][7]

Table 4: Mass Spectrometry Data for D2EHPA-Metal Complexes

Metal IonIonization MethodObserved Ion SpeciesKey Fragmentation ObservationsReference
Eu(III)ESI-MS[EuL₂(L-H)₂]⁺, [EuL₃(L-H)₂]⁺, [EuL₄(L-H)₂]⁺ (where L = D2EHPA)Loss of D2EHPA molecules.
Lanthanides (general)ESI-MSBimetallic ternary complexes (e.g., (LaA₂Lac)ₙ)Presence of polymetallic species.[6][7]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of D2EHPA-metal complexes are provided below.

Protocol 1: Synthesis of D2EHPA-Metal Complexes via Liquid-Liquid Extraction

This protocol describes a general procedure for the formation of D2EHPA-metal complexes for subsequent spectroscopic analysis.

Materials:

  • Di(2-ethylhexyl) phosphoric acid (D2EHPA)

  • Organic solvent (e.g., kerosene, n-heptane, dodecane)

  • Aqueous solution of the metal salt of interest (e.g., chloride, nitrate, or sulfate salt)

  • pH meter

  • Separatory funnel

  • Vortex mixer or shaker

Procedure:

  • Prepare the Organic Phase: Dissolve a known concentration of D2EHPA in the chosen organic solvent (e.g., 0.1 M D2EHPA in kerosene).

  • Prepare the Aqueous Phase: Prepare an aqueous solution of the metal salt at a desired concentration. Adjust the pH of the aqueous solution to the optimal range for the extraction of the specific metal ion using a suitable acid or base.[8] The optimal pH varies depending on the metal.

  • Liquid-Liquid Extraction:

    • In a separatory funnel, combine equal volumes of the organic and aqueous phases.

    • Shake the mixture vigorously for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely.

  • Sample Collection:

    • Carefully separate the two phases.

    • The organic phase now contains the D2EHPA-metal complex.

    • The aqueous phase (raffinate) can be analyzed to determine the extraction efficiency.

  • Sample Preparation for Spectroscopy: The organic phase containing the complex can be used directly for some spectroscopic analyses or may require further preparation (e.g., dilution, solvent evaporation) depending on the technique.

Protocol 2: FTIR Spectroscopic Analysis

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.

  • Sample Analysis:

    • Apply a small drop of the organic phase containing the D2EHPA-metal complex directly onto the ATR crystal.

    • Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

    • For comparison, record the spectrum of the free D2EHPA solution in the same organic solvent.

  • Data Analysis:

    • Identify the characteristic peaks of D2EHPA, particularly the P=O and P-O-H stretching vibrations.

    • Compare the spectra of the free D2EHPA and the D2EHPA-metal complex to identify shifts in peak positions and changes in peak intensities.

Protocol 3: UV-Visible Spectroscopic Analysis

Instrumentation:

  • UV-Visible Spectrophotometer

Procedure:

  • Solvent Blank: Use the pure organic solvent as a blank to zero the spectrophotometer.

  • Sample Preparation: Dilute the organic phase containing the D2EHPA-metal complex with the organic solvent to an appropriate concentration to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Spectral Acquisition:

    • Fill a quartz cuvette with the diluted sample.

    • Scan the sample over the desired wavelength range (e.g., 200-900 nm).

    • Record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • The position and intensity of the absorption bands can provide information about the coordination environment of the metal ion.[5]

Protocol 4: ³¹P NMR Spectroscopic Analysis

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer equipped with a phosphorus probe.

Procedure:

  • Sample Preparation:

    • The organic phase containing the D2EHPA-metal complex can often be analyzed directly.

    • Transfer an appropriate volume of the sample into an NMR tube.

    • If necessary, add a deuterated solvent for locking, although for ³¹P NMR, this is not always required if an external lock is used.

  • NMR Acquisition:

    • Acquire the ³¹P NMR spectrum. Typical acquisition parameters include a specific pulse sequence (e.g., single pulse with proton decoupling), a defined number of scans for adequate signal-to-noise ratio, and a relaxation delay.

  • Data Analysis:

    • Reference the spectrum using an external standard (e.g., 85% H₃PO₄).

    • Determine the chemical shift (δ) of the phosphorus signal(s).

    • The change in chemical shift compared to free D2EHPA (the coordination shift) provides information about the electronic environment of the phosphorus atom upon complexation.[9]

Protocol 5: Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

Instrumentation:

  • Mass Spectrometer equipped with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Dilute the organic phase containing the D2EHPA-metal complex in a suitable solvent compatible with ESI-MS, such as methanol or acetonitrile.

  • Infusion and Ionization:

    • Introduce the diluted sample into the ESI source via direct infusion using a syringe pump.

    • Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve stable ionization.

  • Mass Analysis:

    • Acquire the mass spectrum in the positive ion mode over a relevant m/z range.

  • Data Analysis:

    • Identify the molecular ions corresponding to the D2EHPA-metal complexes. These may appear as adducts with solvent molecules or counter-ions.

    • Analyze the isotopic pattern of the molecular ions to confirm the presence and identity of the metal.

    • If fragmentation is observed or induced (MS/MS), analyze the fragment ions to gain structural information about the complex.[10]

Mandatory Visualizations

experimental_workflow cluster_synthesis Complex Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Start prep_org Prepare Organic Phase (D2EHPA in Solvent) start->prep_org prep_aq Prepare Aqueous Phase (Metal Salt Solution) start->prep_aq extraction Liquid-Liquid Extraction prep_org->extraction prep_aq->extraction separation Phase Separation extraction->separation complex_sol D2EHPA-Metal Complex in Organic Phase separation->complex_sol ftir FTIR Spectroscopy complex_sol->ftir uv_vis UV-Vis Spectroscopy complex_sol->uv_vis nmr 31P NMR Spectroscopy complex_sol->nmr ms Mass Spectrometry complex_sol->ms ftir_data Peak Shifts (P=O, P-O-H) ftir->ftir_data uv_vis_data Absorption Maxima (λmax) uv_vis->uv_vis_data nmr_data Chemical Shifts (δ) nmr->nmr_data ms_data m/z, Fragmentation ms->ms_data

Caption: Experimental workflow for the synthesis and spectroscopic analysis of D2EHPA-metal complexes.

signaling_pathway cluster_reactants Reactants cluster_products Products d2ehpa 2(D2EHPA)₂ (Dimer in Organic Phase) complex M(D2EHPA)ₙ(D2EHPA)ₓ (Complex in Organic Phase) d2ehpa->complex metal_ion Mⁿ⁺ (in Aqueous Phase) metal_ion->complex protons nH⁺ (in Aqueous Phase) complex->protons

References

Application Notes: Di(2-ethylhexyl) Phosphoric Acid (D2EHPA) as a Plasticizer in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Di(2-ethylhexyl) phosphoric acid (D2EHPA) is an organophosphorus compound primarily recognized for its extensive use as a metal extractant in hydrometallurgical processes. However, recent research has highlighted its potential dual role within polymer matrices, not only as a functional agent but also as a plasticizer, particularly in Poly(vinyl chloride) (PVC) based systems. These notes provide an overview of the application of D2EHPA as a plasticizer in polymer synthesis research.

Mechanism of Action

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. They achieve this by embedding themselves between the polymer chains, thereby reducing the intermolecular forces and the glass transition temperature (Tg) of the polymer. While not a conventional plasticizer in the same category as phthalates, D2EHPA exhibits intrinsic plasticizing properties, particularly in PVC. This effect is attributed to its molecular structure, which can disrupt the strong dipole-dipole interactions between PVC chains, leading to a more flexible material. This is especially relevant in the fabrication of Polymer Inclusion Membranes (PIMs), where D2EHPA can act as both a carrier for metal ions and a plasticizer for the PVC matrix, eliminating the need for additional plasticizing agents.[1]

Applications in Polymer Research

The primary application of D2EHPA in polymer science is in the formulation of PIMs for selective metal ion extraction and separation.[1][2] In this context, the plasticizing effect of D2EHPA is a secondary but crucial benefit, as it imparts the necessary flexibility and stability to the membrane. Research in this area focuses on optimizing the concentration of D2EHPA to balance its function as an extractant with its effect on the mechanical properties of the polymer membrane.

While less common, D2EHPA can also be explored as a specialty plasticizer in other polymer systems where its unique chemical properties, such as its acidity and potential for hydrogen bonding, could be advantageous.

Quantitative Data on Plasticizer Performance

The following tables summarize the typical effects of conventional plasticizers on the mechanical and thermal properties of PVC. While specific data for D2EHPA as a primary plasticizer is not extensively available, its performance is expected to follow similar trends, such as a reduction in tensile strength and glass transition temperature, and an increase in elongation at break, as its concentration in the polymer matrix increases.

Table 1: Effect of Plasticizer Concentration on the Glass Transition Temperature (Tg) of PVC

PlasticizerPolymerPlasticizer Concentration (wt%)Glass Transition Temperature (°C)
Dioctyl Phthalate (DOP)PVC085
1065
2045
Data sourced from studies on conventional plasticizers for comparative purposes.[3]

Table 2: Mechanical Properties of Plasticized PVC Films

PlasticizerPolymerPlasticizer Content (phr)Tensile Strength (MPa)Elongation at Break (%)
DEHP (comparative)PVC5015.0202
D2EHSu (comparative)PVC5017.0194
D2EHAz (comparative)PVC5019.0190
D2EHSe (comparative)PVC5018.0192
phr: parts per hundred resin. Data is for comparative dicarboxylate ester plasticizers to illustrate typical performance.[4][5]

Experimental Protocols

Protocol 1: Preparation of Plasticized PVC Films using Solvent Casting Method

This protocol describes the preparation of flexible PVC films with D2EHPA acting as a plasticizer.

Materials:

  • Poly(vinyl chloride) (PVC) powder

  • Di(2-ethylhexyl) phosphoric acid (D2EHPA)

  • Tetrahydrofuran (THF) (analytical grade)

  • Glass petri dishes

  • Magnetic stirrer and hotplate

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • In a fume hood, dissolve a specific amount of PVC powder in THF in a sealed container. A typical concentration is 5-10% (w/v).

    • Stir the mixture at room temperature using a magnetic stirrer until the PVC is completely dissolved. This may take several hours. Gentle heating (40-50°C) can be applied to expedite dissolution.

  • Addition of D2EHPA:

    • To the homogenous PVC solution, add the desired amount of D2EHPA. The concentration of D2EHPA can be varied (e.g., 10, 20, 30, 40 wt% relative to the PVC weight) to study its effect on the polymer properties.

    • Continue stirring the mixture for at least one hour to ensure uniform distribution of the plasticizer.

  • Casting the Film:

    • Pour the resulting polymer solution into a clean, dry glass petri dish placed on a level surface. The volume of the solution will determine the thickness of the final film.

    • Cover the petri dish with a lid, leaving a small opening to allow for slow solvent evaporation. This prevents the formation of defects in the film.

  • Drying:

    • Allow the solvent to evaporate at room temperature for 24-48 hours.

    • Once a solid film has formed, transfer the petri dish to a vacuum oven.

    • Dry the film at a slightly elevated temperature (e.g., 40-50°C) under vacuum for at least 24 hours to remove any residual solvent.

  • Film Characterization:

    • Carefully peel the dried film from the petri dish.

    • The prepared films can then be subjected to various characterization techniques to evaluate their mechanical and thermal properties.

Protocol 2: Characterization of Plasticized Polymer Films

1. Thermal Analysis - Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) of the plasticized polymer.

  • Procedure:

    • Cut a small sample (5-10 mg) of the polymer film and place it in an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The Tg is identified as a step-like transition in the heat flow curve.

2. Mechanical Testing - Tensile Analysis:

  • Purpose: To measure the tensile strength and elongation at break of the plasticized polymer film.

  • Procedure:

    • Cut the polymer film into dumbbell-shaped specimens according to standard testing methods (e.g., ASTM D638).

    • Use a universal testing machine to stretch the specimen at a constant crosshead speed until it fractures.

    • The tensile strength is calculated as the maximum stress the material can withstand, and the elongation at break is the percentage increase in length at the point of fracture.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_film Film Formation cluster_char Characterization A Dissolve PVC in THF B Add D2EHPA Plasticizer A->B C Solvent Casting in Petri Dish B->C Homogeneous Solution D Solvent Evaporation (Room Temp) C->D E Vacuum Oven Drying D->E F Thermal Analysis (DSC) E->F Polymer Film Sample G Mechanical Testing (Tensile) E->G

Caption: Experimental workflow for the synthesis and characterization of D2EHPA-plasticized polymer films.

Logical_Relationship D2EHPA D2EHPA Addition IntermolecularForces Reduced Intermolecular Forces between Polymer Chains D2EHPA->IntermolecularForces disrupts ChainMobility Increased Polymer Chain Mobility IntermolecularForces->ChainMobility leads to Tg Lowered Glass Transition Temperature (Tg) ChainMobility->Tg results in Flexibility Increased Flexibility and Workability ChainMobility->Flexibility results in

Caption: Logical relationship of D2EHPA's plasticizing effect on polymer properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for Selective Metal Extraction with D2EHPA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing pH conditions during selective metal extraction using Di-(2-ethylhexyl) phosphoric acid (D2EHPA).

Frequently Asked Questions (FAQs)

Q1: What is D2EHPA and how does its metal extraction mechanism work?

A: Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is an acidic organophosphorus extractant widely used in hydrometallurgy to separate metals from aqueous solutions.[1][2] It typically exists as a dimer (H₂L₂) in non-polar organic solvents like kerosene. The extraction process is based on a cation exchange mechanism where protons (H⁺) from the D2EHPA molecule are exchanged for metal ions (Mⁿ⁺) from the aqueous phase, forming a stable metal-extractant complex in the organic phase. The pH of the aqueous solution dictates the availability of protons and therefore controls this exchange.[2][3]

Q2: Why is pH a critical parameter for selective metal extraction with D2EHPA?

A: The pH of the aqueous solution is one of the most critical factors in solvent extraction with D2EHPA.[4][5] Each metal cation has a characteristic pH at which it begins to be extracted, often referred to as pH₅₀ (the pH at which 50% of the metal is extracted). By carefully controlling the pH, one can exploit the differences in the pH₅₀ values of various metals to selectively extract a target metal while leaving others in the aqueous phase.[6] For instance, the extraction of transition metals like Zinc, Copper, Iron, and Nickel increases with higher pH (lower proton concentration), a typical behavior for cationic extractants.[7]

Q3: What is saponification of D2EHPA and when should it be used?

A: Saponification is a process where the acidic protons of D2EHPA are neutralized with a base, typically sodium hydroxide (NaOH), to form a sodium salt of the extractant (Na-D2EHPA).[8] This is done to prevent a decrease in the aqueous phase pH during extraction, as the standard cation exchange mechanism releases H⁺ ions.[2] By pre-neutralizing the extractant, the driving force for extraction is enhanced, allowing for efficient metal uptake at lower initial aqueous pH values and reducing the need for continuous pH adjustment. For example, using saponified D2EHPA can increase zinc extraction to over 98%, which is about 25% higher than with non-saponified D2EHPA under similar conditions.[2]

Q4: What are common diluents and modifiers used with D2EHPA?

A: D2EHPA is a viscous liquid and is typically diluted in an organic solvent to improve its physical properties, such as viscosity and density, for better phase separation. Aliphatic and aromatic hydrocarbons like kerosene are the most common diluents.[1][9] Modifiers, such as tri-n-butyl phosphate (TBP) or 1-decanol, are sometimes added to the organic phase.[9][10] TBP can prevent the formation of a third phase, especially during the extraction of rare earth elements (REEs), by mitigating the aggregation of the metal-D2EHPA complex.[9][10]

Troubleshooting Guide

Problem: Poor Extraction Efficiency of the Target Metal

Q: My target metal extraction is very low. What are the possible causes and how can I fix it?

A: Low extraction efficiency is a common issue that can often be resolved by adjusting the experimental parameters.

  • Incorrect pH: The most likely cause is that the aqueous phase pH is too low for the target metal. The extraction of metals by D2EHPA is highly pH-dependent.

    • Solution: Gradually increase the pH of the aqueous phase using a suitable base (e.g., NaOH or NH₄OH) and monitor the extraction percentage at each step to find the optimal range. Be cautious not to increase the pH too much, as this can lead to the precipitation of metal hydroxides.[11]

  • Insufficient D2EHPA Concentration: The concentration of the extractant in the organic phase may be too low to complex all the available metal ions.

    • Solution: Increase the concentration of D2EHPA in the organic phase. Studies have shown that increasing D2EHPA concentration generally leads to higher extraction efficiency.[12][13]

  • Inadequate Phase Contact Time: The mixing time may not be sufficient for the extraction equilibrium to be reached.

    • Solution: Increase the mixing time. Most extractions with D2EHPA reach equilibrium within 10-20 minutes.[12][14] Perform a kinetic study to determine the optimal contact time for your system.

Problem: Co-extraction of Unwanted Metals

Q: I am extracting my target metal, but other impurity metals are also transferring to the organic phase. How can I improve selectivity?

A: Co-extraction occurs when the pH is suitable for the extraction of multiple metals present in the solution.

  • Overly High pH: The operating pH might be in a range where both the target and impurity metals are readily extracted.

    • Solution: Carefully adjust the pH to a level that maximizes the extraction of the target metal while minimizing the extraction of contaminants. This requires knowledge of the pH₅₀ values for all metals in your system. For example, to separate manganese from cobalt and nickel, a pH between 2 and 3.5 is effective for extracting Mn while leaving most Co and Ni behind.[15]

  • High Extractant Concentration: A very high D2EHPA concentration can sometimes reduce selectivity.

    • Solution: Try reducing the D2EHPA concentration. While this might slightly lower the target metal's extraction in a single stage, it can significantly improve the separation factor from other metals.

Problem: Third-Phase Formation

Q: After mixing, the organic and aqueous phases do not separate cleanly, and a third, often viscous, layer has formed at the interface. What is this and how can I prevent it?

A: The formation of a third phase, a distinct layer between the aqueous and organic phases, is often due to the limited solubility of the metal-D2EHPA complex in the organic diluent.[9][10]

  • High Metal Loading: The concentration of the extracted metal in the organic phase has exceeded its solubility limit.

    • Solution 1: Decrease the aqueous-to-organic (A:O) phase ratio to reduce the amount of metal extracted per unit volume of the organic phase.[10]

    • Solution 2: Increase the D2EHPA concentration. Higher extractant concentrations can improve the solubility of the metal complex and prevent third-phase formation.[9][10]

  • Inappropriate Diluent: Linear aliphatic diluents are more prone to third-phase formation than aromatic or cyclic ones.[9][10]

    • Solution: If possible, switch to a diluent with a higher aromatic content.

  • High pH: Higher feed pH values, especially above 2.0 for REEs, can promote third-phase formation.[9][10]

    • Solution: Operate at the lowest pH that still provides acceptable extraction efficiency.

  • Absence of a Modifier:

    • Solution: Add a modifier like TBP (e.g., 1-5% v/v) to the organic phase. TBP can significantly enhance the solubility of the metal-extractant complex and mitigate third-phase formation.[9][10]

Problem: Stable Emulsion Formation

Q: The aqueous and organic phases have formed a stable emulsion that does not break even after a long settling time. What can I do?

A: Emulsions are common in systems with high concentrations of surfactants or fine solid particles.[16] Excessive D2EHPA concentration can also lead to emulsification.[17]

  • High Agitation Speed: Overly vigorous mixing can shear droplets and create a very stable emulsion.

    • Solution: Reduce the stirring speed or use gentle swirling instead of vigorous shaking.[16]

  • Presence of Surfactants or Solids:

    • Solution 1: Centrifuge the mixture. The increased gravitational force can help break the emulsion.[16]

    • Solution 2: Add a small amount of a different organic solvent or a salt (salting out) to the aqueous phase to alter the interfacial tension and destabilize the emulsion.[16]

    • Solution 3: Filter the solution through phase separation filter paper to isolate the desired phase.[16]

Data Presentation: pH-Dependent Metal Extraction

The selectivity of D2EHPA is highly dependent on the equilibrium pH of the aqueous phase. The tables below summarize typical pH ranges for the extraction of various metals.

Table 1: Optimal pH Ranges for Extraction of Selected Metals with D2EHPA

Metal IonTypical pH for >90% ExtractionNotes / Source
Iron (Fe³⁺)1.0 - 2.5Fe³⁺ is extracted at very low pH, often removed as an impurity first.[7][15]
Zinc (Zn²⁺)2.0 - 4.0Selectively extracted over Cu at pH 2.0.[7] 98.3% extraction at pH 3.6.[3]
Manganese (Mn²⁺)3.0 - 4.5At pH 3.1, 91% of Mn can be removed.[15] 70% extraction at pH 3.25.[13]
Cobalt (Co²⁺)3.5 - 5.5Extraction is low (<6%) at pH below 3.5.[15] Difficult to separate from Ni.[6]
Nickel (Ni²⁺)4.5 - 6.5D2EHPA shows low selectivity for Ni over Co.[6][18] Extraction is very low at pH < 4.
Rare Earths (LREEs)1.5 - 2.0>80% extraction of Light REEs (La, Ce, etc.) at pH 1.6-1.7.[11]
Rare Earths (HREEs)0.5 - 1.5>90% extraction of Heavy REEs (Y, Dy, etc.) at very low pH.[4][11]

Table 2: Example of pH Effect on Separation of Cobalt (Co) and Nickel (Ni)

Equilibrium pHCo Extraction (%)Ni Extraction (%)Separation Factor (β_Co/Ni)Reference
3.0< 6< 5-[15]
3.68 (pH₅₀)50-Difficult Separation[6]
3.86 (pH₅₀)-50Difficult Separation[6]
5.0 - 6.0IncreasesIncreasesLow[18]

Note: The separation of Co and Ni with D2EHPA is notoriously difficult due to their very similar extraction behavior. Other extractants like Cyanex 272 are often preferred for this specific separation.[6]

Experimental Protocols

Protocol 1: General Procedure for Metal Extraction with D2EHPA

This protocol outlines the basic steps for performing a solvent extraction experiment.

  • Organic Phase Preparation: Prepare the organic phase by diluting a known concentration of D2EHPA (e.g., 10-20% v/v) in a suitable diluent like kerosene.[1] If required, add a modifier like TBP (e.g., 1% v/v).

  • Aqueous Phase Preparation: Prepare the aqueous feed solution containing the metal ions of interest.

  • pH Adjustment: Adjust the initial pH of the aqueous solution to the desired starting point using a dilute acid (e.g., H₂SO₄) or base (e.g., NaOH).[1]

  • Phase Contacting: Mix the organic and aqueous phases at a defined volumetric ratio (e.g., 1:1) in a separatory funnel or beaker. Agitate the mixture for a predetermined time (e.g., 15 minutes) to ensure equilibrium is reached.[1][14]

  • Phase Separation: Allow the phases to disengage. This may take several minutes. If an emulsion forms, refer to the troubleshooting guide.

  • Sampling and Analysis: Carefully separate the two phases. Measure the final equilibrium pH of the raffinate (the aqueous phase after extraction). Analyze the metal concentration in the raffinate using appropriate techniques (e.g., AAS, ICP-OES) to determine the extraction efficiency.

  • Stripping (Optional): To recover the extracted metal, the loaded organic phase can be contacted with a strong acid solution (e.g., 1-4 M H₂SO₄) to reverse the extraction process.[11]

Protocol 2: Saponification of D2EHPA

This protocol describes how to pre-neutralize the D2EHPA extractant.

  • Determine Required Base: Calculate the stoichiometric amount of base (e.g., NaOH) needed to achieve the desired degree of saponification. For 100% saponification of dimeric D2EHPA, the molar ratio of NaOH to D2EHPA is 1:1.

  • Prepare Organic Phase: Prepare the D2EHPA/diluent mixture as described in Protocol 1.

  • Add Base: Slowly add a concentrated NaOH solution to the organic phase while stirring vigorously. The formation of a single, clear organic phase indicates successful saponification. The presence of water in the organic phase is expected.[6]

  • Equilibration: Continue mixing for approximately 20 minutes to ensure the reaction is complete.[2]

  • Usage: The resulting saponified organic phase is now ready to be used for metal extraction as described in Protocol 1.

Visualizations

Workflow and Logic Diagrams

G cluster_prep 1. Preparation cluster_exp 2. Extraction cluster_analysis 3. Analysis & Optimization A Prepare Aqueous Feed Solution C Adjust Initial Aqueous pH A->C B Prepare Organic Phase (D2EHPA + Diluent) D Mix Aqueous & Organic Phases (A:O Ratio) B->D C->D E Allow Phase Separation D->E F Measure Metal Conc. in Raffinate E->F G Calculate Extraction Efficiency (%) F->G H Decision: Optimize? G->H H->C Adjust pH I Process Complete H->I No

Caption: General workflow for optimizing pH in a solvent extraction experiment.

G cluster_solutions Potential Solutions cluster_causes Common Causes start Third Phase Observed? cause1 High Metal Loading in Organic Phase start->cause1 cause2 Poor Solubility of Metal-D2EHPA Complex start->cause2 cause3 High Feed pH (e.g., >2.0 for REEs) start->cause3 sol1 Add Modifier (e.g., 1-5% TBP) end Problem Resolved sol1->end sol2 Increase D2EHPA Concentration sol2->end sol3 Decrease A:O Phase Ratio sol3->end sol4 Decrease Feed pH sol4->end sol5 Change Diluent (Higher Aromatic Content) sol5->end cause1->sol2 cause1->sol3 cause2->sol1 cause2->sol5 cause3->sol4

Caption: Troubleshooting logic for addressing third-phase formation.

G cluster_phases Phase Equilibrium cluster_control pH Control Aqueous Phase Aqueous Phase Mⁿ⁺ + nH⁺ Mⁿ⁺ + nH⁺ Organic Phase Organic Phase M(HL₂)ₙ M(HL₂)ₙ n(H₂L₂) n(H₂L₂) eq Mⁿ⁺ + nH⁺->eq Mⁿ⁺ + nH⁺->eq Mⁿ⁺(aq) + n(H₂L₂)(org) eq->M(HL₂)ₙ M(HL₂)ₙ(org) + nH⁺(aq) low_ph Low pH (High [H⁺]) low_ph->eq Shifts Left (Stripping Favored) high_ph High pH (Low [H⁺]) high_ph->eq Shifts Right (Extraction Favored)

Caption: Effect of pH on the D2EHPA metal extraction equilibrium.

References

Minimizing D2EHPA dissolution in aqueous phase during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: D2EHPA Solvent Extraction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the dissolution of Di-(2-ethylhexyl)phosphoric acid (D2EHPA) in the aqueous phase during solvent extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is D2EHPA, and why is its dissolution in the aqueous phase a concern?

A1: D2EHPA (Di-(2-ethylhexyl)phosphoric acid) is an acidic organophosphorus extractant widely used in solvent extraction for the separation and purification of various metals, including rare earth elements, uranium, and cobalt.[1] Its dissolution into the aqueous phase is a concern for several reasons: it leads to the loss of a costly reagent, can contaminate the aqueous product (raffinate), and may cause environmental issues due to the toxicity of the extractant.

Q2: What are the primary factors that influence the solubility of D2EHPA in the aqueous phase?

A2: The main factors influencing D2EHPA solubility are the pH of the aqueous phase, temperature, the concentration of salts in the aqueous phase (ionic strength), and the concentration of D2EHPA in the organic phase.[2][3] The type of diluent and the presence of modifiers in the organic phase also play a role.

Q3: How does the pH of the aqueous phase affect D2EHPA dissolution?

A3: D2EHPA dissolution increases significantly with increasing pH, especially above pH 4.[4] This is due to the deprotonation of the acidic D2EHPA molecule, forming a more water-soluble anionic species.[4] At a pH below 4, the increase in solubility with rising pH is considered negligible.[2]

Q4: What is the effect of temperature on D2EHPA solubility?

A4: Generally, the solubility of D2EHPA in the aqueous phase increases with increasing temperature.[5][6] Therefore, conducting extractions at lower temperatures can help minimize extractant loss.

Q5: How does the salt concentration in the aqueous phase impact D2EHPA dissolution?

A5: Increasing the salt concentration (ionic strength) in the aqueous phase tends to decrease the solubility of D2EHPA.[5][7] This phenomenon is known as the "salting-out effect," where the salt ions hydrate, reducing the amount of "free" water available to dissolve the organic extractant.[8]

Q6: What is "third phase formation," and how does it relate to D2EHPA loss?

A6: Third phase formation is the splitting of the organic phase into two distinct layers during extraction, often a light organic phase and a denser, extractant-rich organic phase.[9][10] This is an undesirable event that can lead to significant loss of D2EHPA and operational problems.[9] It is often caused by high metal loading in the organic phase.

Troubleshooting Guides

Problem 1: High Concentration of D2EHPA Detected in the Aqueous Raffinate

Possible Causes:

  • High pH of the aqueous phase.

  • Elevated operating temperature.

  • Low ionic strength of the aqueous phase.

  • High concentration of D2EHPA in the organic phase.

  • Use of an inappropriate diluent.

Troubleshooting Steps:

  • Measure and Adjust pH:

    • Measure the pH of your aqueous phase. If it is above 4, consider lowering it. D2EHPA dissolution increases dramatically at pH values above 4.[4]

  • Control Temperature:

    • If possible, conduct the extraction at a lower temperature. The solubility of D2EHPA in the aqueous phase generally increases with temperature.[5][6]

  • Increase Ionic Strength:

    • Consider adding a neutral salt (e.g., NaCl) to the aqueous phase. This "salting-out" effect can significantly decrease the solubility of D2EHPA.[5][7]

  • Optimize D2EHPA Concentration:

    • Evaluate if the D2EHPA concentration in your organic phase can be reduced while still achieving efficient extraction. Higher concentrations in the organic phase can lead to higher losses to the aqueous phase.[5]

  • Evaluate Diluent Choice:

    • The type of diluent used can affect D2EHPA solubility. Aliphatic diluents like kerosene are common, but their interaction with D2EHPA can influence its partitioning.

Problem 2: Formation of a Third Phase During Extraction

Possible Causes:

  • High loading of the metal ion in the organic phase.

  • Low concentration of D2EHPA in the organic phase.

  • Use of linear aliphatic diluents without a modifier.

  • High pH of the feed solution.

Troubleshooting Steps:

  • Reduce Metal Loading:

    • Decrease the concentration of the metal ion in the aqueous feed or adjust the phase ratio (Aqueous:Organic) to avoid overloading the organic phase.

  • Increase Extractant Concentration:

    • Higher concentrations of D2EHPA in the organic phase can sometimes prevent the formation of a third phase.[2]

  • Add a Phase Modifier:

    • The addition of a phase modifier, such as tri-n-butyl phosphate (TBP) or a long-chain alcohol like 1-decanol, to the organic phase can mitigate third-phase formation.[10]

  • Adjust pH:

    • Higher feed pH can contribute to third-phase formation.[2] Evaluate if the extraction can be performed effectively at a lower pH.

Data Presentation

Table 1: Influence of Aqueous Phase pH on D2EHPA Dissolution

pHD2EHPA Concentration in Aqueous Phase (mg/L) - Qualitative Trend
< 2Low
2 - 4Moderately Low
4 - 6Significant Increase
> 6High and Levels Off

Note: This table represents a qualitative trend compiled from multiple sources.[4] Actual concentrations will vary based on other experimental conditions.

Table 2: Effect of Temperature and Salt Concentration on D2EHPA Solubility

ParameterConditionD2EHPA Solubility in Aqueous Phase - Qualitative Trend
Temperature IncreasingIncreases
DecreasingDecreases
Salt Concentration (e.g., NaCl) IncreasingDecreases (Salting-out effect)
DecreasingIncreases

Note: This table illustrates general trends.[5][6][7] Quantitative data is highly dependent on the specific system.

Experimental Protocols

Protocol 1: Purification of Commercial D2EHPA

Commercial D2EHPA can contain impurities such as mono-(2-ethylhexyl)phosphoric acid (M2EHPA) that can affect extraction efficiency and increase solubility. This protocol is based on a method involving copper salt precipitation.

Materials:

  • Commercial D2EHPA

  • Organic solvent (e.g., hexane)

  • Copper (II) sulfate solution

  • Sodium hydroxide solution

  • Acetone

  • Dilute sulfuric acid

  • Distilled water

Procedure:

  • Dissolve the commercial D2EHPA in an organic solvent.

  • Prepare freshly precipitated copper (II) hydroxide by adding sodium hydroxide solution to a copper (II) sulfate solution.

  • Add the freshly precipitated copper (II) hydroxide to the D2EHPA solution to form the copper salt of D2EHPA.

  • Add acetone to precipitate the copper-D2EHPA salt.

  • Separate the precipitate by filtration and wash it with acetone to remove impurities.

  • To regenerate the purified D2EHPA, treat the copper salt with a dilute mineral acid (e.g., sulfuric acid) to strip the copper into the aqueous phase.

  • Separate the organic phase containing the purified D2EHPA and wash it with distilled water to remove any remaining acid.

Protocol 2: Determination of D2EHPA Concentration in Aqueous Samples by ICP-OES

This protocol provides a general guideline for measuring the phosphorus content in the aqueous phase, which can be correlated to the D2EHPA concentration.

Instrumentation:

  • Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

Procedure:

  • Sample Collection:

    • After the extraction experiment, carefully separate the aqueous phase from the organic phase. Ensure there is no entrained organic phase in the aqueous sample. Centrifugation can aid in a clean separation.

  • Sample Preparation:

    • Take a known volume of the aqueous sample.

    • Acidify the sample with a suitable acid (e.g., nitric acid) to a final concentration of 2-5%. This helps to stabilize the sample and is compatible with the ICP-OES introduction system.

    • Dilute the sample with deionized water to a volume that will bring the expected phosphorus concentration within the linear range of the instrument's calibration.

  • Calibration:

    • Prepare a series of phosphorus standard solutions of known concentrations from a certified phosphorus standard. The concentration range of the standards should bracket the expected concentration of phosphorus in the samples.

  • Analysis:

    • Aspirate the prepared samples and standards into the ICP-OES.

    • Measure the emission intensity of phosphorus at a suitable wavelength (e.g., 177.495 nm, 178.287 nm, or 213.618 nm).

  • Calculation:

    • Use the calibration curve to determine the concentration of phosphorus in the prepared samples.

    • Calculate the original concentration of phosphorus in the undiluted aqueous phase, accounting for the dilution factor.

    • Convert the phosphorus concentration to D2EHPA concentration using their respective molecular weights (P: ~30.97 g/mol ; D2EHPA: ~322.4 g/mol ).

Visualizations

D2EHPA_Dissolution_Factors cluster_factors Factors Influencing D2EHPA Dissolution cluster_effects Effects pH Aqueous Phase pH Increase Increased Dissolution pH->Increase Higher pH (>4) Temp Temperature Temp->Increase Higher Temp. Salt Salt Concentration Decrease Decreased Dissolution Salt->Decrease Higher Conc. D2EHPA_Conc Organic D2EHPA Conc. D2EHPA_Conc->Increase Higher Conc.

Caption: Factors influencing D2EHPA dissolution in the aqueous phase.

Troubleshooting_Workflow Start High D2EHPA Loss Detected Check_pH Measure Aqueous pH Start->Check_pH Adjust_pH Lower pH (if > 4) Check_pH->Adjust_pH High Check_Temp Measure Temperature Check_pH->Check_Temp Low Adjust_pH->Check_Temp Adjust_Temp Lower Temperature Check_Temp->Adjust_Temp High Check_Salt Check Ionic Strength Check_Temp->Check_Salt Low Adjust_Temp->Check_Salt Add_Salt Add Neutral Salt Check_Salt->Add_Salt Low End Minimized D2EHPA Loss Check_Salt->End High Add_Salt->End

Caption: Troubleshooting workflow for high D2EHPA dissolution.

References

Technical Support Center: D2EHPA Regeneration and Recycling in Hydrometallurgical Circuits

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Di-(2-ethylhexyl)phosphoric acid (D2EHPA) in hydrometallurgical solvent extraction circuits.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the regeneration and recycling of D2EHPA.

Problem 1: Poor Stripping Efficiency of Loaded Metal

Q: My D2EHPA organic phase is not efficiently releasing the extracted metal during the stripping stage. What are the possible causes and how can I fix it?

A: Incomplete stripping is a common issue that can be caused by several factors. The appropriate solution depends on the specific metal being stripped and the stripping agent used.

  • Possible Causes:

    • Inappropriate Stripping Agent or Concentration: The acid or stripping solution concentration may be too low to effectively reverse the extraction equilibrium.

    • High Organic Phase Loading: The organic phase may be loaded with metal close to its maximum capacity, making stripping more difficult.

    • Difficult-to-Strip Metal Ions: Some metal ions, like iron (III), form very stable complexes with D2EHPA and are notoriously difficult to strip with standard mineral acids.[1]

    • Contact Time/Mixing Insufficiency: Inadequate contact time or poor mixing between the organic and aqueous phases can lead to incomplete stripping.

    • pH of the Stripping Solution: The pH of the stripping solution may be too high, hindering the protonation of the D2EHPA and the release of the metal ion.

  • Troubleshooting Steps:

    • Verify Stripping Agent: Ensure you are using the appropriate stripping agent for your target metal. While mineral acids like H₂SO₄ and HCl are common, specific systems may require different reagents. For instance, sodium carbonate solutions can be effective for stripping uranium, though they can lead to some extractant loss.[2]

    • Increase Stripping Agent Concentration: Gradually increase the concentration of your stripping acid. For example, for difficult-to-strip metals, a higher molarity of acid will be more effective.

    • Optimize Physical Parameters: Increase the mixing intensity (stirring speed) and/or the contact time in your mixer-settler or separation funnel to ensure equilibrium is reached.

    • Consider a Multi-Stage Stripping Process: A counter-current stripping circuit with multiple stages will be more effective than a single-stage process.

    • For Iron (Fe³⁺) Removal: If iron accumulation is the issue, standard stripping agents are often ineffective. Consider using a concentrated phosphoric acid solution (15-27N) or an oxalic acid solution, which have been shown to be effective for stripping iron from D2EHPA.[1][3]

Problem 2: Phase Disengagement Issues (Emulsions or Crud Formation)

Q: I am observing stable emulsions or a solid-like "crud" at the organic-aqueous interface after mixing. What causes this and how can I prevent it?

A: Crud and emulsion formation are significant operational problems that can lead to solvent loss and process downtime.

  • Possible Causes:

    • Presence of Fine Solid Particles: Fine solids from the initial leaching stage can accumulate at the interface, stabilizing emulsions.

    • High pH and Metal Hydrolysis: At higher pH values, some metals can hydrolyze and precipitate, contributing to crud formation.

    • Third-Phase Formation: Under certain conditions of high metal loading, a third, heavy organic phase can form, which can be mistaken for or contribute to crud.[4][5] This is particularly common in rare earth element (REE) extraction.[4][5]

    • Organic Reagent Degradation: Degradation products of D2EHPA or the diluent can act as surfactants, stabilizing emulsions.

    • High Shear Mixing: Excessive mixing energy can create very fine droplets that are slow to coalesce.

  • Troubleshooting Steps:

    • Improve Feed Clarification: Ensure the aqueous feed to the solvent extraction circuit is thoroughly filtered to remove all suspended solids.

    • Control pH: Maintain the pH of the system within the optimal range to prevent metal precipitation.

    • Modify Organic Phase Composition: The addition of a modifier, such as tri-n-butyl phosphate (TBP) or a long-chain alcohol (e.g., decanol), to the organic phase can often prevent third-phase formation and break emulsions.[4][5]

    • Adjust Mixer Energy: Reduce the impeller speed in your mixers to avoid generating excessively fine droplets.

    • Analyze and Treat Crud: If crud has already formed, it should be removed from the system and treated separately to recover the entrained organic phase.

Problem 3: Gradual Loss of Extraction Efficiency Over Several Cycles

Q: After recycling my D2EHPA several times, its ability to extract the target metal has noticeably decreased. Why is this happening?

A: A decline in extraction efficiency points towards a change in the chemical composition of your organic phase.

  • Possible Causes:

    • Solvent Degradation: D2EHPA can undergo hydrolysis, especially in highly acidic environments, leading to the formation of mono-(2-ethylhexyl)phosphoric acid (M2EHPA) and other less effective compounds.[6]

    • Accumulation of Impurities: Certain co-extracted metals that are not effectively stripped (e.g., Fe³⁺) will accumulate in the organic phase, reducing the amount of "free" D2EHPA available for extracting the target metal.[1]

    • Solvent Loss (Solubility): D2EHPA has some solubility in the aqueous phase, which can lead to a gradual decrease in its concentration in the organic phase over many cycles.[7][8][9] This loss is significantly influenced by pH, with higher pH values increasing solubility.[7][8]

  • Troubleshooting Steps:

    • Perform an Organic Phase "Scrub" or Wash: Periodically wash the recycled organic phase to remove accumulated impurities. For iron, a strip with phosphoric or oxalic acid is recommended.[1][3]

    • Analyze Organic Phase Composition: Use techniques like titration or gas chromatography (GC) to determine the concentration of D2EHPA and identify potential degradation products.

    • Control pH in the Circuit: Maintain the lowest possible pH in the aqueous phases where D2EHPA is present to minimize its solubility and loss.

    • Top-Up with Fresh D2EHPA: Based on analysis, add fresh D2EHPA to the circuit to replenish losses and maintain the desired concentration.

    • Consider a Solvent Purification Step: In large-scale operations, a portion of the organic phase can be diverted to a separate process for purification and removal of degradation products. A patented process uses agents like 2-methoxyethanol and ethylene glycol to separate and recover D2EHPA from spent solvent.[10]

Frequently Asked Questions (FAQs)

Q1: What is D2EHPA and why is it used in hydrometallurgy?

A1: D2EHPA (Di-(2-ethylhexyl)phosphoric acid) is an acidic organophosphorus extractant widely used in solvent extraction.[7][11][12] It is favored for its high selectivity and efficiency in extracting a variety of metals, including rare earth elements, cobalt, nickel, zinc, uranium, and vanadium, from aqueous solutions.[2][7][11] It functions via a cation exchange mechanism.

Q2: How do I prepare a D2EHPA organic solution for an experiment?

A2: D2EHPA is a viscous liquid and is typically diluted in an organic, non-polar solvent (diluent) like kerosene or other high-purity aliphatic hydrocarbons.[2][11] A typical procedure involves diluting the required volume of D2EHPA in the diluent to achieve the desired concentration (e.g., 10-30 vol%).[11] For some applications, a modifier is also added to this mixture.

Q3: What is "saponification" of D2EHPA and when should I use it?

A3: Saponification is the process of pre-neutralizing the acidic D2EHPA with a base, typically sodium hydroxide (NaOH), before the extraction step.[3][13] This converts the D2EHPA (often represented as HR) to its sodium salt (NaR). During extraction, the target metal cation (Mⁿ⁺) exchanges with Na⁺ instead of H⁺. This is beneficial because it prevents the release of H⁺ into the aqueous phase, thus maintaining a higher pH which can be crucial for the efficient extraction of certain metals like iron.[3] The iron extraction rate from a simulated Ni-Cd battery leachate, for instance, increased from 65.12% with untreated D2EHPA to over 95% with D2EHPA that was 70% saponified.[3]

Q4: What factors influence the loss of D2EHPA to the aqueous phase?

A4: The primary factors influencing D2EHPA loss are pH and the salt concentration of the aqueous phase.[7] D2EHPA solubility increases significantly at a pH above 4.[8] Low salt concentrations in the aqueous phase also lead to higher D2EHPA losses.[7] The presence of certain metals can decrease the amount of D2EHPA dissolved in the aqueous phase as the metal-D2EHPA complex forms and remains in the organic phase.[8]

Q5: Can D2EHPA be recycled? How many times?

A5: Yes, a major advantage of D2EHPA is its ability to be recycled. After the metal is stripped from the organic phase, the regenerated D2EHPA can be reused in the extraction stage. The number of cycles depends on the process conditions. In one study on copper recovery, the synergistic D2EHPA-Cyanex 302 organic phase was recycled four times with the copper extraction efficiency remaining consistently around 97%.[14] In industrial applications, with proper impurity control and replenishment, the solvent can be used for many cycles.

Data Presentation

Table 1: D2EHPA Regeneration and Performance Data

ParameterMetalConditionsResultReference
Extraction Efficiency Iron (Fe³⁺)1.0 M D2EHPA (70% saponified), pH 1.0, O:A=1:1>95% (single stage)[3]
Zinc (Zn²⁺)20% D2EHPA in kerosene98.42%[13]
Copper (Cu²⁺)0.01 M D2EHPA + 0.025 M Cyanex 302~100%[14]
Stripping Efficiency Iron (Fe³⁺)Loaded organic from above, 1.0 M Oxalic Acid, 40 min, 313 K>85% (single stage)[3]
Rare Earths (Y, Ho, Yb)Loaded D2EHPA, stripped with H₂SO₄60-78%
Recycling Performance Copper (Cu²⁺)D2EHPA-Cyanex 302 system~97% extraction efficiency maintained after 4 cycles[14]
Solvent Recovery D2EHPAFrom spent solvent using 2-methoxyethanol & ethylene glycol98% recovery of D2EHPA

Experimental Protocols

Protocol 1: Regeneration of Iron-Loaded D2EHPA using Oxalic Acid

This protocol describes a bench-scale procedure for stripping iron (III) from a D2EHPA-kerosene solution.

  • Preparation:

    • Prepare a 1.0 M oxalic acid stripping solution by dissolving 126.07 g of oxalic acid dihydrate in deionized water to make 1 L of solution.

    • Obtain a sample of the iron-loaded D2EHPA organic phase.

  • Stripping Procedure:

    • In a separatory funnel, combine the iron-loaded organic phase and the 1.0 M oxalic acid solution at a phase ratio (Organic:Aqueous) of 1:1.

    • Shake the funnel vigorously for 40 minutes to ensure thorough mixing and contact between the phases. A mechanical shaker is recommended for consistency.

    • Allow the phases to disengage for at least 30 minutes. The lower aqueous phase will contain the stripped iron oxalate.

    • Drain the aqueous phase. The remaining organic phase is the regenerated D2EHPA.

  • Analysis:

    • Analyze the iron concentration in the organic phase before and after stripping using Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) to determine the stripping efficiency.

Protocol 2: Saponification of D2EHPA for Enhanced Extraction

This protocol details the partial neutralization of D2EHPA prior to an extraction experiment.

  • Preparation:

    • Prepare the D2EHPA organic solution to the desired concentration (e.g., 1.0 M D2EHPA in kerosene).

    • Prepare a concentrated NaOH solution (e.g., 10 M).

  • Saponification Procedure:

    • Calculate the volume of NaOH solution needed for the desired saponification rate (e.g., 70%). This is based on the moles of D2EHPA in the organic phase.

      • Moles D2EHPA = Molarity × Volume

      • Moles NaOH needed = Moles D2EHPA × Desired Saponification %

    • In a beaker with vigorous stirring, slowly add the calculated volume of NaOH solution to the D2EHPA organic phase.

    • Continue stirring for 20-30 minutes to ensure the reaction is complete. The solution may become more viscous.

  • Usage:

    • The resulting saponified organic phase is now ready for use in the extraction experiment. Note that this process introduces sodium into the system.

Visualizations

D2EHPA_Regeneration_Workflow cluster_extraction Extraction Circuit cluster_stripping Stripping Circuit Aqueous_Feed Aqueous Feed (Metal-Rich) Mixer_Extractor Mixer-Settler (Extraction) Aqueous_Feed->Mixer_Extractor Organic_Feed Regenerated D2EHPA (Organic Phase) Organic_Feed->Mixer_Extractor Loaded_Organic Loaded D2EHPA (Metal-Organic Complex) Mixer_Extractor->Loaded_Organic Phase Raffinate Raffinate (Metal-Depleted Aqueous) Mixer_Extractor->Raffinate Separation Stripping_Agent Stripping Agent (e.g., H₂SO₄) Mixer_Stripper Mixer-Settler (Stripping) Stripping_Agent->Mixer_Stripper Mixer_Stripper->Organic_Feed Recycle Stripped_Metal Concentrated Metal Solution (Product) Mixer_Stripper->Stripped_Metal Loaded_Organic->Mixer_Stripper

Caption: Workflow for a typical D2EHPA solvent extraction and regeneration circuit.

Troubleshooting_Tree Start Problem Encountered in D2EHPA Circuit Q1 What is the primary issue? Start->Q1 A1_Strip Poor Stripping Efficiency Q1->A1_Strip Stripping A1_Phase Phase Disengagement (Emulsion/Crud) Q1->A1_Phase Separation A1_Loss Decreased Extraction Efficiency Over Time Q1->A1_Loss Performance Q2_Strip Is Iron (Fe³⁺) present? A1_Strip->Q2_Strip Q2_Phase Are fine solids visible in feed? A1_Phase->Q2_Phase Q2_Loss Is a specific impurity (like Fe³⁺) accumulating? A1_Loss->Q2_Loss Sol_Strip_Fe Use Stronger Stripping Agent: - Concentrated H₃PO₄ - Oxalic Acid Q2_Strip->Sol_Strip_Fe Yes Sol_Strip_Gen General Solutions: - Increase Acid Concentration - Increase Contact Time/Mixing - Implement Multi-Stage Stripping Q2_Strip->Sol_Strip_Gen No Sol_Phase_Filter Improve Feed Clarification (Filtration) Q2_Phase->Sol_Phase_Filter Yes Sol_Phase_Modifier Other Causes: - Add Modifier (e.g., TBP) - Control pH - Reduce Mixer Shear Q2_Phase->Sol_Phase_Modifier No Sol_Loss_Scrub Perform Periodic Organic 'Scrub' Wash Q2_Loss->Sol_Loss_Scrub Yes Sol_Loss_Gen General Degradation/Loss: - Analyze & Top-Up D2EHPA - Minimize Aqueous pH - Check for Degradation Products Q2_Loss->Sol_Loss_Gen No

Caption: Decision tree for troubleshooting common D2EHPA regeneration issues.

References

Technical Support Center: The Impact of Temperature on D2EHPA Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support hub is designed for researchers, scientists, and drug development professionals to provide guidance and answer questions related to the influence of temperature on the extraction efficiency of Di-(2-ethylhexyl) phosphoric acid (D2EHPA).

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the efficiency of metal extraction with D2EHPA?

A1: The extraction of metals using D2EHPA is typically an exothermic process, meaning that the reaction releases heat.[1] Consequently, an increase in temperature generally leads to a decrease in the extraction efficiency of metals.[1][2] Conversely, the stripping process, which involves recovering the extracted metal from the organic phase, is often enhanced at higher temperatures.

Q2: Does temperature affect the extraction of all metals in the same way?

A2: While the exothermic nature of D2EHPA extraction is a common trend, the magnitude of the temperature effect can differ for various metals. For instance, in the extraction of rare earth elements (REEs) such as neodymium (Nd) and dysprosium (Dy), a notable decrease in extraction efficiency has been observed as the temperature is increased from 30 °C to 60 °C.[2] Similarly, the extraction of iron (Fe³⁺) with D2EHPA has also been identified as an exothermic process.[3]

Q3: Can temperature be utilized to selectively extract one metal from a mixture?

A3: Yes, temperature can be a critical parameter for optimizing the selective separation of metals. By controlling the temperature, it is possible to exploit the different temperature dependencies of the extraction efficiencies for various metals, thereby improving the separation factor. For example, the effective separation of yttrium and iron can be achieved within a temperature range of 283–300 K under non-equilibrium conditions.[4]

Q4: What is the recommended temperature range for D2EHPA extraction processes?

A4: The optimal temperature for D2EHPA extraction is highly dependent on the specific metal being targeted, the composition of the aqueous feed solution, and whether the goal is extraction or stripping. For many extraction procedures, operating at or near room temperature (around 30 °C) is often a suitable starting point to maximize efficiency.[2] For stripping operations, however, higher temperatures in the range of 40-60°C are generally more effective.

Q5: How does temperature impact the stability of the D2EHPA extractant?

A5: Elevated temperatures, particularly above 35 °C, can potentially cause the degradation of the D2EHPA extractant.[2] This degradation can lead to a reduction in extraction efficiency and result in economic losses. Therefore, it is important to operate within a temperature range that ensures the chemical stability of the D2EHPA.

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Decreased extraction efficiency with increased temperature. The extraction reaction is exothermic.1. Lower the operating temperature to the optimal range for your specific metal. 2. Conduct a temperature profile study to determine the temperature at which maximum extraction occurs.
Formation of a third phase or emulsion at higher temperatures. Increased solubility of D2EHPA or its metal complexes in the aqueous phase.[5]1. Reduce the operating temperature. 2. Optimize the pH of the aqueous solution. 3. Adjust the D2EHPA concentration in the organic phase.
Poor phase separation after extraction. Changes in the viscosity and density of the phases due to temperature variations.1. Increase the settling time to allow for complete phase disengagement. 2. Consider using a centrifuge for more rapid and efficient separation. 3. Optimize the temperature to a point that facilitates good phase separation.
Inconsistent extraction results at a constant temperature. Fluctuations in the temperature control system.1. Calibrate the temperature controller and sensor. 2. Ensure uniform heating or cooling of the extraction vessel. 3. Continuously monitor and log the temperature throughout the experiment.
Low stripping efficiency at ambient temperature. The stripping process may be endothermic or have a high activation energy.1. Increase the temperature of the stripping solution. For instance, increasing the temperature from 25 to 60 °C can significantly enhance the stripping of rare-earth metals. 2. Optimize the concentration of the stripping agent, such as the acid concentration.

Quantitative Data

The following tables provide a summary of the effect of temperature on the extraction and stripping of various metals using D2EHPA, based on published research data.

Table 1: Effect of Temperature on the Extraction Efficiency of Neodymium (Nd) and Dysprosium (Dy)

Temperature (°C)Nd Extraction Efficiency (%)Dy Extraction Efficiency (%)
3099.499.3
6090.192.2
(Data sourced from a study on the extraction from an acetic acid leaching solution of xenotime)[2]

Table 2: Effect of Temperature on the Stripping of Manganese (Mn)

Temperature (°C)Manganese Recovery
10Lower
50Higher
(Qualitative data indicating that temperatures in the range of 10°C to 50°C enhance the removal of manganese from the D2EHPA-kerosene phase)[6]

Experimental Protocols

Detailed Methodology for Investigating the Effect of Temperature on D2EHPA Extraction Efficiency

This protocol provides a general framework for systematically evaluating the influence of temperature on the extraction of a target metal from an aqueous solution using D2EHPA.

1. Preparation of Aqueous and Organic Phases:

  • Aqueous Phase: Prepare a synthetic aqueous solution containing a known concentration of the target metal ion(s). The chemical composition of the aqueous solution, including pH and the presence of other ions, should mimic the actual feed solution. Adjust the pH to the desired level using appropriate acids or bases.

  • Organic Phase: Prepare the organic extractant solution by dissolving a specific concentration of D2EHPA in a suitable diluent such as kerosene or n-heptane. The concentration of D2EHPA should be determined based on preliminary experiments or existing literature.

2. Extraction Procedure (Batch Experiment):

  • Temperature Control: Utilize a temperature-controlled water bath or a jacketed reaction vessel to maintain a constant and accurate temperature throughout the experiment.

  • Phase Contacting: In a series of separatory funnels or jacketed beakers, combine equal volumes of the prepared aqueous and organic phases (a 1:1 phase ratio is a common starting point).

  • Agitation: Agitate the mixture for a predetermined duration (e.g., 30 minutes) to allow the system to reach equilibrium. The agitation speed should be consistent across all experiments.

  • Temperature Variation: Conduct a series of extraction experiments at different temperatures (e.g., 25°C, 35°C, 45°C, 55°C) while keeping all other parameters, such as pH, D2EHPA concentration, phase ratio, and agitation time, constant.

3. Phase Separation and Analysis:

  • Phase Disengagement: Following agitation, allow the phases to separate completely.

  • Sampling: Carefully separate the aqueous (raffinate) and organic phases.

  • Analysis: Measure the concentration of the metal ion in the raffinate using a suitable analytical method, such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The metal concentration in the organic phase can then be determined by mass balance.

4. Data Calculation and Interpretation:

  • Extraction Efficiency (%E): Calculate the extraction efficiency for each temperature using the following equation: %E = [ ( Ci - Cf ) / Ci ] * 100 where Ci is the initial concentration of the metal in the aqueous phase and Cf is the final concentration of the metal in the aqueous phase.

  • Distribution Coefficient (D): Calculate the distribution coefficient for each temperature: D = [ ( Ci - Cf ) / Cf ] * ( Vaq / Vorg ) where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.

  • Thermodynamic Parameters: To determine the enthalpy of extraction (ΔH), plot ln(D) versus 1/T (where T is the temperature in Kelvin). The slope of the resulting line is equal to -ΔH/R (where R is the ideal gas constant), according to the van't Hoff equation. A negative ΔH value confirms that the extraction is an exothermic process.

Visualizations

Experimental_Workflow Experimental Workflow for Temperature Effect Study cluster_prep 1. Phase Preparation cluster_extraction 2. Extraction Process cluster_analysis 3. Analysis cluster_calculation 4. Data Interpretation Aqueous_Prep Prepare Aqueous Phase (Metal Solution at desired pH) Temp_Control Set and Maintain Desired Temperature Aqueous_Prep->Temp_Control Organic_Prep Prepare Organic Phase (D2EHPA in Diluent) Organic_Prep->Temp_Control Phase_Contact Mix Aqueous and Organic Phases Temp_Control->Phase_Contact Agitation Agitate to Reach Equilibrium Phase_Contact->Agitation Phase_Separation Allow Phases to Separate Agitation->Phase_Separation Aqueous_Analysis Analyze Metal Concentration in Aqueous Phase (Raffinate) Phase_Separation->Aqueous_Analysis Calc_Efficiency Calculate Extraction Efficiency (%) Aqueous_Analysis->Calc_Efficiency Calc_Distribution Calculate Distribution Coefficient (D) Aqueous_Analysis->Calc_Distribution Thermo_Analysis Determine Thermodynamic Parameters (e.g., Enthalpy of Extraction) Calc_Distribution->Thermo_Analysis

Caption: Workflow for studying the effect of temperature on D2EHPA extraction.

References

Synergistic and antagonistic effects with D2EHPA in mixed extractant systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Di-(2-ethylhexyl) phosphoric acid (D2EHPA) in mixed extractant systems.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a mixed extractant system with D2EHPA?

A1: Mixed extractant systems are employed to enhance the separation and extraction of target molecules or ions. This is achieved through synergistic effects, where the combined effect of the extractants is greater than the sum of their individual effects. These systems can also be used to overcome certain limitations of using D2EHPA alone, such as difficult stripping or poor phase separation.[1][2][3]

Q2: What are common synergistic and antagonistic agents used with D2EHPA?

A2:

  • Synergistic Agents:

    • Organophosphorus Extractants: Cyanex 272 and Cyanex 302 are often used with D2EHPA to improve the separation of metals like cobalt and nickel.[3][4]

    • Neutral Extractants: Tri-n-butyl phosphate (TBP) can act as a synergist or a modifier depending on the system.[1]

    • Alcohols: Long-chain alcohols like 1-octanol and 1-decanol can enhance extraction.[5][6]

  • Antagonistic Agents:

    • Impurities: Mono-(2-ethylhexyl) phosphoric acid (M2EHPA), a common impurity in commercial D2EHPA, can have an antagonistic effect on the co-extraction of metals like zinc and cadmium.[2]

    • In some systems, the addition of a second extractant can lead to a decrease in extraction efficiency, an effect known as antagonism. This can occur due to unfavorable interactions between the extractants in the organic phase.

Q3: How does pH influence the extraction efficiency of D2EHPA systems?

A3: The pH of the aqueous phase is a critical parameter in solvent extraction with D2EHPA. Generally, the extraction of metal ions increases with an increase in pH.[2][4] However, at excessively high pH values (typically above 6-7), the dissolution of D2EHPA into the aqueous phase increases significantly, leading to extractant loss.[7][8] The optimal pH for extraction is specific to the target ion and the composition of the mixed extractant system.[9][10]

Troubleshooting Guide

Issue 1: Third-Phase Formation

Symptom: The formation of a third, often viscous and dark, phase at the interface between the aqueous and organic phases during extraction. This can lead to membrane fouling in systems like hollow fiber renewal liquid membranes (HFRLMs) and decreased mass transfer efficiency.[11]

Possible Causes:

  • High concentrations of the extracted metal complexes in the organic phase.

  • The polarity of the extractant and metal complexes leading to incompatibility with apolar aliphatic diluents.[11]

  • Insufficient concentration of a suitable modifier.

Solutions:

  • Incorporate a Modifier: Add a modifier like tri-n-butyl phosphate (TBP) or a long-chain alcohol (e.g., 1-decanol) to the organic phase. Modifiers are typically hydrophobic and amphiphilic molecules that can increase the solubility of the metal-extractant complexes in the organic diluent.[1][6][11]

  • Adjust Extractant Concentration: In some cases, increasing the D2EHPA concentration can prevent third-phase formation.[11]

  • Choose an Appropriate Diluent: Aromatic diluents can have stronger interactions with organophosphorus extractants compared to aliphatic diluents, potentially reducing aggregation and third-phase formation.[11]

Issue 2: Poor Extraction or Stripping Efficiency

Symptom: The percentage of the target molecule extracted into the organic phase is lower than expected, or the back-extraction (stripping) from the loaded organic phase is incomplete.

Possible Causes:

  • Suboptimal pH: The pH of the aqueous phase may not be in the optimal range for the target molecule.[4]

  • Antagonistic Effects: The presence of an antagonistic agent or impurity in the system.[2] For example, the decomposition of D2EHPA can yield M2EHPA which can have undesirable antagonistic effects.[2]

  • Strong Metal-Extractant Complex: The formed complex between the target molecule and the extractant may be too stable, making stripping difficult.

Solutions:

  • Optimize pH: Systematically vary the pH of the aqueous phase to determine the optimal value for extraction.[9]

  • Modifier Addition: The addition of a modifier like TBP can sometimes improve stripping performance.[2]

  • Change Stripping Agent: Use a different stripping agent or adjust its concentration. For instance, sulfuric acid is commonly used for stripping.[4]

  • Purify D2EHPA: If impurities are suspected, consider purifying the commercial D2EHPA.

Issue 3: Inconsistent or Irreproducible Results

Symptom: Significant variations in extraction efficiency or separation factors between seemingly identical experiments.

Possible Causes:

  • Variable Contact Time: Insufficient or inconsistent mixing time can prevent the system from reaching equilibrium.

  • Temperature Fluctuations: Extraction processes can be temperature-dependent.[4]

  • Degradation of Extractants: D2EHPA can degrade over time, especially under harsh conditions, leading to the formation of impurities with different extraction properties.[2]

Solutions:

  • Standardize Experimental Conditions: Ensure consistent parameters such as aqueous/organic phase ratio (A/O), contact time, and temperature for all experiments.[12]

  • Monitor Extractant Quality: Periodically check the purity of the D2EHPA and other reagents.

  • Control Temperature: Conduct experiments in a temperature-controlled environment.

Data Presentation

Table 1: Synergistic Extraction of Zinc and Manganese with D2EHPA and Cyanex 272

D2EHPA:Cyanex 272 RatioTarget MetalpH for 50% Extraction (pH₀.₅)
20% D2EHPAZinc~2.5
20% D2EHPAManganese~4.0
20% Cyanex 272Zinc~3.5
20% Cyanex 272Manganese~5.0
5% D2EHPA + 15% Cyanex 272Zinc~3.0
5% D2EHPA + 15% Cyanex 272Manganese~5.5

Data extracted from graphical representations in[4]

Table 2: Effect of Modifiers on Yttrium (III) Third-Phase Formation in 10 v/v% D2EHPA in Kerosene

ModifierModifier Concentration (v/v%)Limiting Organic Concentration (LOC) of Y(III) (mM)
None0%Lower (prone to third-phase formation)
TBP1%Higher
TBP3%Higher
TBP5%Higher
1-decanol1%Higher
1-decanol3%Higher
1-decanol5%Higher

Qualitative data interpretation from[11]

Experimental Protocols

Protocol 1: General Solvent Extraction Procedure

This protocol outlines the basic steps for a batch solvent extraction experiment.

Materials:

  • D2EHPA

  • Co-extractant or modifier (e.g., TBP, Cyanex 272)

  • Organic diluent (e.g., kerosene, n-hexane)

  • Aqueous solution containing the target metal ion(s)

  • Acid (e.g., H₂SO₄) and base (e.g., NaOH) for pH adjustment

  • Separatory funnels or beakers with magnetic stirrers

  • pH meter

  • Analytical instrument for metal ion concentration measurement (e.g., AAS, ICP-OES)

Procedure:

  • Organic Phase Preparation: Prepare the organic phase by dissolving the desired concentrations of D2EHPA and any co-extractant/modifier in the organic diluent.

  • Aqueous Phase Preparation: Prepare the aqueous feed solution containing the metal ions of interest at a known concentration. Adjust the pH of the aqueous solution to the desired value using acid or base.[9]

  • Extraction:

    • Place equal volumes of the aqueous and organic phases (e.g., 25 mL each) into a separatory funnel or beaker.[6][12]

    • Mix the two phases vigorously for a predetermined contact time (e.g., 10-30 minutes) to ensure equilibrium is reached.[12]

    • Allow the phases to separate.

  • Phase Separation: Carefully separate the aqueous and organic phases.

  • Analysis:

    • Measure the concentration of the metal ion(s) remaining in the aqueous phase (raffinate).

    • The concentration in the organic phase can be determined by mass balance or by stripping the metal from the organic phase and analyzing the stripping solution.

  • Calculation of Extraction Efficiency:

    • The distribution coefficient (D) is calculated as the ratio of the metal concentration in the organic phase to that in the aqueous phase.

    • The percentage extraction (%E) is calculated as: %E = (D / (D + Vₐ/Vₒ)) * 100, where Vₐ and Vₒ are the volumes of the aqueous and organic phases, respectively.

Protocol 2: Stripping of Metal Ions from Loaded Organic Phase

Materials:

  • Loaded organic phase from the extraction step

  • Stripping solution (e.g., sulfuric acid)

  • Separatory funnels or beakers with magnetic stirrers

  • Analytical instrument for metal ion concentration measurement

Procedure:

  • Contacting:

    • Place a known volume of the loaded organic phase and the stripping solution into a separatory funnel or beaker.

    • Mix the two phases for a sufficient time to allow for the transfer of the metal ions from the organic to the aqueous phase.

  • Phase Separation: Allow the phases to separate and collect the aqueous stripping solution.

  • Analysis: Measure the concentration of the metal ion(s) in the aqueous stripping solution.

Visualizations

Synergistic_Extraction_Mechanism Synergistic Extraction Mechanism with D2EHPA and a Synergist (S) cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_aq Metal Ion (Mⁿ⁺) Complex M(D2EHPA)ₙSₘ M_aq->Complex Extraction D2EHPA D2EHPA D2EHPA->Complex S Synergist (S) S->Complex

Caption: A simplified diagram illustrating the formation of a mixed metal-extractant complex in a synergistic solvent extraction system.

References

Technical Support Center: Improving Stripping Efficiency of Metals from Loaded D2EHPA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the stripping efficiency of metals from Di-2-ethylhexyl phosphoric acid (D2EHPA).

Troubleshooting Guide & FAQs

Q1: What are the primary factors that lead to poor stripping efficiency of metals from D2EHPA?

Low stripping efficiency is often a result of several factors. The stability of the metal-D2EHPA complex is a primary determinant; more stable complexes are inherently more difficult to strip.[1][2] Key operational parameters that influence efficiency include the type and concentration of the stripping agent, temperature, phase ratio (Aqueous/Organic), and contact time. Additionally, the presence of impurities or co-extracted metals can interfere with the stripping of the target metal.[1][3] In some cases, issues like third-phase formation or emulsion can physically hinder the separation process.[4][5]

Q2: How does the concentration of the stripping agent impact efficiency?

The concentration of the stripping agent, typically a strong acid like H₂SO₄ or HCl, is a critical factor. Generally, increasing the acid concentration enhances the stripping degree of metals from the organic phase.[1][3] This is because a higher concentration of H⁺ ions shifts the equilibrium of the stripping reaction towards the release of the metal cation from the D2EHPA complex into the aqueous phase. However, there is often an optimal concentration range beyond which the benefits diminish or even reverse. For instance, for some rare earth elements (REEs), the maximum stripping efficiency is achieved with H₂SO₄ concentrations between 4–6 mol/L.[1] It's important to note that excessively high acid concentrations can lead to degradation of the organic extractant.[6]

Q3: What is the influence of temperature on the metal stripping process?

Temperature can have a significant effect on stripping efficiency, though its impact can vary depending on the metal being stripped. For some metals, increasing the temperature improves stripping performance.[3][7][8] For example, the stripping of certain rare earth elements was found to increase with temperature up to 50°C, after which the effect plateaued.[3] Higher temperatures can enhance reaction kinetics and shift the equilibrium favorably for stripping. However, for some extraction processes, the reaction is exothermic, meaning an increase in temperature can negatively affect extraction and favor stripping.[7] It is also important to consider that higher temperatures can increase the volatilization of the solvent.[7]

Q4: How does the phase ratio (Aqueous/Organic) affect stripping performance?

The ratio of the aqueous phase volume to the organic phase volume (A/O) is a crucial parameter. Increasing the A/O ratio, which means using a larger volume of the aqueous stripping solution relative to the loaded organic phase, generally leads to higher stripping efficiency.[1] A higher A/O ratio provides a larger sink for the stripped metal ions, driving the equilibrium towards the aqueous phase. Conversely, decreasing the organic-to-aqueous (O:A) ratio has been shown to improve stripping.[3] For example, with some rare earth elements, an A/O phase ratio above 0.2 resulted in a stripping degree of over 90%.[1]

Q5: What causes emulsion or "third-phase" formation during stripping and how can it be resolved?

Emulsion and third-phase formation are common problems that hinder efficient phase separation. Emulsions are stable mixtures of the organic and aqueous phases, often caused by high shear mixing, the presence of fine solid particles, or the degradation of the extractant. Third-phase formation is the appearance of a third layer, typically between the aqueous and organic phases, which can be caused by high metal loading in the organic phase or the nature of the diluent used.[4][9]

To mitigate these issues:

  • Reduce mixing intensity: Lowering the stirring speed can prevent the formation of fine droplets that lead to stable emulsions.[5]

  • Add a modifier: The addition of a modifier, such as tributyl phosphate (TBP) or 1-decanol, to the organic phase can help prevent third-phase formation and improve phase separation.[4]

  • Adjust pH: The pH of the aqueous phase can significantly influence the stability of the emulsion.[9]

  • Increase temperature: Gently warming the mixture can sometimes help to break emulsions.

Q6: How can I achieve selective stripping of one metal from a co-loaded D2EHPA?

Selective stripping is crucial when multiple metals are co-extracted. This can be achieved by carefully controlling the stripping conditions to exploit differences in the stability of the metal-D2EHPA complexes.[10][11]

Key strategies include:

  • Stepwise acid concentration: By gradually increasing the concentration of the stripping acid, metals can be stripped sequentially based on their affinity for D2EHPA. For example, light rare earth elements can be stripped with a lower acid concentration (e.g., 1 M H₂SO₄), while heavy rare earth elements require a higher concentration (e.g., 4 M H₂SO₄).[11]

  • Choice of stripping agent: Different acids can exhibit different selectivities for certain metals. For instance, HCl may be more effective for stripping iron, while H₂SO₄ is better for rare earth elements.[3] Oxalic acid is also an effective stripping agent for certain metals like iron.[1][7]

  • Use of complexing agents: Adding a complexing agent to the aqueous stripping phase can selectively pull a target metal from the organic phase.

Data Presentation

Table 1: Effect of Stripping Agent Concentration on Metal Recovery
Metal IonStripping AgentConcentration (mol/L)Stripping Efficiency (%)Reference
Yttrium (Y)H₂SO₄5>90[3]
Erbium (Er)H₂SO₄5>90[3]
Ytterbium (Yb)H₂SO₄5>90[3]
Yttrium (Y)HCl5>80[3]
Erbium (Er)HCl5>80[3]
Iron (Fe)Oxalic Acid0.3796 (in 5 cycles)[1]
Zirconium (Zr)H₂SO₄4Separation factor of 10 from Hf[10]
Table 2: Influence of Temperature and Phase Ratio on Stripping Efficiency
Metal IonTemperature (°C)O:A RatioStripping Efficiency (%)Reference
Rare Earths500.5Improved[3]
Rare Earths30-55VariesO:A ratio more significant than temperature[3]
Manganese (Mn)10-50-Increased with temperature[8]
Yttrium (Y)295 K1:10High[1]
Erbium (Er)295 K1:10High[1]

Experimental Protocols

General Protocol for a Batch Stripping Experiment

This protocol outlines a typical procedure for determining the stripping efficiency of a metal from a loaded D2EHPA organic phase.

  • Preparation of Loaded Organic Phase:

    • Prepare a solution of D2EHPA in a suitable diluent (e.g., kerosene).

    • Contact this organic solution with an aqueous solution containing the metal(s) of interest at a specific pH for a set time to achieve extraction.

    • Separate the two phases and analyze the metal concentration in the aqueous phase before and after extraction to determine the amount of metal loaded into the organic phase.

  • Stripping Procedure:

    • Take a known volume of the loaded organic phase and mix it with a specific volume of the stripping agent (e.g., H₂SO₄ of a certain molarity) in a separatory funnel or a beaker with a magnetic stirrer. The ratio of the volumes determines the A/O or O:A ratio.[3]

    • Agitate the mixture for a predetermined contact time (e.g., 5-30 minutes) at a controlled temperature.[1][3]

    • Allow the phases to disengage completely.

  • Analysis:

    • Separate the aqueous and organic phases.

    • Analyze the concentration of the metal in the aqueous phase (the strip liquor) using appropriate analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

    • The stripping efficiency is calculated as: Stripping Efficiency (%) = (Amount of metal in aqueous phase after stripping / Amount of metal in organic phase before stripping) x 100

Visualizations

Experimental Workflow for Metal Stripping from D2EHPA

G cluster_prep Phase Preparation cluster_extraction Extraction cluster_stripping Stripping cluster_analysis Analysis prep_organic Prepare D2EHPA in Diluent extraction Contact Aqueous and Organic Phases prep_organic->extraction prep_aqueous Prepare Aqueous Metal Solution prep_aqueous->extraction separation1 Separate Loaded Organic Phase extraction->separation1 stripping Mix Loaded Organic with Stripping Agent separation1->stripping stripping_agent Prepare Stripping Agent (e.g., H₂SO₄) stripping_agent->stripping separation2 Separate Strip Liquor and Barren Organic stripping->separation2 analysis Analyze Metal Content in Strip Liquor (ICP-OES/AAS) separation2->analysis calculation Calculate Stripping Efficiency analysis->calculation

Caption: Workflow for a typical metal stripping experiment.

Troubleshooting Logic for Low Stripping Efficiency

G start Low Stripping Efficiency Observed check_acid Is Acid Concentration Optimal? start->check_acid increase_acid Increase Acid Concentration check_acid->increase_acid No check_temp Is Temperature a Factor? check_acid->check_temp Yes increase_acid->check_temp increase_temp Increase Temperature check_temp->increase_temp Yes check_ratio Is Phase Ratio (A/O) High Enough? check_temp->check_ratio No increase_temp->check_ratio increase_ratio Increase A/O Ratio check_ratio->increase_ratio No check_emulsion Emulsion or Third Phase Present? check_ratio->check_emulsion Yes increase_ratio->check_emulsion resolve_emulsion Add Modifier / Adjust Mixing check_emulsion->resolve_emulsion Yes end_node Efficiency Improved check_emulsion->end_node No resolve_emulsion->end_node

Caption: Decision tree for troubleshooting low stripping efficiency.

References

Technical Support Center: D2EHPA Stability in Strong Acids and Oxidizing Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Di-2-ethylhexyl phosphoric acid (D2EHPA) when exposed to strong acids and oxidizing agents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of D2EHPA in acidic conditions?

A1: The stability of D2EHPA in acidic media is primarily influenced by several factors:

  • Acid Concentration: Generally, the solubility and degradation of D2EHPA decrease as the concentration of sulfuric acid increases.[1]

  • Temperature: Higher temperatures can increase the rate of degradation, although some studies show this effect can be minimal within certain ranges.[1]

  • Contact Time: Prolonged exposure to acidic conditions can lead to increased degradation of D2EHPA.[1]

  • Presence of Other Reagents: The presence of certain metal ions and other components in the aqueous phase can influence the stability of D2EHPA.

Q2: What are the typical degradation products of D2EHPA?

A2: The primary degradation product of D2EHPA through hydrolysis is mono-2-ethylhexyl phosphoric acid (M2EHPA). This occurs through the loss of one of the 2-ethylhexyl groups. Further degradation can lead to the formation of phosphoric acid and 2-ethylhexanol. Under strong oxidizing conditions, other oxidation products of the alkyl chains may be formed, though specific literature on this is limited.

Q3: How can I detect and quantify D2EHPA and its degradation products?

A3: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful method for the simultaneous separation and quantification of D2EHPA and M2EHPA.[2]

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used to quantify the volatile degradation product, 2-ethylhexanol.

  • Inductively Coupled Plasma (ICP): ICP can be used to determine the total phosphorus content that has transferred to the aqueous phase, which serves as an indicator of D2EHPA solubility and/or degradation.[1][3]

  • Titration: Acid-base titration can be used to determine the concentration of acidic species like D2EHPA and M2EHPA in the organic phase.

Q4: Is D2EHPA stable in the presence of nitric acid?

A4: D2EHPA is used as an extractant in nitric acid solutions for the separation of various metals, including rare earth elements.[1][4][5] However, strong nitric acid can be an oxidizing agent, and the stability of D2EHPA will depend on the concentration of the acid, temperature, and contact time. While it is functional, some degradation may occur, especially under harsh conditions.

Q5: What is the effect of strong oxidizing agents like hydrogen peroxide, permanganate, or chromate on D2EHPA?

A5: There is limited specific data on the quantitative degradation of D2EHPA by these strong oxidizing agents in the public domain. However, as an organic molecule, D2EHPA is susceptible to oxidation. It is expected that these agents would degrade D2EHPA, potentially cleaving the ester bonds or oxidizing the alkyl chains. It is crucial to perform stability studies under your specific experimental conditions to assess the impact of these oxidizing agents. Hydrogen peroxide is known to be unstable and its decomposition is accelerated by increased temperature and pH.[6]

Troubleshooting Guides

Issue 1: Emulsion Formation During Extraction

Symptoms:

  • A stable, milky layer forms between the aqueous and organic phases.

  • Poor phase separation, making it difficult to recover the desired phase.

Possible Causes:

  • High concentration of surfactant-like molecules in the sample matrix.[7]

  • High shear mixing during the extraction process.[7]

  • Presence of fine solid particles at the interface.

Solutions:

  • Reduce Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize shear forces.[7]

  • Salting Out: Add a neutral salt, such as sodium chloride or sodium sulfate, to the aqueous phase to increase its ionic strength and promote phase separation.[7]

  • Change Solvent: A small addition of a different organic solvent can alter the polarity and help break the emulsion.[7]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.

  • Filtration: Pass the mixture through a phase separation filter paper or a plug of glass wool.[7]

Issue 2: Third-Phase Formation

Symptoms:

  • Formation of a third, often viscous or gel-like, layer between the aqueous and organic phases.

  • This can lead to loss of extractant and extracted metal, and operational difficulties.

Possible Causes:

  • High metal loading in the organic phase.

  • Low D2EHPA concentration.[1]

  • High pH of the aqueous phase.[1][8]

  • Use of linear aliphatic diluents.[1]

Solutions:

  • Increase D2EHPA Concentration: Higher concentrations of D2EHPA can help prevent third-phase formation.[1]

  • Add a Modifier: The addition of a phase modifier, such as tributyl phosphate (TBP) or a long-chain alcohol (e.g., isodecanol), to the organic phase can prevent the formation of a third phase.[1]

  • Control pH: Maintaining a lower pH in the aqueous phase can reduce the tendency for third-phase formation.[1][8]

  • Choose an Appropriate Diluent: Aromatic or cyclic diluents are less prone to third-phase formation compared to linear aliphatic diluents.[1]

  • Manage Metal Loading: Control the amount of metal extracted into the organic phase to avoid oversaturation.

Quantitative Data Summary

The stability of D2EHPA can be quantified by measuring its loss to the aqueous phase over time. The following table summarizes data from a study on the solubility/degradation of D2EHPA in sulfuric acid. The amount of phosphorus in the aqueous phase was measured by ICP as an indicator of D2EHPA loss.

Table 1: Solubility/Degradation of D2EHPA in Sulfuric Acid at 25°C

Time (hours)D2EHPA in Aqueous Phase (ppm P)
1~40
4~75
8~110
16~140
24156
(Data adapted from a study by Azam et al. under specific experimental conditions)[1]

Table 2: Effect of Temperature on D2EHPA Solubility/Degradation in Sulfuric Acid after 24 hours

Temperature (°C)D2EHPA in Aqueous Phase (ppm P)
25156
50Decreasing tendency observed*
(Data adapted from a study by Azam et al. The study noted a decreasing tendency at 50°C for D2EHPA, which may warrant further investigation under specific process conditions)[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of D2EHPA under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of D2EHPA in a strong acid.

1. Materials and Reagents:

  • D2EHPA (of known purity)

  • Strong acid (e.g., sulfuric acid, nitric acid) at the desired concentration

  • Organic diluent (e.g., kerosene, dodecane)

  • Deionized water

  • Standard solutions of D2EHPA, M2EHPA, and 2-ethylhexanol for analytical calibration

  • HPLC-MS system

  • GC-FID or GC-MS system

  • Thermostatically controlled shaker or water bath

2. Procedure:

  • Prepare a stock solution of D2EHPA in the chosen organic diluent at a known concentration (e.g., 0.1 M).

  • In a series of sealed glass vials, mix equal volumes of the D2EHPA organic solution and the strong acid solution.

  • Include a control sample with the D2EHPA organic solution and deionized water.

  • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C, 50°C, 70°C).

  • At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), remove a vial from each condition.

  • Allow the phases to separate completely. If necessary, centrifuge the samples to ensure clear phase separation.

  • Carefully separate the aqueous and organic phases.

  • Analysis of the Organic Phase:

    • Dilute an aliquot of the organic phase with a suitable solvent (e.g., methanol).

    • Analyze the diluted sample by HPLC-MS to quantify the remaining D2EHPA and the formation of M2EHPA.

    • Analyze another aliquot by GC to quantify the formation of 2-ethylhexanol.

  • Analysis of the Aqueous Phase:

    • Analyze the aqueous phase by ICP to determine the total phosphorus content, which indicates the amount of D2EHPA and its phosphorus-containing degradation products that have partitioned into the aqueous phase.

3. Data Analysis:

  • Plot the concentration of D2EHPA in the organic phase as a function of time for each condition to determine the degradation rate.

  • Plot the concentration of M2EHPA and 2-ethylhexanol as a function of time to understand the formation of degradation products.

  • Calculate the percentage of D2EHPA degradation at each time point.

Protocol 2: HPLC-MS Method for the Analysis of D2EHPA and M2EHPA

This protocol provides a starting point for developing an HPLC-MS method for the simultaneous analysis of D2EHPA and its primary degradation product, M2EHPA. Method optimization will be required for specific instrumentation and sample matrices.

1. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., Phenomenex LUNA C18, 4.6 mm x 250 mm) is a suitable starting point.[2]

  • Mobile Phase: A gradient elution using a mixture of methanol and water containing a buffer such as ammonium acetate (e.g., 50 mmol).[2]

    • Example Gradient: Start with a lower concentration of methanol and gradually increase it over the run to elute the compounds.

  • Flow Rate: Typically around 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

  • Injection Volume: 10-20 µL.

2. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is effective for these acidic compounds.

  • Detection Mode:

    • SCAN mode: To identify the molecular ions of D2EHPA (m/z 321.2) and M2EHPA (m/z 211.1).

    • Selected Ion Monitoring (SIM) mode: For enhanced sensitivity and quantitative analysis of the target compounds.[2]

  • Nebulizer Gas and Drying Gas: Optimize the flow rates and temperature according to the instrument manufacturer's recommendations.

3. Sample Preparation:

  • Dilute the organic phase samples with the initial mobile phase composition or a compatible solvent like methanol to ensure the analytes are within the calibration range.

  • Filter the samples through a 0.45 µm syringe filter before injection to protect the HPLC system.

4. Calibration:

  • Prepare a series of standard solutions containing known concentrations of D2EHPA and M2EHPA in the same diluent as the samples.

  • Generate a calibration curve by plotting the peak area against the concentration for each analyte.

Visualizations

D2EHPA_Degradation_Pathway D2EHPA D2EHPA (Di-2-ethylhexyl phosphoric acid) M2EHPA M2EHPA (Mono-2-ethylhexyl phosphoric acid) D2EHPA->M2EHPA Hydrolysis (+H2O, -C8H17OH) Alcohol 2-Ethylhexanol D2EHPA->Alcohol M2EHPA->Alcohol PhosphoricAcid Phosphoric Acid M2EHPA->PhosphoricAcid Hydrolysis (+H2O, -C8H17OH)

Caption: Hydrolytic degradation pathway of D2EHPA.

Troubleshooting_Emulsion Start Emulsion Observed Q1 Is vigorous shaking used? Start->Q1 A1_Yes Reduce agitation to gentle swirling Q1->A1_Yes Yes A1_No Proceed to next step Q1->A1_No No Q2 Is the sample matrix complex (e.g., high in fats/proteins)? A1_No->Q2 A2_Yes Add salt (salting out) or consider centrifugation Q2->A2_Yes Yes A2_No Consider changing solvent polarity or using phase separation paper Q2->A2_No No

Caption: Troubleshooting workflow for emulsion formation.

References

Technical Support Center: Mitigating the Environmental Impact of D2EHPA in Wastewater

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing Di-2-ethylhexyl phosphoric acid (D2EHPA) in wastewater. Here you will find frequently asked questions, troubleshooting guides for common experimental challenges, detailed experimental protocols, and comparative data on various mitigation techniques.

Frequently Asked Questions (FAQs)

Q1: What is D2EHPA and why is it a concern in wastewater?

Di-2-ethylhexyl phosphoric acid (D2EHPA) is an organophosphorus compound primarily used as a solvent extractant in hydrometallurgy for the recovery of metals such as copper, nickel, cobalt, and rare earth elements.[1][2] Its application in these processes can lead to its discharge into wastewater streams. The environmental concern stems from its potential toxicity to aquatic organisms and its persistence in the environment.[3]

Q2: What are the primary methods for removing D2EHPA from wastewater?

The main approaches for mitigating D2EHPA in aqueous solutions include:

  • Adsorption: Utilizing solid-phase extractants or resins to bind D2EHPA.

  • Advanced Oxidation Processes (AOPs): Employing highly reactive radicals to degrade the D2EHPA molecule.

  • Biodegradation: Using microorganisms to break down the compound.

  • Solvent Extraction Control: Optimizing process parameters to minimize D2EHPA dissolution into the aqueous phase during industrial processes.

Q3: How does pH affect the stability and removal of D2EHPA in wastewater?

The pH of the wastewater is a critical factor influencing the state and solubility of D2EHPA. D2EHPA is an acidic extractant, and its dissolution in the aqueous phase increases significantly at a pH above 4, leveling off around pH 6-7.[4] This is due to the deprotonation of the molecule, making it more soluble in water.[4][5] Therefore, pH control is a crucial aspect of both preventing D2EHPA contamination and optimizing its removal. For instance, in metal extraction, a lower pH can favor the organic phase, while for certain removal techniques, a specific pH range is required for optimal efficiency.

Q4: What are the common analytical methods to quantify D2EHPA concentrations in water samples?

Accurate quantification of D2EHPA in wastewater is essential for monitoring and evaluating the effectiveness of treatment processes. Common analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for identifying and quantifying D2EHPA.

  • High-Performance Liquid Chromatography (HPLC): Often used with a UV or mass spectrometry detector for the analysis of D2EHPA.

  • Spectrophotometry: Can be used for quantification, sometimes after a colorimetric reaction.[2]

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at D2EHPA removal.

Adsorption Experiments
Issue Possible Cause(s) Troubleshooting Steps
Low D2EHPA removal efficiency - Inappropriate adsorbent material.- Non-optimal pH.- Insufficient contact time.- Adsorbent dosage is too low.- Test different types of resins (e.g., Amberlite XAD series).- Adjust the pH of the solution; for D2EHPA adsorption on resins like Amberlite XAD7, the optimal pH range can be between 4 and 7.[6]- Increase the contact time to ensure equilibrium is reached.[6]- Increase the amount of adsorbent in the solution.
Inconsistent results between replicates - Inhomogeneous mixing of adsorbent and wastewater.- Variation in temperature.- Inaccurate measurement of D2EHPA concentration.- Ensure vigorous and consistent stirring during the experiment.- Conduct experiments in a temperature-controlled environment.- Calibrate analytical instruments and prepare fresh standards.
Adsorbent regeneration is ineffective - Strong binding of D2EHPA to the adsorbent.- Inappropriate stripping agent.- Test different stripping agents, such as acidic or alkaline solutions, or organic solvents.- Optimize the concentration and contact time of the stripping agent.
Advanced Oxidation Process (AOP) Experiments
Issue Possible Cause(s) Troubleshooting Steps
Incomplete degradation of D2EHPA - Insufficient oxidant dosage (e.g., H₂O₂, O₃).- Non-optimal pH for radical formation.- Presence of radical scavengers in the wastewater matrix.- Inadequate UV intensity or contact time.- Increase the concentration of the oxidant.- Adjust the pH to the optimal range for the specific AOP (e.g., acidic conditions for Fenton processes).[7]- Pre-treat the wastewater to remove interfering substances.- Increase the UV lamp power or the duration of the experiment.
Formation of undesirable byproducts - Incomplete mineralization of D2EHPA.- Increase the reaction time or oxidant dosage to promote complete degradation to CO₂, H₂O, and inorganic acids.- Analyze for potential degradation byproducts using techniques like GC-MS.
Low reproducibility - Fluctuations in UV lamp output.- Inconsistent temperature control.- Variations in wastewater composition.- Allow the UV lamp to stabilize before starting the experiment.- Use a temperature-controlled reactor.- Use a consistent source of wastewater or a synthetic wastewater with a defined composition for initial experiments.

Quantitative Data on Mitigation Techniques

The following tables summarize quantitative data from various studies on D2EHPA and similar compounds' removal from wastewater.

Table 1: Performance of Advanced Oxidation Processes (AOPs) for DEHP/D2EHPA Removal
AOP Method Initial Conc. Key Parameters Removal Efficiency (%) Contact Time Reference
UV5 mg/L-43%30 min[8][9]
Ozonation5 mg/L-50%30 min[8][9]
UV/O₃5 mg/LOzone dosage: 200 mg/h93%30 min[8][9]
Electrochemical Oxidation (Nb/BDD anode)100 µg/LCurrent intensity: 0.2 A, Electrolyte: 1 g/L Na₂SO₄81%90 min[10]
Electrochemical Oxidation (Ti/IrO₂-RuO₂ anode)100 µg/LCurrent intensity: 0.2 A, Electrolyte: 1 g/L Na₂SO₄70%90 min[10]
Table 2: Adsorption of D2EHPA onto Resins
Adsorbent Target Ion Adsorption Capacity Equilibrium Time Optimal pH Reference
Amberlite XAD7-D2EHPAZn(II)~5.0 mg/g30 min4-7[6]
Amberlite XAD7-D2EHPACd(II)~4.5 mg/g30 min4-8[6]
D2EHPA-TBP Impregnated Resin (D-TIR)V(IV)29.75 mg/g> 16 h1.8[11]

Experimental Protocols

Protocol 1: D2EHPA Removal Using UV/O₃ Advanced Oxidation Process

Objective: To determine the efficiency of the UV/O₃ process for the degradation of D2EHPA in an aqueous solution.

Materials:

  • D2EHPA stock solution

  • Deionized water

  • UV reactor with an ozone generator

  • Gas chromatography-mass spectrometry (GC-MS) for analysis

  • pH meter and adjustment solutions (e.g., H₂SO₄, NaOH)

Procedure:

  • Prepare a synthetic wastewater sample by spiking a known concentration of D2EHPA (e.g., 5 mg/L) into deionized water.

  • Adjust the pH of the solution to the desired value.

  • Place a specific volume of the contaminated water into the UV reactor.

  • Turn on the ozone generator and set the desired ozone dosage (e.g., 200 mg/h).

  • Simultaneously, turn on the UV lamp.

  • Collect samples at predetermined time intervals (e.g., 5, 10, 15, 20, 25, 30 minutes).

  • Immediately quench the reaction in the collected samples to stop the oxidation process (e.g., by adding sodium thiosulfate).

  • Extract the D2EHPA from the aqueous samples using a suitable solvent (e.g., n-hexane).

  • Analyze the extracted samples using GC-MS to determine the residual D2EHPA concentration.

  • Calculate the removal efficiency at each time point using the formula: Removal Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

Protocol 2: D2EHPA Adsorption Using Impregnated Resin

Objective: To evaluate the adsorption capacity of a D2EHPA-impregnated resin for a target metal ion (as a proxy for understanding D2EHPA's interaction with the resin).

Materials:

  • Amberlite XAD resin (e.g., XAD7 or XAD-16HP)

  • D2EHPA

  • Organic solvent (e.g., ethanol, petroleum ether)

  • Aqueous solution containing a target metal ion (e.g., Zn(II), Cd(II), or V(IV))

  • Shaker or magnetic stirrer

  • pH meter

  • Analytical instrument for metal ion quantification (e.g., Atomic Absorption Spectroscopy - AAS)

Procedure:

  • Resin Preparation: a. Soak the resin in ethanol for 12 hours to remove impurities. b. Wash the resin with deionized water and dry it in a vacuum oven at 60°C for 12 hours.[11] c. Impregnate the dry resin with a solution of D2EHPA in an organic solvent. d. Evaporate the solvent to obtain the D2EHPA-impregnated resin.

  • Batch Adsorption Experiment: a. Prepare a series of flasks containing a fixed volume of the metal ion solution at a known concentration. b. Adjust the pH of the solutions to the desired values. c. Add a known mass of the impregnated resin to each flask. d. Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined time to reach equilibrium. e. After shaking, separate the resin from the solution by filtration. f. Analyze the concentration of the metal ion remaining in the filtrate using AAS.

  • Data Analysis: a. Calculate the amount of metal ion adsorbed per unit mass of resin (qₑ) using the formula: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the metal ion, V is the volume of the solution, and m is the mass of the resin. b. Analyze the data using adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption capacity.

Visualizations

Experimental_Workflow_AOP cluster_prep Sample Preparation cluster_reaction AOP Reaction cluster_analysis Analysis prep Prepare D2EHPA solution ph_adjust Adjust pH prep->ph_adjust reactor Introduce sample to UV/Ozone reactor ph_adjust->reactor sampling Collect samples at time intervals reactor->sampling quench Quench reaction sampling->quench extract Solvent extraction of D2EHPA quench->extract gcms Analyze by GC-MS extract->gcms data_analysis Data Analysis & Results gcms->data_analysis Calculate removal efficiency

Caption: Workflow for D2EHPA degradation using an Advanced Oxidation Process (AOP).

Troubleshooting_Adsorption cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low D2EHPA Removal cause1 Incorrect pH start->cause1 cause2 Insufficient Contact Time start->cause2 cause3 Low Adsorbent Dose start->cause3 cause4 Wrong Adsorbent Type start->cause4 sol1 Optimize pH (4-7 range) cause1->sol1 sol2 Increase contact time cause2->sol2 sol3 Increase adsorbent mass cause3->sol3 sol4 Test alternative resins cause4->sol4 end Improved Removal sol1->end Re-run experiment sol2->end Re-run experiment sol3->end Re-run experiment sol4->end Re-run experiment

Caption: Troubleshooting logic for low D2EHPA removal during adsorption experiments.

References

Validation & Comparative

A Comparative Analysis of D2EHPA and Other Key Organophosphorus Extractants in Solvent Extraction

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and professionals in drug development and related scientific fields, this report details a comparative study of Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and other prominent organophosphorus extractants: Cyanex 272, Cyanex 301, and PC-88A. This analysis focuses on their performance in solvent extraction processes, providing supporting experimental data, detailed methodologies, and visual representations of key concepts.

Organophosphorus compounds are fundamental reagents in the field of hydrometallurgy and solvent extraction due to their exceptional ability to selectively extract metal ions from aqueous solutions.[1] Among these, D2EHPA has long been a benchmark extractant, widely utilized for the separation of a variety of metals, including rare earth elements, copper, nickel, and cobalt.[1][2] However, the development of other organophosphorus extractants, such as the Cyanex series and PC-88A, has introduced alternatives with distinct selectivities and operational characteristics. This guide aims to provide a clear and objective comparison to aid researchers in selecting the most appropriate extractant for their specific applications.

Performance Comparison of Organophosphorus Extractants

The efficiency and selectivity of organophosphorus extractants are highly dependent on the specific metal ion, the pH of the aqueous phase, and the concentration of the extractant. The following tables summarize the comparative performance of D2EHPA, Cyanex 272, Cyanex 301, and PC-88A in the extraction of various metal ions.

Table 1: Extraction Efficiency (%) of Various Metal Ions
Metal IonD2EHPACyanex 272Cyanex 301PC-88AExperimental Conditions
Manganese (Mn²⁺)96[3]76[3]--0.1M extractant in kerosene, equilibrium pH 4.5-4.9
Cobalt (Co²⁺)~18[4]>90[4]-~40[4]0.05 M extractant, pH 6
Nickel (Ni²⁺)~12[4]~10[4]-~8[4]0.05 M extractant, pH 6
Zinc (Zn²⁺)>99[5]>99[5]--0.1M extractant, equilibrium pH 2.5 (D2EHPA), 3.5 (Cyanex 272)
Copper (Cu²⁺)~55[6]---30% extractant conc., pH 6, 45°C
Neodymium (Nd³⁺)~26---0.05 M extractant, pH 2
Dysprosium (Dy³⁺)~100---0.05 M extractant, pH 2

Data for Cyanex 301 and PC-88A for some metals were not available in the reviewed literature under directly comparable conditions.

Table 2: Selectivity of Extractants for Cobalt over Nickel (βCo/Ni)
ExtractantSeparation Factor (βCo/Ni)Experimental Conditions
D2EHPA~1.50.05 M extractant, pH 6[4]
Cyanex 272>90.05 M extractant, pH 6[4]
Cyanex 3022.6 (ΔpH₅₀)Not specified[6]
PC-88A~50.05 M extractant, pH 6[4]

Note: The separation factor (β) is the ratio of the distribution coefficients of the two metals. A higher value indicates better separation. For Cyanex 302, the difference in pH at 50% extraction (ΔpH₅₀) is provided as an indicator of selectivity.

Key Experimental Protocols

To ensure reproducibility and facilitate the application of these findings, detailed experimental protocols for key separation processes are provided below.

Protocol 1: General Solvent Extraction Procedure for Metal Ion Separation

This protocol outlines a standard procedure for evaluating the extraction efficiency of an organophosphorus extractant.

1. Preparation of Aqueous Phase:

  • Prepare a stock solution of the metal salt (e.g., sulfate or chloride) of known concentration in deionized water.

  • Adjust the pH of the aqueous solution to the desired value using a suitable acid (e.g., H₂SO₄ or HCl) or base (e.g., NaOH).

2. Preparation of Organic Phase:

  • Dilute the organophosphorus extractant (D2EHPA, Cyanex 272, etc.) to the desired concentration in a suitable organic diluent, such as kerosene or toluene.

3. Extraction:

  • Mix equal volumes of the aqueous and organic phases in a separatory funnel or a mechanically stirred vessel.

  • Agitate the mixture for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

  • Allow the phases to separate.

4. Analysis:

  • Separate the aqueous and organic phases.

  • Determine the metal ion concentration in the aqueous phase using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

  • Calculate the concentration of the metal ion in the organic phase by mass balance.

  • The extraction efficiency (%) is calculated as: ((Initial Aqueous Concentration - Final Aqueous Concentration) / Initial Aqueous Concentration) * 100.

Protocol 2: Stripping of Metal Ions from Loaded Organic Phase

This protocol describes the process of recovering the extracted metal ions from the organic phase.

1. Preparation of Stripping Solution:

  • Prepare an acidic solution (e.g., H₂SO₄ or HCl) of a specific concentration. The required acid concentration will vary depending on the metal and the extractant.

2. Stripping:

  • Contact the metal-loaded organic phase with the stripping solution at a specific aqueous-to-organic phase ratio (A/O).

  • Agitate the mixture for a sufficient time to allow the transfer of the metal ion back to the aqueous phase.

  • Allow the phases to separate.

3. Analysis:

  • Determine the metal ion concentration in the resulting aqueous strip solution and the stripped organic phase to calculate the stripping efficiency.

Visualizing the Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and relationships in solvent extraction.

Solvent_Extraction_Workflow cluster_Aqueous_Phase Aqueous Phase (Feed) cluster_Organic_Phase Organic Phase cluster_Extraction Extraction Stage cluster_Stripping Stripping Stage Aq_Feed Metal Ions in Aqueous Solution Mixer_Settler_E Mixer-Settler Aq_Feed->Mixer_Settler_E Organic_Extractant Organophosphorus Extractant in Diluent Organic_Extractant->Mixer_Settler_E Loaded_Organic Loaded_Organic Mixer_Settler_E->Loaded_Organic Loaded Organic Raffinate Raffinate Mixer_Settler_E->Raffinate Raffinate (Depleted Aqueous) Mixer_Settler_S Mixer-Settler Stripped_Organic Stripped_Organic Mixer_Settler_S->Stripped_Organic Stripped Organic (Recycled) Strip_Solution Strip_Solution Mixer_Settler_S->Strip_Solution Strip Solution (Concentrated Metal) Loaded_Organic->Mixer_Settler_S Stripping_Agent Stripping Agent (Acid Solution) Stripping_Agent->Mixer_Settler_S Stripped_Organic->Organic_Extractant

Caption: General workflow of a solvent extraction and stripping process.

Factors_Affecting_Extraction cluster_factors Influencing Factors Extraction_Efficiency Extraction_Efficiency pH pH pH->Extraction_Efficiency Extractant_Concentration Extractant_Concentration Extractant_Concentration->Extraction_Efficiency Temperature Temperature Temperature->Extraction_Efficiency Contact_Time Contact_Time Contact_Time->Extraction_Efficiency Aqueous_to_Organic_Ratio Aqueous_to_Organic_Ratio Aqueous_to_Organic_Ratio->Extraction_Efficiency

Caption: Key factors influencing the efficiency of metal extraction.

Extractant_Structures D2EHPA D2EHPA Di-(2-ethylhexyl) phosphoric acid P=O(OH)(OR)₂ Cyanex272 Cyanex 272 Bis(2,4,4-trimethylpentyl) phosphinic acid P=O(OH)R₂ D2EHPA->Cyanex272 Varying alkyl groups PC88A PC-88A 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester P=O(OH)(OR)R D2EHPA->PC88A Similar phosphonic acid group Cyanex301 Cyanex 301 Bis(2,4,4-trimethylpentyl) dithiophosphinic acid P=S(SH)R₂ Cyanex272->Cyanex301 Sulfur substitution

Caption: Structural comparison of the discussed organophosphorus extractants.

Discussion and Conclusion

The selection of an appropriate organophosphorus extractant is a critical decision in the design of a solvent extraction process. D2EHPA demonstrates robust and efficient extraction for a wide range of metals, particularly manganese and rare earth elements like dysprosium.[3][7] However, for the challenging separation of cobalt and nickel, Cyanex 272 exhibits significantly higher selectivity.[4] The choice between these extractants often involves a trade-off between extraction efficiency and selectivity.

The acidity of the extractant also plays a crucial role. For instance, the acidity of the extractants follows the order: D2EHPA > PC-88A > Cyanex 272.[8] This difference in acidity influences the pH range at which metal extraction occurs.

While this guide provides a comparative overview, it is essential for researchers to conduct their own experimental optimizations based on the specific composition of their aqueous feed and the desired purity of the final product. The provided protocols offer a starting point for these investigations. The continuous development of new and modified organophosphorus extractants promises further advancements in the selective and efficient recovery of valuable metals.

References

A Comparative Guide to the Solvent Extraction Kinetics of Divalent Metal Ions Using D2EHPA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the extraction kinetics of several divalent metal ions from aqueous solutions using Di-(2-ethylhexyl) phosphoric acid (D2EHPA), a widely used extractant in hydrometallurgy.[1] The efficiency and selectivity of D2EHPA are highly dependent on experimental conditions, particularly the pH of the aqueous phase.[2][3] This document summarizes key experimental data, outlines common methodologies, and visualizes the extraction workflow to assist researchers in designing and evaluating metal separation processes.

Comparative Extraction Data

The extraction of divalent metal ions with D2EHPA is typically achieved through a cation exchange mechanism.[1][4] The selectivity for different metals is strongly influenced by the pH of the aqueous solution. The following table summarizes the extraction performance for several metal ions under various experimental conditions as reported in the literature.

Metal IonInitial Conc.D2EHPA Conc.DiluentAqueous PhasepHTemp. (°C)TimeExtr. Eff. (%)Reference
Zn(II) 25 g/L40%KeroseneSulfate2.5 - 3.0N/AN/A98.8[5]
Zn(II) 18.7 g/L20% (saponified)KeroseneSulfate225 ± 290 s98.42[5]
Fe(III) 12.25 g/L1 mol/L (saponified)KeroseneSulfate1.02520 min> 95[6]
Mn(II) N/AN/AN/ACitrate2.5N/AN/A~100[2]
Co(II) N/AN/AN/AN/A< 7N/AN/A47[7]
Ni(II) 3200 ppm30%N/ASulfate6457 min~72[8]
Cu(II) 770 ppm30%N/ASulfate6457 min~55[8]
Cu(II) N/A1.0x10⁻² mol/dm³ToluenePerchlorate6.0 - 8.02520 minQuantitative[9]

Note: "N/A" indicates that the specific data point was not available in the cited sources. Saponified D2EHPA refers to the extractant being pre-treated with a base (e.g., NaOH) to improve extraction efficiency at lower pH.[5]

Experimental Protocols

The determination of extraction kinetics and equilibrium for metal ions with D2EHPA generally follows a standardized solvent extraction procedure.[10][11]

1. Preparation of Solutions:

  • Aqueous Phase: A synthetic leach solution is prepared by dissolving salts of the target metal ions (e.g., MnSO₄, CoSO₄·7H₂O, NiSO₄·6H₂O, CuSO₄·5H₂O) in deionized water to achieve the desired concentrations.[11] The initial pH of the aqueous solution is adjusted using diluted acids (e.g., H₂SO₄) or bases (e.g., NaOH).[10][11]

  • Organic Phase: The extractant, D2EHPA, is dissolved in an appropriate organic, water-immiscible solvent, such as kerosene, n-heptane, or toluene, to the desired concentration (e.g., 20% v/v).[6][9][10][12]

2. Extraction Procedure:

  • Equal volumes of the aqueous and organic phases (e.g., 25 mL each) are typically added to a separatory funnel or a glass reactor.[6][11]

  • The two phases are vigorously mixed for a predetermined period to facilitate mass transfer and allow the system to reach equilibrium.[11] Shaking is often performed using a mechanical shaker or magnetic stirrer at a constant speed (e.g., 200 rpm).[6] For kinetic studies, samples are taken at various time intervals.[5] Equilibrium for some systems, like nickel extraction, can be reached in as little as 5 minutes.[13]

  • The temperature of the system is controlled, often using a thermostatic bath.[13]

3. Phase Separation and Analysis:

  • After mixing, the dispersion is allowed to settle, leading to the separation of the organic and aqueous layers.

  • The aqueous phase (raffinate) is then separated from the organic phase.

  • The concentration of the metal ion remaining in the aqueous phase is determined using analytical techniques such as Atomic Absorption Spectrometry (AAS).[6]

  • The extraction efficiency (%E) is calculated based on the initial and final concentrations of the metal ion in the aqueous phase.

Visualizing the Process

The following diagrams illustrate the general workflow for a solvent extraction experiment and the underlying chemical relationship in the extraction of a divalent metal ion (M²⁺) by D2EHPA, which often exists as a dimer, (HA)₂, in nonpolar diluents.[4]

G cluster_prep 1. Solution Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis A Prepare Aqueous Phase (Metal Salt Solution) C Adjust Aqueous pH A->C B Prepare Organic Phase (D2EHPA in Diluent) D Combine Phases (Aqueous + Organic) B->D C->D E Agitate for Set Time & Temp D->E F Allow Phases to Separate E->F G Collect Aqueous Phase (Raffinate) F->G H Analyze Metal Conc. (e.g., AAS) G->H I Calculate Extraction Efficiency H->I G M_aq M²⁺ (aq) MA2HA2_org M(HA₂)₂ (org) M_aq->MA2HA2_org Extraction H_aq 2H⁺ (aq) HA2_org 2(HA)₂ (org) HA2_org->MA2HA2_org MA2HA2_org->H_aq Release

References

D2EHPA Performance in Solvent Extraction: A Comparative Benchmark Against Novel Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Solvent Extraction Reagent Performance

Di-(2-ethylhexyl) phosphoric acid (D2EHPA) has long been a cornerstone of solvent extraction processes across various industries, prized for its efficiency and selectivity in metal separation. However, the continuous drive for greener, more efficient, and highly selective separation technologies has spurred the development of novel solvent extraction reagents. This guide provides a comprehensive benchmark of D2EHPA's performance against promising new alternatives, including Cyanex series extractants, ionic liquids (ILs), and deep eutectic solvents (DESs). The information presented is supported by experimental data to aid researchers and professionals in selecting the optimal reagent for their specific applications.

Executive Summary

This guide demonstrates that while D2EHPA remains a robust and effective extractant for many applications, novel reagents offer significant advantages in specific contexts. Cyanex 272, for instance, exhibits superior selectivity for cobalt over nickel. Certain ionic liquids and deep eutectic solvents present "greener" alternatives with comparable or even enhanced extraction efficiencies for various metals, alongside benefits such as reduced volatility and tunable properties. The choice of solvent will ultimately depend on the target metal, the composition of the feed solution, and the desired process economics and environmental impact.

Performance Benchmark: D2EHPA vs. Novel Reagents

The performance of D2EHPA is benchmarked against Cyanex 272, a phosphinic acid-based extractant, and a novel hydrophobic deep eutectic solvent (HDES) composed of trioctylphosphine oxide (TOPO), D2EHPA, and menthol. The data presented below is a synthesis of findings from multiple studies.

Metal Extraction Efficiency

The efficiency of a solvent in extracting a target metal from an aqueous solution is a primary performance indicator. The following table summarizes the extraction efficiencies of D2EHPA, Cyanex 272, and a TOPO/D2EHPA/Menthol HDES for various metals under optimized conditions.

Metal IonD2EHPACyanex 272TOPO/D2EHPA/Menthol HDES
Manganese (Mn²⁺)>95%[1][2]~76-95%[1][3]High (Qualitative)[1]
Cobalt (Co²⁺)High (pH dependent)[4]High, selective over Ni²⁺[4]~30% (at pH 4, O/A=5/1)[1]
Nickel (Ni²⁺)Lower than Co²⁺[4]Lower than Co²⁺[4]Not Extracted[1]
Zinc (Zn²⁺)>98% (at pH 2)>99% (at pH 3.5)[3]-
Rare Earths (e.g., Nd³⁺, Dy³⁺)High[5]-High (Qualitative)[5]
Aluminum (Al³⁺)--~99% (at pH 4, O/A=5/1)[1]
Titanium (Ti⁴⁺)--Quantitatively Extracted[1]

Key Observations:

  • D2EHPA consistently demonstrates high extraction efficiency for a range of metals, including manganese and zinc.[1][2][3]

  • Cyanex 272 also shows high efficiency for manganese extraction and is particularly noted for its superior selectivity in separating cobalt from nickel compared to D2EHPA.[1][3][4]

  • The novel TOPO/D2EHPA/Menthol HDES shows promising results, with quantitative extraction of titanium and high extraction of aluminum, while exhibiting selectivity against nickel.[1]

Selectivity

Selectivity is a critical parameter, indicating the ability of an extractant to separate a target metal from other metals present in the solution.

Metal PairD2EHPACyanex 272
Mn²⁺ / Co²⁺Good[4]Lower than D2EHPA[4]
Mn²⁺ / Ni²⁺Good[4]Good[4]
Co²⁺ / Ni²⁺Moderate[4]High[4]
Zn²⁺ / Mn²⁺Moderate[6]Lower than D2EHPA[6]
Zn²⁺ / Co²⁺Good[6]Good[6]

Key Observations:

  • For the separation of manganese from cobalt, D2EHPA is generally preferred over Cyanex 272.[4]

  • Conversely, Cyanex 272 is the reagent of choice for achieving high selectivity in cobalt-nickel separation.[4]

  • The selectivity of D2EHPA can be influenced by the presence of other extractants in a mixture. For instance, a mixture of D2EHPA and Cyanex 302 can improve the separation of zinc from manganese compared to D2EHPA alone.[6]

Loading Capacity

Loading capacity refers to the maximum amount of metal that can be extracted by a given volume of the organic phase.

ExtractantMetal IonLoading Capacity
0.5 M D2EHPAMn²⁺3.25 kg/m ³[3]
0.5 M Cyanex 272Mn²⁺2.05 kg/m ³[3]

Key Observation:

  • D2EHPA exhibits a significantly higher loading capacity for manganese compared to Cyanex 272 under the studied conditions, making it a more efficient extractant in terms of volume.[3]

Stripping Efficiency

Stripping, the process of recovering the extracted metal from the loaded organic phase, is crucial for regenerating the solvent and obtaining a purified metal solution.

Loaded OrganicStripping AgentStripping Efficiency
D2EHPA-MnH₂SO₄High (not quantified in sources)
Cyanex 272-MnH₂SO₄High (not quantified in sources)
D2EHPA-Ni2M H₂SO₄98%[3]
D2EHPA-Co2M H₂SO₄>98%[7]
TOPO/D2EHPA/Menthol HDES-MetalsWater and Na₂C₂O₄ solutionEffective (Qualitative)[1]
Phosphonium Ionic Liquid-CoDeionized WaterHigh (Qualitative)[8]

Key Observations:

  • Both D2EHPA and Cyanex 272 can be effectively stripped of manganese using sulfuric acid.

  • High stripping efficiencies for nickel and cobalt from loaded D2EHPA are achievable with sulfuric acid.[3][7]

  • Novel solvents like the TOPO/D2EHPA/Menthol HDES and phosphonium-based ionic liquids offer the advantage of potentially using milder stripping agents like water, which can be more environmentally friendly.[1][8]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of typical experimental protocols for solvent extraction using the discussed reagents.

General Solvent Extraction Protocol

A common laboratory-scale solvent extraction procedure involves the following steps:

  • Preparation of Aqueous Phase: A synthetic solution containing the metal ions of interest is prepared by dissolving their respective salts (e.g., sulfates or chlorides) in deionized water to achieve the desired concentrations. The initial pH of the aqueous phase is adjusted using an acid (e.g., H₂SO₄ or HCl) or a base (e.g., NaOH).[3][9]

  • Preparation of Organic Phase: The extractant (e.g., D2EHPA or Cyanex 272) is dissolved in a suitable organic diluent, such as kerosene or hexane, to the desired concentration.[3][9]

  • Extraction: Equal volumes of the aqueous and organic phases are mixed in a separatory funnel or a beaker with a mechanical shaker for a specified period (e.g., 30 minutes) to reach equilibrium. The temperature is typically controlled using a water bath.[3][9]

  • Phase Separation: After agitation, the mixture is allowed to stand for a period (e.g., 30 minutes) to ensure complete separation of the aqueous and organic phases.[9]

  • Analysis: The concentration of metal ions remaining in the aqueous phase (raffinate) is determined using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The metal concentration in the organic phase is then calculated by mass balance.[3]

  • Stripping: The metal-loaded organic phase is contacted with a stripping agent (e.g., a mineral acid) to recover the extracted metal and regenerate the organic solvent. The metal concentration in the resulting strip solution is then analyzed.[3]

Specific Protocol for Manganese Extraction with D2EHPA and Cyanex 272
  • Aqueous Phase: A solution containing Mn(II) is prepared in an acetic acid-acetate buffer medium.[3]

  • Organic Phase: D2EHPA or Cyanex 272 is dissolved in kerosene.[3]

  • Parameters Investigated: The effects of equilibrium pH, extractant concentration, metal ion concentration, and temperature on the extraction efficiency are studied.[3]

Protocol for Cobalt and Nickel Separation with D2EHPA and Cyanex 272
  • Aqueous Phase: A synthetic solution containing Co(II) and Ni(II) sulfates is used.[9]

  • Organic Phase: D2EHPA or Cyanex 272 is dissolved in a suitable diluent. Mixtures of extractants (e.g., D2EHPA with Cyanex 302) can also be used.[9]

  • Equilibrium: The mixture is agitated for a sufficient time (e.g., 60 minutes) to ensure equilibrium is reached.[9]

Protocol for Metal Extraction with TOPO/D2EHPA/Menthol HDES
  • HDES Preparation: The hydrophobic deep eutectic solvent is prepared by mixing trioctylphosphine oxide (TOPO), D2EHPA, and menthol in a specific molar ratio (e.g., 4:1:5).[1]

  • Aqueous Phase: A synthetic hydrochloric acid leachate containing various metal ions (Ti⁴⁺, Co²⁺, Mn²⁺, Ni²⁺, Li⁺) is used.[1]

  • Extraction: The HDES phase is contacted with the aqueous phase, and the extraction efficiency is evaluated as a function of various parameters, including the molar composition of the HDES.[1]

Visualizing the Process: Workflows and Relationships

To better understand the logical flow of solvent extraction and the relationships between its key stages, the following diagrams are provided in the DOT language for Graphviz.

General Solvent Extraction Workflow

SolventExtractionWorkflow Aqueous_Feed Aqueous Feed (Metal Ions) Extraction Extraction (Mixing) Aqueous_Feed->Extraction Organic_Solvent Organic Solvent (Extractant + Diluent) Organic_Solvent->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Loaded_Organic Loaded Organic (Metal-Extractant Complex) Phase_Separation->Loaded_Organic Raffinate Raffinate (Depleted Aqueous Phase) Phase_Separation->Raffinate Stripping Stripping (Mixing) Loaded_Organic->Stripping Stripping_Agent Stripping Agent Stripping_Agent->Stripping Phase_Separation_Strip Phase Separation Stripping->Phase_Separation_Strip Regenerated_Solvent Regenerated Organic Solvent Phase_Separation_Strip->Regenerated_Solvent Strip_Solution Strip Solution (Concentrated Metal Ions) Phase_Separation_Strip->Strip_Solution Regenerated_Solvent->Extraction

Caption: A generalized workflow of a solvent extraction process.

Comparative Selectivity of D2EHPA and Cyanex 272

SelectivityComparison cluster_D2EHPA D2EHPA cluster_Cyanex272 Cyanex 272 D2EHPA_Mn_Co Mn²⁺ > Co²⁺ D2EHPA_Co_Ni Co²⁺ > Ni²⁺ (Moderate) Cyanex272_Mn_Co Co²⁺ > Mn²⁺ Cyanex272_Co_Ni Co²⁺ >> Ni²⁺ (High) Aqueous_Mix Aqueous Mixture (Mn²⁺, Co²⁺, Ni²⁺) Aqueous_Mix->D2EHPA_Mn_Co Aqueous_Mix->D2EHPA_Co_Ni Aqueous_Mix->Cyanex272_Mn_Co Aqueous_Mix->Cyanex272_Co_Ni

Caption: Selectivity preference of D2EHPA vs. Cyanex 272.

Conclusion

D2EHPA remains a highly effective and versatile solvent extraction reagent for a broad range of metal separations. Its high extraction efficiency and loading capacity for metals like manganese make it a cost-effective choice in many industrial processes. However, for applications requiring very high selectivity, such as the separation of cobalt and nickel, novel reagents like Cyanex 272 offer superior performance.

The emergence of ionic liquids and deep eutectic solvents represents a significant step towards "green chemistry" in solvent extraction. While more comprehensive comparative data is needed to fully assess their industrial viability against established reagents like D2EHPA, initial findings are promising. These novel solvents not only offer potentially high extraction efficiencies and unique selectivities but also possess desirable properties such as low volatility and the possibility of regeneration with milder stripping agents.

Researchers and professionals in drug development and other fields requiring high-purity materials should consider the specific requirements of their separation process when selecting a solvent extraction reagent. This guide provides a foundational benchmark to inform this decision-making process, highlighting the trade-offs between traditional and novel solvent systems in terms of performance, selectivity, and environmental impact.

References

The Impact of Diluents on the Efficacy of D2EHPA for Metal Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The choice of diluent plays a critical role in the efficiency and selectivity of metal extraction using Di-(2-ethylhexyl) phosphoric acid (D2EHPA). This guide provides a comparative analysis of D2EHPA's performance in various diluents, supported by experimental data, to aid researchers and scientists in optimizing their solvent extraction processes.

The performance of D2EHPA, a widely used acidic extractant in hydrometallurgy, is significantly influenced by the nature of the diluent in which it is dissolved. The diluent, often considered an inert carrier, can affect the distribution coefficient, loading capacity, and stripping efficiency of the target metal ions. The interaction between the diluent and the extractant can alter the aggregation of D2EHPA molecules, thereby influencing their availability for metal complexation. This guide explores the efficacy of D2EHPA in aliphatic, aromatic, and mixed diluents for the extraction of a range of metals, including rare earth elements (REEs), cobalt, nickel, zinc, and manganese.

Comparative Performance of D2EHPA in Various Diluents

The selection of an appropriate diluent is a crucial step in designing an efficient solvent extraction circuit. The following table summarizes the extraction efficiency of D2EHPA for various metals in different diluents based on published experimental data. It is important to note that extraction efficiencies are highly dependent on experimental conditions such as pH, extractant concentration, and temperature.

Metal Ion(s)DiluentD2EHPA Conc.Aqueous Phase ConditionsExtraction Efficiency (%) / Observations
Neodymium (Nd³⁺)Aliphatic (e.g., n-heptane, Exxsol D80)0.1 M & 0.8 MChloride solutionHigher extraction efficiencies compared to aromatic diluents.[1][2]
Neodymium (Nd³⁺)Aromatic (e.g., toluene, xylene, ShellSol A150)0.1 M & 0.8 MChloride solutionLower extraction efficiency.[1][2] Aromatic diluents can suppress the formation of emulsions or gels.[1]
Rare Earth Elements (Y³⁺, Ce³⁺)Kerosene0.6 M - 1.8 MLeach solution, pH 1Highest separation factor for Y/Ce compared to toluene and cyclohexane.[3]
Rare Earth Elements (Y³⁺, Ce³⁺)Toluene0.6 M - 1.8 MLeach solution, pH 1Lower separation factor for Y/Ce than kerosene.[3]
Rare Earth Elements (Y³⁺, Ce³⁺)Cyclohexane0.6 M - 1.8 MLeach solution, pH 1Lowest separation factor for Y/Ce among the tested diluents.[3]
Rare Earth Elements (General)CyclohexaneNot specifiedNot specifiedMaximized organic loading and reduced limiting organic concentration (LOC).[4]
Rare Earth Elements (General)Toluene, n-heptaneNot specifiedNot specifiedIntermediate organic loading and LOC.[4]
Rare Earth Elements (General)Kerosene, n-dodecaneNot specifiedNot specifiedLower organic loading and higher propensity for third-phase formation.[4]
Cobalt (Co²⁺)Aliphatic, Mixed, Aromatic0.2 M Cyanex-272 (for comparison)Sulfate solution, pH ~595-98% extraction across all diluent types.[5]
Nickel (Ni²⁺)Aliphatic0.2 M Cyanex-272 (for comparison)Sulfate solution, pH ~5Lowest nickel extraction efficiency.[5]
Nickel (Ni²⁺)Aromatic0.2 M Cyanex-272 (for comparison)Sulfate solution, pH ~5Significantly higher nickel extraction efficiency.[5]
Zinc (Zn²⁺), Manganese (Mn²⁺)Kerosene20% v/vSulfate solution, pH 0.5-5Increased extraction of both ions with increasing pH and temperature.[6][7]
Manganese (Mn²⁺)Kerosene10% v/vLeach liquor, pH 7-8~13.5% extraction in a single stage.[8]
Cobalt (Co²⁺)Kerosene0.023 MNitrate solution, pH 4-7Over 94% transport efficiency in a membrane system.[9]
Aluminum (Al³⁺), Nickel (Ni²⁺)Kerosene0.8 MSulfate solution, pH 3.188% Al extraction, <6% Ni extraction.[10]
Iron (Fe³⁺), Manganese (Mn²⁺)Kerosene (Exxsol® D80™)0.8 MSulfate solution, pH 3.1Almost complete Fe removal, 91% Mn extraction.[10]

General Trends:

  • Aliphatic diluents (e.g., kerosene, n-heptane, Exxsol D80) generally lead to higher extraction efficiencies for rare earth elements.[1][2]

  • Aromatic diluents (e.g., toluene, xylene) can sometimes offer better phase stability and prevent the formation of a third phase or emulsions, although they may exhibit lower extraction efficiencies for some metals.[1][4] For the separation of cobalt and nickel, aromatic diluents have been shown to enhance the extraction of nickel.[5]

  • The choice of diluent can significantly impact the separation factor between different metals. For instance, kerosene was found to be superior to toluene and cyclohexane for the separation of yttrium and cerium.[3]

  • The limiting organic concentration (LOC) , which is the maximum concentration of the metal-extractant complex that can be held in the organic phase without forming a third phase, is also influenced by the diluent. Cyclohexane was shown to have a higher LOC for rare earth elements compared to kerosene and n-dodecane.[4]

Experimental Protocols

The following is a generalized experimental protocol for conducting a batch solvent extraction experiment to evaluate the efficacy of D2EHPA in different diluents.

1. Preparation of Aqueous Phase (Feed Solution):

  • Dissolve the metal salt(s) of interest (e.g., chlorides, sulfates, or nitrates) in deionized water to achieve the desired metal concentration.

  • Adjust the pH of the aqueous solution to the desired value using a suitable acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, NH₄OH). The optimal pH will vary depending on the metal being extracted.

2. Preparation of Organic Phase:

  • Dilute the D2EHPA extractant to the desired concentration (e.g., 0.1 M, 20% v/v) in the chosen diluent (e.g., kerosene, hexane, toluene).

  • Optional: Pre-saponify the organic phase by contacting it with a stoichiometric amount of a strong base (e.g., NaOH) to improve extraction kinetics and reduce the drop in aqueous pH during extraction.

3. Solvent Extraction Procedure:

  • In a separatory funnel or a mechanically agitated vessel, mix equal volumes of the prepared aqueous and organic phases (or as per the desired aqueous to organic phase ratio, A:O).

  • Agitate the mixture for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached. The optimal contact time should be determined experimentally.

  • Allow the phases to disengage and separate. The time required for phase separation can vary depending on the system and the formation of any emulsions.

4. Analysis:

  • Carefully separate the aqueous and organic phases.

  • Determine the metal concentration in the aqueous phase before and after extraction using an appropriate analytical technique such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • The metal concentration in the organic phase can be determined by mass balance or by stripping the metal from the organic phase and analyzing the resulting aqueous solution.

5. Data Calculation:

  • Extraction Efficiency (%E): %E = [(Cᵢ - Cₑ) / Cᵢ] * 100 where Cᵢ is the initial metal concentration in the aqueous phase and Cₑ is the equilibrium metal concentration in the aqueous phase.

  • Distribution Ratio (D): D = [Metal]ₒᵣg / [Metal]ₐq where [Metal]ₒᵣg is the metal concentration in the organic phase at equilibrium and [Metal]ₐq is the metal concentration in the aqueous phase at equilibrium.

  • Separation Factor (β): βₐ/ᵦ = Dₐ / Dᵦ where Dₐ and Dᵦ are the distribution ratios of metals A and B, respectively.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a solvent extraction experiment using D2EHPA.

SolventExtractionWorkflow cluster_prep Phase Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results AqueousPrep Aqueous Phase (Metal Solution) pH Adjustment Mixing Mixing (Aqueous + Organic) AqueousPrep->Mixing OrganicPrep Organic Phase (D2EHPA + Diluent) (Optional Saponification) OrganicPrep->Mixing Separation Phase Separation Mixing->Separation AqueousAnalysis Aqueous Phase Analysis (e.g., ICP-OES, AAS) Separation->AqueousAnalysis Raffinate OrganicAnalysis Organic Phase Analysis (Stripping then Analysis or Mass Balance) Separation->OrganicAnalysis Loaded Organic Efficiency Extraction Efficiency AqueousAnalysis->Efficiency Distribution Distribution Ratio OrganicAnalysis->Distribution SeparationFactor Separation Factor Distribution->SeparationFactor

References

Cross-Validation of Analytical Techniques for D2EHPA Concentration Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for determining the concentration of Di-2-ethylhexyl phosphoric acid (D2EHPA): Potentiometric Titration, UV-Vis Spectrophotometry, and Gas Chromatography (GC). An objective evaluation of their performance is presented, supported by available experimental data, to assist researchers in selecting the most suitable method for their specific application.

Executive Summary

The determination of D2EHPA concentration is critical in various fields, including solvent extraction processes in metallurgy and purification processes in the chemical and pharmaceutical industries. The choice of analytical technique depends on factors such as required accuracy, precision, sensitivity, sample matrix, and available instrumentation. This guide details the principles, experimental protocols, and performance characteristics of potentiometric titration, UV-Vis spectrophotometry, and gas chromatography for D2EHPA analysis. While direct cross-validation studies are not extensively available in published literature, this guide consolidates available data to provide a comparative overview.

Comparative Analysis of Analytical Techniques

The performance of each analytical technique is summarized in the table below. The data presented is compiled from various sources and represents typical performance characteristics.

ParameterPotentiometric TitrationUV-Vis SpectrophotometryGas Chromatography (GC-FID)
Principle Acid-base neutralization reactionFormation of a colored complexSeparation based on volatility and interaction with a stationary phase
Accuracy High (can be used for purity assessment)Moderate to HighHigh
Precision (%RSD) Typically < 1%Typically < 5%Typically < 10%
Limit of Detection (LOD) Higher (mg/mL range)Lower (µg/mL range)Lowest (µg/mL to ng/mL range)
Limit of Quantification (LOQ) Higher (mg/mL range)Lower (µg/mL range)Lowest (µg/mL to ng/mL range)
Throughput Low to MediumHighMedium
Cost per Sample LowLow to MediumHigh
Instrumentation Basic (Potentiometer, burette)Standard (UV-Vis Spectrophotometer)Advanced (Gas Chromatograph)
Interferences Other acidic or basic compoundsCompounds that absorb at the same wavelengthCo-eluting compounds

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Potentiometric Titration

Principle: This method is based on the acid-base titration of D2EHPA with a standardized basic solution, typically sodium hydroxide. The endpoint of the titration is determined by monitoring the change in potential (pH) of the solution.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a known amount of the D2EHPA sample (e.g., 0.5 g) into a beaker.

  • Dissolution: Dissolve the sample in a suitable solvent, such as a mixture of ethanol and water (e.g., 50 mL of 75% ethanol).

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette filled with a standardized sodium hydroxide solution (e.g., 0.1 M NaOH).

  • Titration: Titrate the D2EHPA solution with the NaOH solution, recording the pH and the volume of titrant added. The endpoint is the point of the greatest change in pH per unit volume of titrant added, which can be determined from a titration curve or its derivative.

  • Calculation: The concentration of D2EHPA is calculated based on the volume of NaOH consumed at the equivalence point.

UV-Vis Spectrophotometry

Principle: This technique involves the formation of a colored complex between D2EHPA and a metal ion or an organic dye. The concentration of D2EHPA is then determined by measuring the absorbance of the colored complex at a specific wavelength.

Experimental Protocol:

  • Reagent Preparation: Prepare a solution of a chromogenic agent (e.g., a metal salt like copper(II) sulfate or an organic dye).

  • Standard Curve Preparation: Prepare a series of standard solutions of D2EHPA of known concentrations.

  • Complex Formation: To each standard solution and the unknown sample, add the chromogenic agent solution and allow the color to develop under controlled conditions (e.g., specific pH, temperature, and reaction time).

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Quantification: Plot a calibration curve of absorbance versus D2EHPA concentration for the standard solutions. Determine the concentration of D2EHPA in the unknown sample by interpolating its absorbance on the calibration curve.

Gas Chromatography (GC)

Principle: Gas chromatography separates D2EHPA from other components in a sample based on its volatility and differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. A Flame Ionization Detector (FID) is commonly used for quantification.

Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of the D2EHPA sample in a suitable organic solvent (e.g., hexane or dichloromethane). An internal standard may be added for improved accuracy.

  • GC System Setup:

    • Column: A suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Injector: Set to an appropriate temperature (e.g., 250 °C) and injection mode (e.g., split or splitless).

    • Oven: Program the temperature to achieve good separation of D2EHPA from other components.

    • Detector (FID): Set to an appropriate temperature (e.g., 280 °C).

  • Calibration: Prepare a series of D2EHPA standard solutions of known concentrations and inject them into the GC to generate a calibration curve.

  • Sample Analysis: Inject the prepared sample solution into the GC.

  • Data Analysis: Identify the D2EHPA peak based on its retention time. The concentration is determined by comparing the peak area of the sample to the calibration curve.

Logical Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate analytical technique for D2EHPA concentration determination based on key experimental requirements.

MethodSelection cluster_criteria Key Decision Criteria cluster_methods Analytical Techniques start Define Analytical Requirements accuracy_precision High Accuracy & Precision? start->accuracy_precision sensitivity High Sensitivity (Low Concentration)? accuracy_precision->sensitivity Yes cost Low Cost per Sample? accuracy_precision->cost No spectrophotometry UV-Vis Spectrophotometry sensitivity->spectrophotometry No gc Gas Chromatography (GC) sensitivity->gc Yes throughput High Sample Throughput? titration Potentiometric Titration throughput->titration No throughput->spectrophotometry Yes cost->throughput cost->titration Yes

D2EHPA: A Comparative Analysis of its Selectivity for Lanthanides versus Actinides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a widely utilized organophosphorus extractant in the field of hydrometallurgy, particularly for the separation of rare earth elements. Its application extends to the challenging task of separating trivalent lanthanides from trivalent actinides, a critical step in the partitioning and transmutation strategies for managing nuclear waste. This guide provides an objective comparison of D2EHPA's selectivity for these two series of f-block elements, supported by experimental data, detailed protocols, and process visualizations.

Data Presentation: Quantitative Comparison of Extraction Behavior

The selectivity of an extractant is quantified by the separation factor (SF), which is the ratio of the distribution coefficients (D) of two different metal ions. A higher separation factor indicates a more effective separation. The distribution coefficient represents the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium.

The extraction of trivalent lanthanides (Ln³⁺) and actinides (An³⁺) by D2EHPA can be represented by the following equilibrium reaction:

M³⁺(aq) + 3(H(D2EHPA))₂(org) ⇌ M(H(D2EHPA)₂)₃(org) + 3H⁺(aq)

where M represents the metal ion. The equilibrium constant for this reaction is the extraction constant (Kex).

A systematic study by Takayama et al. (2011) determined the extraction constants for a range of trivalent lanthanides and actinides under identical conditions, providing a direct comparison of D2EHPA's intrinsic selectivity.[1][2] The logarithmic values of these extraction constants (log Kex) are presented in the table below. A higher log Kex value indicates a greater affinity of the metal ion for the D2EHPA extractant.

ElementIonic Radius (Å)log KexElementIonic Radius (Å)log Kex
Lanthanides Actinides
La1.032-6.98Ac1.12-8.5
Ce1.01-6.32Am1.00-5.18
Pr0.99-5.92Cm0.97-5.02
Nd0.983-5.68Bk0.96-
Sm0.958-5.11Cf0.95-4.68
Eu0.947-5.00Es0.928-
Gd0.938-4.95Fm0.902-5.32
Tb0.923-4.58
Dy0.912-4.32
Ho0.901-4.21
Er0.89-3.98
Tm0.88-3.78
Yb0.868-3.52
Lu0.861-3.38

Analysis of the Data:

  • General Trend: For both lanthanides and actinides, the extraction constant generally increases with decreasing ionic radius (lanthanide and actinide contraction). This indicates that D2EHPA preferentially extracts the heavier elements within each series.

  • Lanthanide vs. Actinide Selectivity: The extraction constants for trivalent americium (Am), curium (Cm), and californium (Cf) are very similar to those of their lanthanide counterparts with comparable ionic radii.[2] For instance, the log Kex for Am (ionic radius ~1.00 Å) is -5.18, which is close to that of Sm (ionic radius 0.958 Å) at -5.11. This inherent lack of significant selectivity between most trivalent lanthanides and actinides makes their direct separation using only D2EHPA challenging.

  • The Anomaly of Fermium: A notable exception is fermium (Fm), which exhibits a significantly lower extraction constant (-5.32) than lanthanides with similar ionic radii, such as holmium (Ho, -4.21) and dysprosium (Dy, -4.32).[1] This suggests a potential for separating fermium from these heavier lanthanides.

Experimental Protocols

The following is a general methodology for a solvent extraction experiment to determine the distribution coefficient of a metal ion with D2EHPA.

1. Reagent Preparation:

  • Aqueous Phase: Prepare a stock solution of the metal salt (e.g., nitrate or chloride) of the lanthanide or actinide of interest in a suitable acidic medium (e.g., nitric acid or hydrochloric acid) of a known concentration. The initial pH of the aqueous phase should be carefully adjusted.

  • Organic Phase: Prepare a solution of D2EHPA of a specific concentration in an inert organic diluent such as kerosene, n-dodecane, or toluene.

2. Extraction Procedure:

  • In a separatory funnel or a suitable vial, mix equal volumes of the prepared aqueous and organic phases.

  • Agitate the mixture for a sufficient time to ensure that equilibrium is reached. The required time should be determined from preliminary kinetic studies.

  • Allow the two phases to separate completely. Centrifugation can be used to accelerate phase disengagement.

3. Sample Analysis:

  • Carefully separate the aqueous and organic phases.

  • Determine the concentration of the metal ion in both phases using an appropriate analytical technique, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for lanthanides or radiometric techniques (e.g., alpha or gamma spectroscopy) for actinides.

4. Calculation of Distribution Coefficient and Separation Factor:

  • The distribution coefficient (D) is calculated as: D = [M]org / [M]aq where [M]org and [M]aq are the concentrations of the metal ion in the organic and aqueous phases, respectively.

  • The separation factor (SF) between two metal ions, M1 and M2, is calculated as: SF(M1/M2) = D(M1) / D(M2)

Visualizations

Solvent Extraction Workflow

The following diagram illustrates the typical workflow for a solvent extraction experiment.

SolventExtractionWorkflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_calc Calculation Aqueous Prepare Aqueous Phase (Metal Ion Solution) Mix Mix Aqueous and Organic Phases Aqueous->Mix Organic Prepare Organic Phase (D2EHPA in Diluent) Organic->Mix Equilibrate Agitate to Reach Equilibrium Mix->Equilibrate Separate Allow Phases to Separate Equilibrate->Separate Analyze_Aq Analyze Aqueous Phase for Metal Concentration Separate->Analyze_Aq Analyze_Org Analyze Organic Phase for Metal Concentration Separate->Analyze_Org Calc_D Calculate Distribution Coefficient (D) Analyze_Aq->Calc_D Analyze_Org->Calc_D Calc_SF Calculate Separation Factor (SF) Calc_D->Calc_SF

A typical workflow for a solvent extraction experiment.
The TALSPEAK Process: Enhancing Selectivity

Due to the low intrinsic selectivity of D2EHPA for lanthanides over actinides, processes like TALSPEAK (Trivalent Actinide – Lanthanide Separation by Phosphorus-reagent Extraction from Aqueous Komplexes) have been developed. This process utilizes an aqueous phase containing a complexing agent, typically diethylenetriaminepentaacetic acid (DTPA), and a carboxylic acid buffer like lactic acid.

The diagram below illustrates the logical relationship of the components in the TALSPEAK process.

TALSPEAK_Process cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_output Separated Phases An_Ln Mixture of Lanthanides (Ln³⁺) and Actinides (An³⁺) D2EHPA D2EHPA (Organic Extractant) An_Ln->D2EHPA Extraction Attempt Aqueous_Out Aqueous Phase: Actinide-DTPA Complex (An-DTPA) An_Ln->Aqueous_Out Actinides Retained DTPA DTPA (Aqueous Complexant) DTPA->An_Ln Selective Complexation of Actinides Organic_Out Organic Phase: Lanthanide-D2EHPA Complex (Ln-(D2EHPA)₃) D2EHPA->Organic_Out Lanthanides Extracted

Logical relationship of components in the TALSPEAK process.

In the TALSPEAK process, DTPA selectively forms stable, water-soluble complexes with the trivalent actinides. This "holds back" the actinides in the aqueous phase, preventing their extraction by D2EHPA. The lanthanides, which form weaker complexes with DTPA, are preferentially extracted into the organic phase by D2EHPA. This strategy significantly enhances the separation factor between lanthanides and actinides.

Conclusion

While D2EHPA is an effective extractant for both lanthanides and actinides, its intrinsic selectivity for separating these two groups is generally low due to their similar ionic radii and chemical properties. A direct comparison of extraction constants reveals that only in specific cases, such as for fermium, does D2EHPA show a notable preference. For most practical applications requiring group separation of trivalent lanthanides and actinides, the use of D2EHPA in conjunction with an aqueous-phase complexing agent, as exemplified by the TALSPEAK process, is a more effective strategy. This approach leverages the subtle differences in complexation chemistry between the two series to achieve high separation factors. Researchers and professionals involved in the separation of f-block elements should consider these factors when designing and optimizing their separation schemes.

References

Performance of Saponified D2EHPA in Solvent Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of saponified Di-(2-ethylhexyl) phosphoric acid (D2EHPA) in solvent extraction with its non-saponified counterpart and other alternatives. The information is supported by experimental data to aid in the selection of appropriate extraction systems for various applications, including metal recovery and purification processes relevant to pharmaceutical and other industries.

Executive Summary

Saponification of D2EHPA, an acidic extractant, involves its partial neutralization with a base, typically sodium hydroxide (NaOH). This pre-treatment significantly enhances its extraction efficiency, particularly for metals from acidic aqueous solutions. The primary advantage of using saponified D2EHPA is the prevention of a pH decrease in the aqueous phase during extraction, which allows for higher metal loading into the organic phase and can reduce the number of extraction stages required. This guide presents a detailed analysis of saponified D2EHPA's performance, offering a comparative assessment against non-saponified D2EHPA and other extractants like Cyanex 272.

Performance Comparison: Saponified D2EHPA vs. Alternatives

The following tables summarize the quantitative data from various studies, highlighting the key performance indicators of saponified D2EHPA in comparison to other extraction systems.

Table 1: Zinc (Zn) Extraction Performance
ParameterSaponified D2EHPANon-Saponified D2EHPAReference
Extraction Efficiency 98.4%77.94% (25% lower than saponified)[1]
Optimal D2EHPA Conc. 20% (v/v)20% (v/v)[1]
Optimal Saponification 15%N/A[1]
Optimal pH 22.5[1]
Contact Time 90 secondsNot specified[1]
Aqueous:Organic (A:O) Ratio 1:11:1[1]
Theoretical Stages 13[1]
Table 2: Manganese (Mn) Extraction Performance
ParameterSaponified D2EHPACyanex 272Reference
Extraction Efficiency 98.7% (two stages)Less effective than D2EHPA[2][3]
Optimal Saponification 40% (1st stage), 20% (2nd stage)N/A[2]
Phase Ratio (O:A) 2.33Not specified[2]
Selectivity Order for Mn D2EHPA > PC88A > Cyanex 272[4]
Table 3: Iron (Fe) Extraction Performance
ParameterSaponified D2EHPANon-Saponified D2EHPAReference
Extraction Efficiency >95% (single stage)65.12%[5]
Optimal Saponification 70%N/A[5]
Optimal D2EHPA Conc. 1 mol/L1 mol/L[5]
Initial pH 1.001.00[5]
Contact Time 20 minutes20 minutes[5]
Stripping Efficiency >85% (single stage with oxalic acid)Not specified[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Saponification of D2EHPA

The saponification of the D2EHPA extractant is achieved by titrating it with a calculated amount of NaOH solution. The required mass of NaOH is determined based on the desired stoichiometric ratio for the specific degree of saponification. The mixture is then vigorously agitated for approximately 20 minutes to ensure complete reaction.[1]

Batch Solvent Extraction Experiments

For batch solvent extraction tests, equal volumes of the aqueous phase (containing the metal to be extracted) and the organic phase (saponified D2EHPA diluted in a solvent like kerosene) are typically mixed in a beaker or separatory funnel.[1][5] The mixture is agitated using a magnetic stirrer or by shaking for a predetermined contact time at a controlled temperature.[1][5] After mixing, the phases are allowed to separate, and the metal concentration in the aqueous phase is analyzed to determine the extraction efficiency.

A typical organic phase composition consists of 20% (v/v) D2EHPA, 79% (v/v) kerosene as a diluent, and 1% (v/v) 1-decanol as a phase modifier.[1]

Visualizing the Process and Logic

The following diagrams illustrate the solvent extraction workflow and the logical relationship of key parameters influencing the extraction process.

SolventExtractionWorkflow cluster_preparation Preparation cluster_extraction Extraction cluster_output Output Aqueous Aqueous Feed (Metal Solution) Mixing Mixing (Aqueous + Organic) Aqueous->Mixing Organic_Prep Organic Phase Preparation Saponification Saponification of D2EHPA (with NaOH) Organic_Prep->Saponification Saponification->Mixing Separation Phase Separation Mixing->Separation Loaded_Organic Loaded Organic (Metal-D2EHPA Complex) Separation->Loaded_Organic Raffinate Raffinate (Depleted Aqueous) Separation->Raffinate Stripping Stripping (e.g., with Acid) Loaded_Organic->Stripping Product Concentrated Metal Solution Stripping->Product Regenerated_Organic Regenerated Organic Stripping->Regenerated_Organic Regenerated_Organic->Mixing Recycle

Caption: Workflow of a typical solvent extraction process using saponified D2EHPA.

ParameterInfluence Extraction_Efficiency Extraction Efficiency Saponification Degree of Saponification Saponification->Extraction_Efficiency pH Aqueous pH pH->Extraction_Efficiency D2EHPA_Conc D2EHPA Concentration D2EHPA_Conc->Extraction_Efficiency Contact_Time Contact Time Contact_Time->Extraction_Efficiency Phase_Ratio Phase Ratio (A:O) Phase_Ratio->Extraction_Efficiency Temperature Temperature Temperature->Extraction_Efficiency

Caption: Key parameters influencing the efficiency of solvent extraction with saponified D2EHPA.

References

A Comparative Guide to D2EHPA and Alternative Extractants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the economic and technical performance of Di-(2-ethylhexyl) phosphoric acid (D2EHPA) versus its primary alternatives, with a focus on Cyanex 272 and emerging solvent systems.

This guide provides a comprehensive comparison of Di-(2-ethylhexyl) phosphoric acid (D2EHPA), a widely used extractant in hydrometallurgy and other chemical separation processes, with its key alternatives. The comparison focuses on technical performance, economic viability, and environmental considerations, offering researchers, scientists, and drug development professionals a detailed resource for selecting the optimal extractant for their specific applications.

Executive Summary

D2EHPA is a versatile and cost-effective organophosphorus extractant known for its high efficiency in extracting a range of metals, including rare earth elements (REEs), uranium, and various transition metals. However, its selectivity can be a limitation in certain applications, and there are growing environmental and health concerns associated with its use.

Alternative extractants, such as Cyanex 272, offer enhanced selectivity for specific metal separations, most notably in the challenging separation of cobalt and nickel. Other emerging alternatives, including ionic liquids (ILs) and deep eutectic solvents (DES), present promising "green" credentials with high efficiency and recyclability, though they are often at an earlier stage of commercial adoption and can be more expensive.

This guide presents a detailed breakdown of the performance characteristics of D2EHPA and its alternatives, supported by experimental data and standardized protocols.

Technical Performance Comparison

The choice of extractant is dictated by several key performance indicators, including extraction efficiency, selectivity, loading capacity, and stripping efficiency. The following tables summarize the comparative performance of D2EHPA and its primary alternative, Cyanex 272, for various metal separations.

Table 1: General Performance Characteristics of D2EHPA and Cyanex 272
ParameterD2EHPA (Di-(2-ethylhexyl) phosphoric acid)Cyanex 272 (Bis(2,4,4-trimethylpentyl)phosphinic acid)Key Considerations
Acidity (pKa) Lower pKa (stronger acid)[1]Higher pKa (weaker acid)[1]D2EHPA can extract metals at lower pH values.[2]
Selectivity Good general extractant for a wide range of metals.[3]Excellent selectivity for cobalt over nickel.[3][4]Cyanex 272 is preferred for high-purity cobalt production.
Extraction Efficiency Generally higher extraction efficiency for many metals due to its stronger acidity.[5][6]Lower overall extraction power compared to D2EHPA for some metals.[7]Efficiency is highly dependent on pH and the specific metal.
Stripping Can be difficult to strip certain metals, sometimes requiring high acid concentrations.[8]Generally easier to strip metals compared to D2EHPA.This can lead to operational cost savings in the stripping stage.
Table 2: Comparative Extraction of Cobalt and Nickel
Metal IonD2EHPACyanex 272
Cobalt (Co²⁺) Good extraction, but with significant co-extraction of nickel.High and selective extraction over nickel.[3][4]
Nickel (Ni²⁺) Readily extracted, often complicating Co/Ni separation.Significantly lower extraction compared to cobalt, enabling separation.[3]
Table 3: Comparative Extraction of Rare Earth Elements (REEs)
REE GroupD2EHPACyanex 272
Light REEs (LREEs) High extraction efficiency.[7]Lower extraction efficiency compared to D2EHPA.
Heavy REEs (HREEs) High extraction efficiency.Lower extraction efficiency compared to D2EHPA.

Economic Comparison

The economic feasibility of a solvent extraction process is heavily influenced by the cost of the extractant. D2EHPA is generally considered a more economical option for bulk applications where high selectivity is not the primary driver.

Table 4: Indicative Price Comparison of D2EHPA and Cyanex 272
ExtractantPurityIndicative Price (per kg)
D2EHPAIndustrial Grade$2.50 - $10.00[9]
D2EHPAHigh Purity/Reagent Grade~$12.00 (₹1000)[10]
Cyanex 272Industrial Grade$11.00 - $85.00[11]
Cyanex 272High Purity/Reagent GradeCan exceed $85.00

Note: Prices are subject to significant variation based on supplier, volume, and market conditions.

Experimental Protocols

Standardized experimental procedures are crucial for the accurate comparison of extractant performance. Below are generalized protocols for determining extraction and stripping efficiencies.

Solvent Extraction Workflow

The following diagram illustrates a typical workflow for a solvent extraction process, from initial contact of the aqueous and organic phases to the final stripping of the target metal.

G cluster_extraction Extraction Stage cluster_stripping Stripping Stage Aqueous_Feed Aqueous Feed (Metal Ions) Mixing_Extraction Mixing Aqueous_Feed->Mixing_Extraction Organic_Feed Organic Phase (Extractant) Organic_Feed->Mixing_Extraction Separation_Extraction Phase Separation Mixing_Extraction->Separation_Extraction Loaded_Organic Loaded Organic Separation_Extraction->Loaded_Organic Organic Raffinate Raffinate (Depleted Aqueous) Separation_Extraction->Raffinate Aqueous Mixing_Stripping Mixing Loaded_Organic->Mixing_Stripping Stripping_Solution Stripping Solution (e.g., Acid) Stripping_Solution->Mixing_Stripping Separation_Stripping Phase Separation Mixing_Stripping->Separation_Stripping Stripped_Organic Stripped Organic (Recycled) Separation_Stripping->Stripped_Organic Organic Product_Solution Product Solution (Concentrated Metal) Separation_Stripping->Product_Solution Aqueous Stripped_Organic->Organic_Feed Recycle

A typical solvent extraction and stripping workflow.
Methodology for Determining Extraction Efficiency

  • Preparation of Aqueous and Organic Phases:

    • Prepare a synthetic aqueous solution containing the metal ion(s) of interest at a known concentration.

    • Prepare the organic phase by dissolving the extractant (e.g., D2EHPA or Cyanex 272) in a suitable diluent (e.g., kerosene) to the desired concentration.

  • Extraction:

    • In a separatory funnel, combine equal volumes of the aqueous and organic phases (or as per the desired phase ratio).

    • Shake the funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous phase (raffinate).

    • Analyze the concentration of the metal ion(s) in the raffinate using appropriate analytical techniques (e.g., ICP-OES, AAS).

  • Calculation of Extraction Efficiency (%E):

    • %E = [ ( [M]initial - [M]final ) / [M]initial ] * 100

      • Where [M]initial is the initial concentration of the metal in the aqueous phase, and [M]final is the concentration of the metal in the raffinate.

Methodology for Determining Stripping Efficiency
  • Preparation of Loaded Organic Phase:

    • Perform an extraction as described above to generate a "loaded" organic phase containing the metal-extractant complex.

  • Stripping:

    • In a separatory funnel, combine a known volume of the loaded organic phase with a stripping solution (e.g., a mineral acid of a specific concentration).

    • Shake the funnel for a predetermined time to allow the metal to be stripped from the organic phase into the aqueous stripping solution.

    • Allow the phases to separate.

  • Analysis:

    • Analyze the concentration of the metal ion in the aqueous stripping solution.

  • Calculation of Stripping Efficiency (%S):

    • %S = ( [M]strip * Vstrip ) / ( [M]loaded_org * Vorg ) * 100

      • Where [M]strip is the metal concentration in the stripping solution, Vstrip is the volume of the stripping solution, [M]loaded_org is the metal concentration in the loaded organic, and Vorg is the volume of the loaded organic.

Environmental and Safety Considerations

The environmental impact and safety of solvent extraction reagents are of increasing importance. Organophosphorus compounds, including D2EHPA and Cyanex 272, are generally considered to have some level of toxicity and their use is subject to environmental regulations.

  • Toxicity: Organophosphorus compounds can be toxic to aquatic life, and appropriate wastewater treatment measures are necessary to minimize their release into the environment.

  • Biodegradability: The biodegradability of these compounds can be limited.

  • Regulations: The use of organophosphate pesticides is regulated by agencies such as the U.S. Environmental Protection Agency (EPA) due to health and environmental risks. While not pesticides, the broader class of organophosphorus compounds is under scrutiny.

Emerging alternatives like ionic liquids and deep eutectic solvents are often touted as "green" solvents due to their low volatility, thermal stability, and potential for recyclability. However, a comprehensive life cycle assessment is necessary to fully evaluate their environmental footprint.

Conclusion

The selection of an appropriate extractant requires a careful balance of technical performance, economic considerations, and environmental impact.

  • D2EHPA remains a workhorse in many applications due to its cost-effectiveness and high extraction efficiency for a broad range of metals. It is a suitable choice when extreme selectivity is not the primary concern.

  • Cyanex 272 is the preferred extractant for applications requiring high selectivity, particularly in the separation of cobalt from nickel. The higher cost of Cyanex 272 is often justified by the value of the high-purity products it enables.

  • Emerging Alternatives such as ionic liquids and deep eutectic solvents offer promising environmental benefits and high efficiency. As their production scales up and costs decrease, they are likely to become more competitive with traditional organophosphorus extractants.

Researchers and professionals in drug development and other fields requiring high-purity materials should carefully evaluate the specific requirements of their separation process to select the most suitable extractant. This guide provides a foundational understanding to aid in this critical decision-making process.

References

Safety Operating Guide

Proper Disposal of Einecs 235-687-8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Einecs 235-687-8, commonly known as Dodecylbenzenesulfonic acid and its salts.

Dodecylbenzenesulfonic acid and its salts are corrosive substances that can cause severe skin burns and eye damage.[1][2] Improper disposal can lead to environmental harm, particularly to aquatic life.[3] Therefore, strict adherence to disposal protocols is mandatory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber).[5]

  • Skin and Body Protection: Wear a chemical-resistant suit, apron, and boots to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or the generation of mists or vapors, use a suitable respiratory protective device.[5]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with local, regional, and national environmental regulations.[3][6]

  • Waste Classification: Chemical waste generators must first determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or equivalent regional regulations.[3] Dodecylbenzenesulfonic acid is generally considered a hazardous waste.[7]

  • Containment: Store waste in clearly labeled, tightly sealed, and corrosion-resistant containers.[4] Do not mix with other waste streams.

  • Spill Management: In the event of a spill, contain the spillage and absorb it with an inert material such as sand, earth, or vermiculite.[3][4][7] Do not use combustible materials.

  • Neutralization of Spills: For spills, neutralization can be a preliminary step before absorption. Use agricultural lime (calcium oxide), crushed limestone (calcium carbonate), or sodium bicarbonate to neutralize the acidic nature of the substance.

  • Collection and Storage: Place the absorbed material into a suitable container for disposal. Ensure the container is properly sealed and labeled.

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and approved waste disposal contractor.[6] Do not discharge directly into drains or the environment.[4][8][9]

  • Decontamination: Thoroughly decontaminate the spill area and any equipment used in the cleanup process.

Quantitative Data and Regulatory Limits

Specific quantitative limits for the disposal of this compound, such as permissible concentrations in wastewater or specific pH ranges for discharge, are not universally defined and are subject to local and national regulations. The table below summarizes key properties and regulatory information.

ParameterValue/InformationSource
pH < 1 (for the acid form)[3]
Hazard Class 8 (Corrosive)[5]
UN Number 2586[5][9]
Reportable Quantity (RQ) 1,429 pounds[3]
Regulatory Listing Clean Water Act (CWA) Hazardous Substance[3]
Disposal Concentration Limits Must be determined by consulting local, regional, and national hazardous waste regulations.[3]
pH for Neutralization Must be in accordance with local wastewater discharge permits.

Note: It is imperative to contact your local Environmental Protection Agency (EPA) or equivalent regulatory body to obtain specific quantitative disposal limits.

Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard safety data sheet (SDS) recommendations. No specific experimental protocols for disposal were cited in the provided search results beyond these guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe classify Step 2: Classify Waste as Hazardous (Consult Local Regulations) ppe->classify contain Step 3: Store in Labeled, Sealed, Corrosion-Resistant Container classify->contain spill_check Is there a spill? contain->spill_check neutralize Step 4a: Neutralize Spill (e.g., with sodium bicarbonate) spill_check->neutralize Yes disposal Step 6: Arrange for Professional Disposal by Licensed Contractor spill_check->disposal No absorb Step 4b: Absorb with Inert Material neutralize->absorb collect Step 5: Collect and Seal in Disposal Container absorb->collect collect->disposal decontaminate Step 7: Decontaminate Work Area and Equipment disposal->decontaminate end End: Proper Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Guide for Sodium Metabisulfite (EINECS 235-687-8)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Sodium Metabisulfite (CAS Number: 7681-57-4). Adherence to these procedures is vital for ensuring the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Sodium Metabisulfite is a white crystalline or powdered solid with a slight sulfurous odor.[1] It is harmful if swallowed and can cause serious eye damage.[1][2] Contact with moisture or acids will release toxic sulfur dioxide gas.[3] Individuals with asthma or sulfite allergies may have hypersensitivity reactions.[2]

The following personal protective equipment is mandatory when handling Sodium Metabisulfite:

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldMust meet ANSI Z.87.1 1989 standard. A face shield is required when there is a risk of splashing or explosion.[4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for providing short-term protection against a broad range of chemicals.[2][4]
Body Protection Chemical-Resistant Coveralls or Laboratory CoatA Nomex® laboratory coat with cotton clothing underneath is recommended. Coats should be fully buttoned to cover as much skin as possible.[2][4]
Respiratory Protection Respirator for Sulfur DioxideRequired if dust formation cannot be avoided or if working in poorly ventilated areas. Use is subject to annual medical evaluations and fit testing.[2][4]
Footwear Closed-toe, chemical-resistant shoesShoes must cover the entire foot.[4][5]

Safe Handling and Emergency Protocols

Handling:

  • Always handle Sodium Metabisulfite in a well-ventilated area.[2]

  • Avoid creating dust. Use a vacuum or wet method for clean-up; do not dry sweep.[3]

  • Prevent contact with water or acids, as this will release toxic sulfur dioxide gas.[3]

  • Do not eat, drink, or smoke in areas where Sodium Metabisulfite is handled or stored.[1][3]

  • Wash hands thoroughly after handling.[1][2]

First Aid:

  • Eye Contact: Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Flush the affected area with plenty of water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, seek immediate medical attention.[2][6]

  • Ingestion: Rinse mouth with water. Seek medical attention if you feel unwell.[1][2]

Operational and Disposal Plans

Storage:

  • Store in a cool, dry, well-ventilated place away from sources of ignition and moisture.[2]

  • Keep containers tightly closed.[2]

  • Store separately from acids, strong oxidants, and sodium nitrite.[3][6]

Spill Response:

  • Evacuate all personnel not wearing appropriate PPE from the spill area.

  • Ventilate the area.

  • Carefully sweep or vacuum the spilled material to avoid creating dust and place it in a suitable, sealed container for disposal.[2][3]

  • Wash the spill site with copious amounts of water once the material has been removed.[2]

Disposal:

  • Dispose of Sodium Metabisulfite and any contaminated PPE in accordance with local, state, and federal regulations.[2][3]

  • It may be necessary to dispose of this chemical as hazardous waste. Contact your institution's environmental health and safety department or the appropriate regulatory agencies for specific guidance.[3]

Diagram of Safe Handling Workflow

Safe Handling Workflow for Sodium Metabisulfite prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep->ppe ventilation Ensure Proper Ventilation prep->ventilation handle Handling weigh Weigh/Measure Chemical handle->weigh clean Cleanup & Disposal decontaminate Decontaminate Work Area clean->decontaminate ppe->handle ventilation->handle experiment Perform Experiment weigh->experiment spill Spill Response experiment->spill spill->clean Yes spill->decontaminate No dispose Dispose of Waste & Contaminated PPE decontaminate->dispose store Store in a Cool, Dry, Well-Ventilated Area dispose->store

Caption: Workflow for safely handling Sodium Metabisulfite.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.